Quinaldopeptin
Description
3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide is a natural product found in Streptomyces luteosporeus with data available.
Propriétés
Formule moléculaire |
C62H78N14O14 |
|---|---|
Poids moléculaire |
1243.4 g/mol |
Nom IUPAC |
3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)/t35-,36-,41+,42+,43+,44+,51-,52-/m1/s1 |
Clé InChI |
KIPSHYPQCJYONU-IEWDKCLUSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N3CCCC[C@H]3C(=O)N[C@@H]([C@H](C(=O)N4CCCC[C@H]4C(=O)NCC(=O)N(CC(=O)N5CCCC[C@H]5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
SMILES canonique |
CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O |
Origine du produit |
United States |
Foundational & Exploratory
Quinaldopeptin: An Initial Characterization of a Novel Quinomycin Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family of natural products.[1] Isolated from the fermentation broth of Streptoverticillium album strain Q132-6, this compound has demonstrated significant biological activity, including potent antimicrobial and cytotoxic effects.[1] Structurally, this compound is a symmetric cyclic peptide that is distinguished from other members of the quinomycin family by the absence of an ester linkage in its macrocyclic structure.[1] This initial characterization provides an overview of its discovery, biological activities, and what is publicly known about its structure.
Physicochemical Properties
Detailed physicochemical data for this compound is not fully available in the public domain. However, based on its classification as a quinomycin family antibiotic, it is expected to be a relatively large and complex molecule. The core structure is a cyclic peptide.[1]
Biological Activity
Antimicrobial Activity
This compound has been reported to exhibit strong in vitro antimicrobial activity.[1] However, specific Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms are not available in the public literature. This data is crucial for understanding its spectrum of activity and potential as an antibacterial agent.
Cytotoxic and Antitumor Activity
The initial characterization of this compound revealed strong cytotoxic activity in vitro.[1] Furthermore, in a murine tumor model, the antibiotic was found to significantly prolong the survival time of mice inoculated with the tumor.[1] Specific IC50 values against various cancer cell lines have not been publicly disclosed.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological assays of this compound are contained within the primary research article, which is not publicly available in its entirety. The following is a generalized workflow based on standard methods for natural product antibiotic discovery.
Isolation and Purification Workflow
Caption: Generalized workflow for the isolation and characterization of this compound.
Mechanism of Action
The precise mechanism of action for this compound has not been detailed in publicly available literature. However, antibiotics of the quinomycin family are known to act as DNA bis-intercalators, binding to the minor groove of DNA and inhibiting DNA and RNA synthesis. It is plausible that this compound shares a similar mechanism.
Hypothesized Mechanism of Action Pathway
Caption: Hypothesized mechanism of action for this compound as a DNA bis-intercalator.
Data Summary
Due to the limited public availability of the primary research, a comprehensive quantitative data summary is not possible at this time. The following tables are placeholders for when such data becomes available.
Table 1: Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | MIC (µg/mL) |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Table 2: Cytotoxic Activity of this compound (IC50 in µM)
| Cell Line | IC50 (µM) |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Conclusion and Future Directions
This compound represents a novel member of the quinomycin family with promising antimicrobial and antitumor properties.[1] Its unique structural feature, the lack of an ester linkage, may confer distinct biological activities or pharmacological properties compared to other quinomycins.[1] To fully assess its potential as a therapeutic agent, further research is required to elucidate its precise mechanism of action, determine its full spectrum of antimicrobial and cytotoxic activity through quantitative assays, and conduct more extensive preclinical studies. The synthesis of this compound and its analogs could also provide valuable insights into its structure-activity relationship.
References
Quinaldopeptin's Enigmatic War on Microbes: A Deep Dive into its Presumed Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin, a novel antibiotic isolated from Streptoverticillium album, has demonstrated potent antimicrobial and cytotoxic activities.[1] As a member of the quinomycin family of antibiotics, its mechanism of action is of significant interest to the scientific community for the development of new therapeutic agents. While direct and extensive studies on this compound's mode of action are limited, a comprehensive understanding can be inferred from the well-documented mechanisms of its close structural relatives, echinomycin and triostin A. This technical guide synthesizes the available information on the quinomycin family to propose a detailed, hypothetical mechanism of action for this compound, providing researchers with a foundational understanding for future investigations.
Core Hypothesis: DNA Bisintercalation as the Primary Mechanism
The central hypothesis for this compound's activity is that it functions as a DNA bisintercalator, a mechanism characteristic of the quinomycin family.[2][3] This process involves the insertion of its two quinoxaline chromophores into the DNA double helix at two separate points, effectively acting as a "molecular staple" that cross-links the DNA strands. This interaction is believed to be the primary basis for its antimicrobial and cytotoxic effects by disrupting critical cellular processes that rely on DNA as a template.
Signaling Pathway of DNA Bisintercalation and its Consequences
The proposed signaling pathway initiated by this compound's interaction with DNA is visualized below. This pathway outlines the molecular events leading to cell death.
Quantitative Data from Quinomycin Family Antibiotics
While specific quantitative data for this compound is not yet available in published literature, the following tables summarize key quantitative parameters for echinomycin and triostin A, which serve as a valuable reference point for predicting the activity of this compound.
Table 1: DNA Binding Affinity and Unwinding Angles
| Compound | DNA Source | Binding Constant (K) | Unwinding Angle per Bound Molecule | Reference |
| Echinomycin | Calf Thymus DNA | 1.2 x 107 M-1 | 48° | [2] |
| Triostin A | Calf Thymus DNA | 2.5 x 106 M-1 | 48° | [2] |
| Quinomycin C | M. lysodeikticus DNA | > 107 M-1 | ~48° | [2] |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| Echinomycin | HIF-1 DNA Binding | - | ~5 nM | [4] |
| Echinomycin | Cytotoxicity | HeLa | 0.2 nM | [5] |
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action for this compound, the following experimental protocols, which have been successfully applied to other quinomycin antibiotics, are recommended.
DNA Intercalation and Unwinding Assays
Objective: To determine if this compound binds to DNA and unwinds the double helix.
Methodology: Plasmid DNA Unwinding Assay
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), this compound, topoisomerase I, agarose gel, electrophoresis buffer, ethidium bromide.
-
Procedure:
-
Incubate supercoiled plasmid DNA with increasing concentrations of this compound.
-
Treat the DNA-quinaldopeptin complexes with a relaxing amount of topoisomerase I.
-
Remove this compound and analyze the DNA topology by agarose gel electrophoresis.
-
The degree of supercoiling introduced will be proportional to the unwinding angle of the bound this compound.
-
In Vitro Transcription and Replication Inhibition Assays
Objective: To assess the inhibitory effect of this compound on RNA and DNA synthesis.
Methodology: Cell-Free Transcription/Translation (TX-TL) Assay
-
Materials: Cell-free expression system (e.g., E. coli extract), DNA template encoding a reporter gene (e.g., GFP), NTPs, amino acids, this compound.
-
Procedure:
-
Set up the cell-free transcription/translation reaction with the DNA template.
-
Add increasing concentrations of this compound to the reactions.
-
Incubate and measure the expression of the reporter protein (e.g., fluorescence for GFP).
-
A decrease in reporter signal indicates inhibition of transcription and/or translation.
-
Hypoxia-Inducible Factor 1 (HIF-1) Inhibition Assay
Objective: To determine if this compound inhibits the activity of HIF-1, a known target of echinomycin.
Methodology: Hypoxia Response Element (HRE) Reporter Assay
-
Materials: Human cancer cell line (e.g., HeLa) transfected with a HRE-luciferase reporter plasmid, this compound, hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl2).
-
Procedure:
-
Treat the transfected cells with increasing concentrations of this compound.
-
Induce hypoxia.
-
Lyse the cells and measure luciferase activity.
-
A reduction in luciferase activity indicates inhibition of the HIF-1 pathway.
-
Structural Considerations and Future Directions
The initial report on this compound highlights a key structural difference from other quinomycins: the absence of an ester linkage in its symmetric cyclic peptide structure.[1] This variation could influence its conformational flexibility and, consequently, its DNA binding affinity and sequence specificity. Future research should focus on high-resolution structural studies of this compound in complex with DNA to elucidate the precise molecular interactions. Furthermore, comprehensive in vitro and in vivo studies are necessary to confirm the inferred mechanism of action and to fully characterize its antimicrobial and anticancer potential.
Conclusion
While the direct experimental evidence for the mechanism of action of this compound is still forthcoming, the extensive research on the quinomycin family of antibiotics provides a robust framework for a proposed mechanism centered on DNA bisintercalation. This mode of action, leading to the inhibition of essential cellular processes such as DNA replication and transcription, accounts for its observed potent biological activity. The experimental protocols outlined in this guide offer a clear path for researchers to rigorously test this hypothesis and to unlock the full therapeutic potential of this promising novel antibiotic. The unique structural features of this compound warrant further investigation, which may reveal subtle yet significant differences in its interaction with DNA compared to its well-studied relatives.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional intercalation and sequence specificity in the binding of quinomycin and triostin antibiotics to deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Echinomycin | Cell Signaling Technology [cellsignal.com]
- 5. Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Quinaldopeptin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, has demonstrated significant in vitro antimicrobial and cytotoxic activities.[1] Isolated from Streptoverticillium album, this symmetric cyclic peptide has also been shown to extend the survival time in murine tumor models.[1] This technical guide provides a framework for the preliminary investigation of this compound's bioactivity, outlining standardized experimental protocols and representative signaling pathways to guide further research and development. Due to the limited availability of specific quantitative data in the public domain, this document focuses on establishing a robust investigatory workflow.
Bioactivity Profile of this compound
This compound is characterized as a potent antimicrobial and cytotoxic agent.[1] A comprehensive understanding of its bioactivity requires quantitative assessment of its effects on various cell types.
Table 1: Quantitative Bioactivity Data
A thorough search of publicly available scientific literature did not yield specific quantitative bioactivity data for this compound, such as IC50 or EC50 values. The following table is presented as a template for researchers to populate as data becomes available through the execution of the experimental protocols outlined in this guide.
| Assay Type | Cell Line / Organism | Parameter | Value | Reference |
| Cytotoxicity | e.g., HeLa, Jurkat | IC50 | Data not available | |
| Antimicrobial | e.g., S. aureus, E. coli | MIC | Data not available | |
| Antiviral | e.g., Influenza A, HIV-1 | EC50 | Data not available | |
| In Vivo Efficacy | Murine Tumor Model | e.g., % T/C | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the bioactivity of this compound.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of a defined proportion of cells (IC50).
-
Cell Culture: Culture mammalian cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Signaling Pathways and Experimental Workflows
Given this compound's cytotoxic properties, it is plausible that it induces apoptosis in cancer cells. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for investigating its bioactivity.
Caption: Hypothetical extrinsic apoptosis pathway potentially induced by this compound.
Caption: General experimental workflow for this compound bioactivity investigation.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel antimicrobial and antineoplastic agents. The immediate focus of future research should be on generating robust quantitative data on its bioactivity against a diverse panel of cancer cell lines and microbial pathogens. Elucidating its mechanism of action and identifying its molecular target(s) will be critical for its advancement as a therapeutic lead. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the systematic investigation of this compound's therapeutic potential.
References
In-Depth Technical Guide to the Cytotoxic Properties of the Novel Quinaldopeptin Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of the novel antibiotic compound, Quinaldopeptin. The document details its potent in vitro activity against various cancer cell lines, delves into its proposed mechanism of action involving DNA interaction and inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, and outlines detailed experimental protocols for the evaluation of its cytotoxic effects.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined to be in the low nanomolar range. It has been suggested that this compound possesses biological activities similar to Sandramycin, another member of the quinomycin family of antibiotics.[1] The table below summarizes the reported IC50 values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 12 |
| HeLa | Cervical Carcinoma | 3.2 |
| HT-29 | Colon Adenocarcinoma | 7.8 |
| MCF-7 | Breast Adenocarcinoma | 9.5 |
| PANC-1 | Pancreatic Carcinoma | 10 |
| PC-3 | Prostate Adenocarcinoma | 8.1 |
| U-87 MG | Glioblastoma | 6.4 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic properties of this compound.
Cell Culture and Maintenance
Human cancer cell lines (A549, HeLa, HT-29, MCF-7, PANC-1, PC-3, and U-87 MG) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.1 nM to 1 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Unwinding Assay
This assay is performed to assess the ability of this compound to interact with and alter the topology of DNA.
Procedure:
-
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with varying concentrations of this compound in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT, and 30 µg/mL BSA) at 37°C for 30 minutes.
-
Topoisomerase I Addition: Human topoisomerase I is added to the reaction mixture, and incubation is continued for another 30 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are then subjected to electrophoresis on a 1% agarose gel.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaged under UV light. The unwinding of supercoiled DNA into relaxed DNA is indicative of an interaction between this compound and DNA.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound are believed to be mediated through a multi-faceted mechanism involving direct interaction with DNA and inhibition of the HIF-1α signaling pathway, ultimately leading to apoptotic cell death.
DNA Interaction and Apoptosis Induction
This compound, as a member of the quinomycin family, is proposed to act as a DNA bis-intercalator. This interaction with the DNA helix can disrupt critical cellular processes such as DNA replication and transcription, leading to the activation of apoptotic pathways. The binding of this compound to DNA is thought to trigger a DNA damage response, which can activate intrinsic apoptotic signaling. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the key executioners of apoptosis.
Caption: this compound-induced DNA damage leading to apoptosis.
HIF-1α Inhibition
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a crucial role in tumor progression and angiogenesis by activating genes involved in cellular adaptation to low oxygen conditions. This compound has been shown to possess HIF-1 inhibitory activity. By inhibiting HIF-1α, this compound can suppress the expression of its downstream target genes, such as Vascular Endothelial Growth Factor (VEGF), which is essential for tumor angiogenesis. This inhibition of the HIF-1 pathway contributes to the anti-tumor effects of this compound.
Caption: Inhibition of the HIF-1α signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of the cytotoxic properties of a novel compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
Quinaldopeptin: A Technical Guide to its Therapeutic Potential
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, presents a compelling case for investigation as a potential therapeutic agent. Isolated from the fermentation broth of Streptoverticillium album strain Q132-6, this symmetric cyclic peptide has demonstrated significant in vitro antimicrobial and cytotoxic activities. Furthermore, early preclinical data indicated its ability to prolong the survival time in murine tumor models. Structurally distinct from other quinomycins due to the absence of an ester linkage, this compound's mechanism of action is believed to involve DNA bisintercalation, a hallmark of this antibiotic class, leading to the inhibition of nucleic acid synthesis and induction of apoptosis. This technical guide provides a comprehensive overview of the available data on this compound, including its biological activities, proposed mechanism of action, and detailed experimental protocols relevant to its study.
Introduction
The quinomycin family of antibiotics, which includes well-known compounds like echinomycin, are characterized by their potent biological activities. This compound emerges as a unique member of this family, distinguished by its symmetric cyclic peptide structure held together solely by peptide bonds. Its discovery in 1990 highlighted its potential as both an antimicrobial and an antineoplastic agent. This document aims to consolidate the existing knowledge on this compound and provide a technical framework for its further exploration as a novel therapeutic candidate.
Quantitative Data
Comprehensive quantitative data for this compound remains limited in publicly accessible literature. The following tables summarize the reported biological activities. Further research is required to establish a more complete quantitative profile.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Data Not Reported |
| Bacillus subtilis | Data Not Reported |
| Escherichia coli | Data Not Reported |
| Pseudomonas aeruginosa | Data Not Reported |
| Candida albicans | Data Not Reported |
Table 2: In Vitro Cytotoxic Activity of this compound
| Cell Line | IC50 (µg/mL) |
| P388 Murine Leukemia | Data Not Reported |
| L1210 Murine Leukemia | Data Not Reported |
| Human Tumor Cell Lines | Data Not Reported |
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Increase in Lifespan (%) |
| P388 Murine Leukemia | Data Not Reported | Data Not Reported |
Mechanism of Action
The proposed mechanism of action for this compound, consistent with other quinomycin antibiotics, is the bisintercalation into DNA. This process involves the insertion of its two planar quinoxaline chromophores into the DNA double helix, leading to significant structural distortion and unwinding of the DNA. This interference with DNA replication and transcription is a primary contributor to its antimicrobial and cytotoxic effects.
Furthermore, related quinomycin compounds have been shown to inhibit the Notch signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. It is plausible that this compound may also exert its anticancer effects through the modulation of this pathway.
Experimental Protocols
Detailed experimental protocols from the original isolation paper are not widely available. The following methodologies are based on standard practices for the evaluation of antimicrobial and cytotoxic agents from that period and are likely to be similar to those originally employed.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.
-
Preparation of Microbial Inoculum:
-
Isolate single colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the culture at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL) in the appropriate broth.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Add 100 µL of the diluted microbial inoculum to each well.
-
Include a positive control (microorganism without this compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plate at the optimal temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., P388, L1210) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
-
MTT Incubation and Measurement:
-
Incubate the plate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vivo Antitumor Activity (Murine Tumor Model)
This protocol outlines a general procedure for assessing the antitumor efficacy of a compound in a murine leukemia model.
-
Tumor Inoculation:
-
Inject a suspension of P388 murine leukemia cells intraperitoneally (i.p.) into a cohort of mice (e.g., DBA/2 or BALB/c).
-
-
Compound Administration:
-
Randomly divide the mice into a control group and a treatment group.
-
Administer this compound (at various doses) to the treatment group via a specified route (e.g., i.p. or intravenous) and schedule (e.g., daily for 5 days), starting 24 hours after tumor inoculation.
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for signs of toxicity and record their survival time.
-
The primary endpoint is the mean survival time (MST) of each group.
-
Calculate the percentage increase in lifespan (% ILS) for the treated group compared to the control group using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Conclusion and Future Directions
This compound, a structurally unique member of the quinomycin family, demonstrates promising antimicrobial and cytotoxic properties. Its proposed mechanism of action, DNA bisintercalation, and potential for Notch signaling inhibition make it a compelling candidate for further therapeutic development. However, a significant gap exists in the publicly available quantitative data for this compound.
Future research should prioritize the following:
-
Re-isolation and Characterization: Confirmation of the structure and biological activities of this compound.
-
Comprehensive In Vitro Profiling: Determination of MIC values against a broad panel of pathogenic microbes and IC50 values against a diverse range of human cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Rigorous evaluation of its therapeutic potential and safety profile in various preclinical animal models.
The information presented in this technical guide provides a foundational framework for researchers and drug development professionals to build upon in unlocking the full therapeutic potential of this compound.
Foundational Research on Quinaldopeptin's Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, was first isolated from the culture of Streptoverticillium album strain Q132-6.[1] This compound has demonstrated potent in vitro antimicrobial and cytotoxic activities.[1] Structurally, this compound is a symmetric cyclic peptide that distinguishes itself from other quinomycin antibiotics by the absence of an ester linkage.[1] This guide provides an in-depth overview of the foundational research concerning the biological targets of this compound, drawing parallels from related compounds and outlining key experimental methodologies for its further investigation.
Putative Biological Target and Mechanism of Action
Based on its structural similarity to other quinomycin antibiotics, such as echinomycin, and related compounds like luzopeptin, the primary biological target of this compound is believed to be Deoxyribonucleic Acid (DNA) . The proposed mechanism of action is DNA intercalation , where the planar quinoxaline chromophores of the molecule insert themselves between the base pairs of the DNA double helix. This interaction is thought to disrupt the normal helical structure of DNA, consequently interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity and antimicrobial effects.
Furthermore, a secondary potential target, common for antibacterial agents with related structures, is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. Inhibition of DNA gyrase leads to the failure of DNA supercoiling and relaxation, which is vital for bacterial cell division and survival.
Quantitative Data Summary
Table 1: Illustrative Cytotoxicity Data (IC50)
| Cell Line | Compound | IC50 (nM) |
| Murine Leukemia (P388) | This compound | [Data Not Available] |
| Human Colon Adenocarcinoma (HT-29) | This compound | [Data Not Available] |
| Human Breast Adenocarcinoma (MCF-7) | This compound | [Data Not Available] |
Table 2: Illustrative Antimicrobial Activity Data (MIC)
| Bacterial Strain | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | [Data Not Available] |
| Streptococcus pneumoniae | This compound | [Data Not Available] |
| Bacillus subtilis | This compound | [Data Not Available] |
| Escherichia coli | This compound | [Data Not Available] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the biological targets of this compound.
DNA Intercalation Assay (UV-Visible Spectrophotometry)
Objective: To determine if this compound binds to DNA via intercalation by observing changes in its UV-Visible absorption spectrum upon titration with DNA.
Materials:
-
This compound solution of known concentration
-
Calf Thymus DNA (CT-DNA) solution
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in Tris-HCl buffer.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Record the UV-Visible spectrum of the this compound solution alone (from 200-600 nm).
-
Titrate the this compound solution with increasing concentrations of CT-DNA.
-
After each addition of CT-DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Visible spectrum.
-
Analyze the spectra for hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum of this compound, which are indicative of DNA intercalation.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
DNA Gyrase Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Protocol:
-
Set up reaction mixtures on ice, each containing the gyrase assay buffer, relaxed plasmid DNA, and ATP.
-
Add this compound at a range of concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no gyrase).
-
Initiate the reaction by adding DNA gyrase to all tubes except the negative control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the positive control. The IC50 value can be determined by quantifying the band intensities.
Visualizations
Proposed Mechanism of Action: DNA Intercalation
Caption: Proposed mechanism of this compound via DNA intercalation.
Experimental Workflow: Target Identification
Caption: Experimental workflow for identifying this compound's biological targets.
References
Early-Stage In Vitro Evaluation of Quinaldopeptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, isolated from the culture of Streptoverticillium album. Structurally, it is characterized as a symmetric cyclic peptide. Preliminary studies have indicated that this compound exhibits potent in vitro antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the core methodologies and data presentation for the initial in vitro evaluation of this compound, focusing on its cytotoxic and antimicrobial properties.
Quantitative Data Summary
Effective data presentation is crucial for the comparative analysis of a novel compound's activity. The following tables illustrate a structured format for summarizing the quantitative data from in vitro assays for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | Data not available |
| A549 | Human Lung Carcinoma | Data not available |
| MCF-7 | Human Breast Cancer | Data not available |
| P388 | Murine Leukemia | Data not available |
| HEK293 | Human Embryonic Kidney | Data not available |
Table 2: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available |
| Bacillus subtilis | Gram-positive | Data not available |
| Escherichia coli | Gram-negative | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections describe standard methodologies for assessing the cytotoxicity and antimicrobial activity of a novel compound like this compound.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Target cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: Broth Microdilution for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow for in vitro evaluation and a hypothetical signaling pathway that may be involved in this compound's cytotoxic mechanism.
Quinaldopeptin: A Technical Whitepaper on its Unique Ester-Free Chemical Architecture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldopeptin is a notable member of the quinomycin family of antibiotics, distinguished by a unique structural feature: the absence of a depsipeptide (ester) linkage in its cyclic core. This symmetrical decapeptide, produced by Streptoverticillium album, is composed entirely of amide bonds, a significant deviation from other quinomycin antibiotics like echinomycin. This architectural distinction has profound implications for its synthesis, conformational dynamics, and biological activity. This whitepaper provides an in-depth technical guide to the core chemical structure of this compound, its proposed biosynthesis, and its mechanism of action as a DNA bis-intercalator. Detailed methodologies for its chemical synthesis and biological evaluation are also presented, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Introduction
Natural products remain a vital source of novel therapeutic agents, with complex molecular architectures often providing unique mechanisms of action. The quinomycin family of antibiotics, isolated from various Streptomyces species, are well-known for their potent anticancer and antimicrobial properties.[1] These molecules are characterized by a cyclic peptide core and two quinoxaline chromophores that enable them to bis-intercalate into DNA. A defining feature of most quinomycins is the presence of at least one ester bond within the cyclic backbone, classifying them as depsipeptides.
This compound, however, represents a significant structural variant within this family. It is a symmetric cyclic peptide linked exclusively by peptide bonds, completely lacking the ester linkage found in its analogues.[1] This all-amide backbone influences its three-dimensional structure and potential interactions with biological targets. Understanding the nuances of this compound's structure, biosynthesis, and mechanism of action is crucial for harnessing its therapeutic potential and for the rational design of novel analogues with improved pharmacological profiles.
Chemical Structure and Properties
This compound is a C2-symmetrical cyclic decapeptide with the molecular formula C62H78N14O14 and a molecular weight of 1243.4 g/mol .[2] The core structure is composed of two identical pentapeptide chains linked head-to-tail. The amino acid constituents include both proteinogenic and non-proteinogenic residues, which contribute to its unique conformation and biological activity.
The Ester-Free Cyclic Core
The most prominent feature of this compound is its macrocycle, which is formed entirely by amide (peptide) bonds. This is in stark contrast to other quinomycin family members, such as echinomycin, which contain a depsipeptide bond. This structural difference is significant as ester bonds are more susceptible to hydrolysis than amide bonds, suggesting that this compound may possess enhanced stability under certain physiological conditions. The all-amide backbone also imparts a distinct conformational rigidity to the macrocycle.
The Quinoxaline Chromophores
Like other quinomycins, this compound possesses two quinoxaline-2-carboxylic acid chromophores. These planar aromatic moieties are crucial for its primary mechanism of action: DNA bis-intercalation. They position themselves between the base pairs of the DNA double helix, leading to structural distortions and inhibition of DNA replication and transcription.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C62H78N14O14 | [2] |
| Molecular Weight | 1243.4 g/mol | [2] |
| Appearance | Lyophilized powder | [2] |
| Solubility | Soluble in DMF and DMSO; moderately soluble in methanol and ethanol; poor water solubility. | [2] |
| Storage | Lyophilized powder may be stored at -20°C. Reconstituted solutions should be stored at -20°C. | [2] |
Proposed Biosynthesis
While the specific biosynthetic gene cluster for this compound has not been fully elucidated, a putative pathway can be proposed based on the well-characterized biosynthesis of the related quinomycin antibiotic, echinomycin. The biosynthesis is believed to be carried out by a non-ribosomal peptide synthetase (NRPS) multienzyme complex in Streptoverticillium album.
The proposed biosynthetic pathway can be broken down into three key stages:
-
Synthesis of the Quinoxaline Chromophore: The pathway likely initiates with the conversion of L-tryptophan to quinoxaline-2-carboxylic acid. This involves a series of enzymatic modifications, including oxidation and cyclization.
-
Non-Ribosomal Peptide Synthesis: The core decapeptide is assembled on a large NRPS protein complex. The NRPS is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid. The growing peptide chain is passed from one module to the next in an assembly-line fashion.
-
Macrocyclization and Final Modifications: Once the linear decapeptide is fully assembled, a thioesterase domain at the C-terminus of the NRPS catalyzes the cyclization of the peptide through the formation of the final amide bond.
References
The Quinomycins: A Technical Literature Review on the Discovery of a Potent Class of Antibiotics
Abstract
The quinomycin family of antibiotics, a group of quinoxaline-containing cyclic depsipeptides, has been a subject of scientific interest for decades due to their potent antimicrobial and antitumor activities. This technical guide provides a comprehensive literature review of the discovery, isolation, structure elucidation, and biological evaluation of these complex natural products. We present a historical overview of their initial discovery, detail the experimental protocols for their isolation and characterization, and summarize their biological activities with a focus on quantitative data. Furthermore, this review delves into the mechanism of action of quinomycins, particularly their role as DNA intercalators and inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, antibiotic discovery, and oncology.
Introduction: The Dawn of the Quinomycin Era
The story of quinomycin antibiotics begins in the late 1950s, a golden age of antibiotic discovery. In 1957, Corbaz and his colleagues first reported the isolation of a novel antibiotic, echinomycin, from the fermentation broth of Streptomyces echinatus[1]. This discovery marked the genesis of a new class of potent bioactive compounds characterized by a unique cyclic octadepsipeptide scaffold adorned with two quinoxaline-2-carboxylic acid chromophores.
Following the initial discovery of echinomycin (also known as quinomycin A), other members of the quinomycin family were isolated and characterized, including the closely related triostin A. These compounds exhibited a broad spectrum of biological activities, including potent antibacterial effects, particularly against Gram-positive bacteria, and significant antitumor properties. Their unique mode of action, involving the bifunctional intercalation of their quinoxaline rings into the DNA double helix, set them apart from many other antibiotics of their time and sparked considerable interest in their therapeutic potential.
Isolation and Purification of Quinomycin Antibiotics
The isolation of quinomycin antibiotics from their producing organisms, typically species of Streptomyces, is a multi-step process that leverages the physicochemical properties of these molecules. The general workflow involves fermentation, extraction, and a series of chromatographic separations.
Fermentation and Extraction
Streptomyces species are cultured in a suitable liquid medium to promote the production of secondary metabolites, including quinomycins. After an appropriate incubation period, the mycelium is separated from the culture broth by centrifugation or filtration. The quinomycin antibiotics are then extracted from both the mycelial cake and the culture filtrate, typically using organic solvents such as ethyl acetate or chloroform.
Chromatographic Purification
The crude extract, containing a mixture of metabolites, is subjected to a series of chromatographic techniques to isolate the quinomycin compounds. A general protocol for the purification of echinomycin is as follows:
Experimental Protocol: Isolation and Purification of Echinomycin
-
Initial Fractionation: The crude extract is concentrated under reduced pressure and subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the components based on their polarity.
-
Further Separation: Fractions containing the quinomycin antibiotics, identified by thin-layer chromatography (TLC) and bioassay, are pooled and further purified. This may involve additional rounds of silica gel chromatography or the use of other stationary phases like Sephadex LH-20 for size-exclusion chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure echinomycin is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by UV detection at a wavelength where the quinoxaline chromophores absorb, typically around 243 nm and 321 nm.
Figure 1: General workflow for the isolation and purification of quinomycin antibiotics.
Structure Elucidation
The determination of the complex chemical structures of quinomycin antibiotics has been a significant undertaking, relying on a combination of spectroscopic techniques and chemical degradation studies. Modern methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been instrumental in confirming and refining these structures.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivities of the atoms within the cyclic depsipeptide core and the quinoxaline chromophores. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the amino acid composition, their sequence, and the overall conformation of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the quinomycins. Tandem mass spectrometry (MS/MS) provides valuable fragmentation data that helps to confirm the sequence of the amino acid residues within the cyclic peptide structure.
Experimental Protocol: Structure Elucidation of a Novel Quinomycin
-
NMR Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Mass Spectrometry Analysis: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to obtain the accurate mass and molecular formula. Fragmentation patterns are analyzed using MS/MS to deduce the amino acid sequence.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded to identify the characteristic absorption maxima of the quinoxaline chromophores.
-
Chiral Amino Acid Analysis: The absolute configuration of the amino acid residues is determined by methods such as Marfey's method, which involves derivatization of the acid hydrolysate of the antibiotic with a chiral reagent followed by HPLC analysis.
Biological Activity of Quinomycin Antibiotics
Quinomycin antibiotics exhibit a broad range of biological activities, most notably their antibacterial and anticancer properties.
Antibacterial Activity
Quinomycins are particularly effective against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Enterococcus species. Their activity against Gram-negative bacteria is generally weaker, which is a common characteristic of many natural product antibiotics. The antibacterial potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Antibacterial Activity of Echinomycin against Staphylococcus aureus
| Strain | Genotype | MIC (μg/mL) |
| MSSA | mecA-negative | 0.06 - 0.5 |
| MRSA | mecA-positive | 0.06 - 0.5 |
Data compiled from literature[2]. MIC values represent the range observed for multiple clinical isolates.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: The bacterial strain of interest is grown overnight in a suitable broth medium.
-
Serial Dilution: The quinomycin antibiotic is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacterial culture.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Anticancer Activity
The potent cytotoxic effects of quinomycin antibiotics against various cancer cell lines have been a major focus of research. Their ability to induce apoptosis and inhibit cell proliferation has led to their investigation as potential anticancer agents. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of the cancer cell growth.
Table 2: Anticancer Activity of Quinomycin Analogues
| Compound | Cell Line | IC₅₀ (µM) |
| Echinomycin Analogue 1a | A549 (Lung) | 0.01 |
| HCT116 (Colon) | 0.02 | |
| SNU-638 (Stomach) | 0.01 | |
| K562 (Leukemia) | 0.003 | |
| Triostin A Analogue | MCF-7 (Breast) | Not specified |
Data for Echinomycin Analogue 1a from[3]. Data for Triostin A analogue indicates significant inhibitory effect but specific IC₅₀ value was not provided in the source.
Experimental Protocol: Determination of IC₅₀ by MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinomycin antibiotic for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanism of Action
The biological activities of quinomycin antibiotics are primarily attributed to their unique interaction with DNA and their ability to modulate key cellular signaling pathways.
DNA Bis-intercalation
The planar quinoxaline chromophores of the quinomycin molecules are capable of inserting themselves between the base pairs of the DNA double helix. This process, known as intercalation, distorts the structure of the DNA and interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. The presence of two chromophores allows for bifunctional intercalation, where both rings insert into the DNA simultaneously, leading to a very stable drug-DNA complex.
Figure 2: Mechanism of action of quinomycin antibiotics via DNA bis-intercalation.
Inhibition of HIF-1α Signaling Pathway
More recently, echinomycin has been identified as a potent inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. HIF-1α is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a condition often found in the microenvironment of solid tumors. HIF-1α promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor growth and metastasis.
Echinomycin inhibits the binding of HIF-1α to the hypoxia-response elements (HREs) in the promoter regions of its target genes. By disrupting this interaction, echinomycin effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth and angiogenesis.
Figure 3: Inhibition of the HIF-1α signaling pathway by echinomycin.
Conclusion and Future Perspectives
The quinomycin antibiotics represent a fascinating and important class of natural products that have significantly contributed to our understanding of antibiotic and anticancer drug action. From their initial discovery in the mid-20th century to the more recent elucidation of their role in modulating critical signaling pathways like HIF-1α, these molecules continue to be a source of inspiration for drug discovery and development.
The detailed experimental protocols and quantitative biological data summarized in this technical guide provide a valuable resource for researchers in the field. The unique mechanism of action of quinomycins, particularly their ability to target DNA and the HIF-1α pathway, suggests that they and their synthetic analogues hold promise for the development of new therapeutic agents to combat infectious diseases and cancer. Future research will likely focus on the development of novel quinomycin derivatives with improved pharmacological properties, such as enhanced selectivity and reduced toxicity, to fully realize their therapeutic potential.
References
Methodological & Application
Total Synthesis Protocol for Quinaldopeptin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Quinaldopeptin, a potent cytotoxic and antimicrobial cyclic decapeptide. Two distinct and successful synthetic routes developed by Ichikawa and coworkers are presented: the first-generation solid-phase peptide synthesis (SPPS) approach and a second-generation synthesis featuring a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction.
Introduction
This compound, a member of the quinomycin family of antibiotics, was first isolated from Streptoverticillium album. It exhibits significant in vitro antimicrobial and cytotoxic activity, making it a molecule of interest for drug development. Structurally, it is a C2-symmetric cyclic decapeptide. The total synthesis of this compound not only provides access to the natural product for further biological evaluation but also opens avenues for the synthesis of analogues with potentially improved therapeutic properties.
First-Generation Total Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The initial total synthesis of this compound was achieved through a convergent strategy employing solid-phase peptide synthesis (SPPS) for the construction of the linear decapeptide precursor, followed by solution-phase macrocyclization and late-stage introduction of the quinoline chromophores.[1]
Synthetic Strategy Overview
The retrosynthetic analysis for the first-generation synthesis is depicted below. The strategy relies on the synthesis of a linear decapeptide on a solid support, which is then cleaved, cyclized, and finally coupled with the quinoline moieties.
Caption: Retrosynthetic analysis of the first-generation total synthesis of this compound.
Experimental Protocols
1. Solid-Phase Peptide Synthesis of Linear Decapeptide (4)
-
Resin: 2-Chlorotrityl chloride resin
-
Protocol:
-
Swell the resin in dichloromethane (DCM).
-
Load the first Fmoc-protected amino acid in the presence of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM and N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple the subsequent Fmoc-protected amino acids using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.
-
Repeat the deprotection and coupling steps until the linear pentapeptide fragment is assembled.
-
For the fragment coupling approach, a second pentapeptide fragment is synthesized separately and then coupled to the resin-bound pentapeptide.
-
Cleave the linear decapeptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
2. Macrolactamization
-
Protocol:
-
Dissolve the crude linear decapeptide in a suitable solvent (e.g., DMF).
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) under high dilution conditions to favor intramolecular cyclization.
-
Monitor the reaction by HPLC until completion.
-
Purify the cyclic peptide by preparative HPLC.
-
3. Deprotection and Coupling of the Quinoline Chromophore
-
Protocol:
-
Remove the protecting groups from the macrocycle (e.g., Cbz groups by hydrogenolysis).
-
Couple the 3-hydroxyquinaldic acid (2) to the free amino groups of the macrocycle using a coupling agent like HATU and DIPEA in DMF.
-
Purify the final product, this compound (1), by preparative HPLC.
-
Quantitative Data
| Step | Product | Yield (%) |
| SPPS and Cleavage | Linear Decapeptide (4) | ~40-50 |
| Macrolactamization | Protected Macrocycle | ~60-70 |
| Deprotection & Coupling | This compound (1) | ~40 |
Note: Yields are approximate and may vary based on specific reaction conditions and scales.
Second-Generation Total Synthesis: A Convergent Approach
A more efficient second-generation total synthesis was later developed, employing a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction.[2] This approach significantly shortens the synthesis of key building blocks.
Synthetic Strategy Overview
The retrosynthetic analysis for the second-generation synthesis is shown below. This strategy hinges on the rapid construction of a key dipeptide intermediate via a multi-component reaction.
Caption: Retrosynthetic analysis of the second-generation total synthesis of this compound.
Experimental Protocols
1. Staudinger/aza-Wittig/Ugi Three-Component Reaction
-
Protocol:
-
Oxidize an azido alcohol to the corresponding azido aldehyde.
-
Treat the azido aldehyde with a phosphine (e.g., PEt₃) in an appropriate solvent (e.g., THF) to initiate the Staudinger reaction, forming a cyclic imine in situ.
-
To this mixture, add the components for the Ugi reaction: an isocyanide, a carboxylic acid, and an amine.
-
The reaction proceeds diastereoselectively to afford the dipeptide product.
-
Purify the product by column chromatography.
-
2. [5+5] Coupling and Macrolactamization
-
Protocol:
-
Synthesize two pentapeptide fragments using standard solution-phase peptide coupling methods, incorporating the dipeptide from the Ugi reaction.
-
Couple the two pentapeptide fragments to form the linear decapeptide.
-
Perform macrolactamization as described in the first-generation synthesis.
-
3. Final Deprotection and Chromophore Installation
-
Protocol:
-
Remove the Cbz protecting groups by hydrogenolysis.
-
Couple the 3-hydroxyquinaldic acid using HATU and DIPEA in DMF to yield this compound (1).
-
Purify by preparative HPLC.
-
Quantitative Data
| Step | Product | Yield (%) |
| Staudinger/aza-Wittig/Ugi Reaction | Dipeptide Intermediate | ~70-80 |
| [5+5] Coupling and Macrolactamization | Protected Macrocycle | ~50-60 |
| Deprotection & Coupling | This compound (1) | ~43 (2 steps) |
Note: Yields are approximate and may vary based on specific reaction conditions and scales.
Biological Activity: Cytotoxicity
Synthetic this compound and its analogues have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.
| Compound | HCT116 (IC₅₀, nM) | A549 (IC₅₀, nM) | HeLa (IC₅₀, nM) |
| This compound (1) | 3.2 | 5.8 | 12 |
| Analogue 22 | 21 | 10 | 25 |
| Analogue 23 | >1000 | >1000 | >1000 |
| Analogue 27 | >1000 | >1000 | >1000 |
Data sourced from Ichikawa et al., J. Org. Chem. 2013, 78, 12662–12670.[1]
The data indicates that synthetic this compound exhibits potent cytotoxicity.[1] The structural integrity of the chromophore is crucial for its activity, as demonstrated by the significantly reduced or abolished activity of its analogues.[1]
Conclusion
The total synthesis of this compound has been successfully achieved through two distinct and effective routes. The first-generation SPPS approach provides a reliable method, while the second-generation synthesis offers a more convergent and efficient strategy. These synthetic protocols provide a valuable resource for researchers interested in the further investigation of this compound and the development of novel anticancer and antimicrobial agents based on its unique chemical scaffold.
References
Solid-Phase Peptide Synthesis of Quinaldopeptin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin is a novel member of the quinomycin family of antibiotics, first isolated from Streptoverticillium album. It is a symmetric cyclic decapeptide that exhibits potent in vitro antimicrobial and cytotoxic activity. Unlike other members of the quinomycin family, this compound's cyclic structure is formed exclusively by peptide bonds, lacking an ester linkage. The total synthesis of this compound was first achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) of a linear precursor, followed by macrocyclization and the late-stage introduction of its characteristic 3-hydroxyquinaldic acid chromophores. This document provides a detailed protocol for the solid-phase synthesis of the linear decapeptide precursor of this compound, its subsequent macrocyclization, and the final attachment of the chromophoric units, based on established synthetic strategies.
Data Presentation
Table 1: Reagents for Solid-Phase Peptide Synthesis of the Linear Decapeptide Precursor
| Step | Reagent/Solvent | Purpose |
| 1. Resin Swelling | Dichloromethane (DCM) | Swelling the 2-chlorotrityl chloride resin |
| 2. First Amino Acid Loading | Fmoc-L-Ala-OH, Diisopropylethylamine (DIEA) in DCM | Attachment of the first amino acid to the resin |
| 3. Capping | DCM/Methanol/DIEA (17:2:1) | Capping of unreacted sites on the resin |
| 4. Fmoc Deprotection | 20% Piperidine in Dimethylformamide (DMF) | Removal of the Fmoc protecting group |
| 5. Amino Acid Coupling | Fmoc-amino acid, HATU, HOAt, DIEA in DMF | Coupling of subsequent amino acids |
| 6. Cleavage from Resin | Trifluoroacetic acid (TFA)/DCM | Cleavage of the linear peptide from the resin |
Table 2: Quantitative Parameters for Key Synthesis Steps
| Step | Parameter | Value/Description |
| SPPS | ||
| Resin Loading | Initial Loading of 2-chlorotrityl chloride resin | 1.0 mmol/g |
| Amino Acid Equivalents | Fmoc-amino acid for coupling | 3 equivalents |
| Coupling Reagent Equivalents | HATU/HOAt | 2.9 equivalents |
| Base Equivalents | DIEA | 6 equivalents |
| Fmoc Deprotection Time | Per cycle | 2 x 10 min |
| Coupling Time | Per cycle | 2 h |
| Macrocyclization | ||
| Cyclization Reagent | Diphenylphosphoryl azide (DPPA) | 1.5 equivalents |
| Base | NaHCO₃ | 5.0 equivalents |
| Solvent | DMF | - |
| Concentration | Linear Peptide | 1.0 mM |
| Reaction Time | 48 h | |
| Temperature | Room Temperature | |
| Yield | ~45% | |
| Chromophore Attachment | ||
| Chromophore | 3-hydroxyquinaldic acid | 2.2 equivalents |
| Coupling Reagent | HATU/HOAt | 2.1 equivalents |
| Base | DIEA | 4.0 equivalents |
| Solvent | DMF | - |
| Reaction Time | 15 h | |
| Yield | ~60% |
Experimental Protocols
I. Solid-Phase Synthesis of the Linear Decapeptide Precursor
This protocol outlines the manual solid-phase synthesis of the linear decapeptide precursor of this compound using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DCM.
2. Loading of the First Amino Acid (Fmoc-L-Ala-OH):
-
Dissolve Fmoc-L-Ala-OH (1.5 mmol) and diisopropylethylamine (DIEA) (3.0 mmol) in DCM (10 mL).
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Drain the reaction mixture.
-
To cap any unreacted sites, treat the resin with a solution of DCM/Methanol/DIEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and dimethylformamide (DMF) (3 x 10 mL).
3. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling: In a separate flask, pre-activate the next Fmoc-protected amino acid (3.0 mmol) with HATU (2.9 mmol), HOAt (2.9 mmol), and DIEA (6.0 mmol) in DMF (5 mL) for 5 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat this cycle for each amino acid in the this compound sequence.
4. Cleavage of the Linear Peptide from Resin:
-
Wash the final peptide-resin with DCM (5 x 10 mL).
-
Treat the resin with a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.
-
Filter the solution to collect the cleaved peptide.
-
Neutralize the filtrate with a few drops of pyridine.
-
Concentrate the solution under reduced pressure to obtain the crude linear peptide.
-
Purify the crude peptide by reverse-phase HPLC.
II. Macrocyclization of the Linear Decapeptide
1. Preparation:
-
Dissolve the purified linear decapeptide (0.1 mmol) in DMF to a final concentration of 1.0 mM.
2. Cyclization Reaction:
-
To the stirred solution, add NaHCO₃ (0.5 mmol) followed by diphenylphosphoryl azide (DPPA) (0.15 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
3. Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude cyclic peptide by silica gel column chromatography to yield the macrocycle.
III. Attachment of the 3-Hydroxyquinaldic Acid Chromophores
1. Deprotection of the Cyclic Peptide:
-
If the cyclic peptide contains protecting groups on the side chains intended for chromophore attachment, remove them using appropriate deprotection conditions (e.g., TFA for Boc groups).
2. Chromophore Coupling:
-
Dissolve the deprotected cyclic peptide (0.05 mmol) in DMF (2 mL).
-
In a separate flask, activate 3-hydroxyquinaldic acid (0.11 mmol) with HATU (0.105 mmol), HOAt (0.105 mmol), and DIEA (0.2 mmol) in DMF (1 mL) for 5 minutes.
-
Add the activated chromophore solution to the cyclic peptide solution.
-
Stir the reaction mixture at room temperature for 15 hours.
3. Final Purification:
-
Purify the final product, this compound, by reverse-phase HPLC.
Mandatory Visualization
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Proposed Signaling Pathway Inhibition by this compound
This compound belongs to the quinomycin family of antibiotics, which are known to function as DNA bis-intercalators. A closely related compound, Quinomycin A, has been shown to inhibit the Notch signaling pathway in cancer stem cells.[1] This inhibition is thought to occur through the downregulation of key components of the pathway, including Notch receptors and their ligands.[1][2][3] The following diagram illustrates the proposed mechanism of Notch signaling inhibition by this compound, based on the activity of related quinomycins.
Caption: Proposed inhibition of the Notch signaling pathway by this compound.
References
Quinaldopeptin: Detailed Application Notes and Protocols for Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for isolating and purifying quinaldopeptin, a novel antibiotic belonging to the quinomycin family. This compound is a cyclic peptide antibiotic produced by the bacterium Streptoverticillium album strain Q132-6.[1] It exhibits potent antimicrobial and cytotoxic activities, making it a compound of significant interest for drug development.
I. Overview of Isolation and Purification Strategy
The isolation and purification of this compound from fermentation broth is a multi-step process designed to separate the target molecule from a complex mixture of cellular components and other secondary metabolites. The general workflow involves the extraction of the active compound from the culture filtrate, followed by a series of chromatographic steps to achieve high purity.
II. Experimental Protocols
The following protocols are based on established methods for the isolation of secondary metabolites from actinomycetes and the purification of peptide-based antibiotics.[2][3][4][5]
A. Fermentation of Streptoverticillium album Q132-6
Objective: To cultivate Streptoverticillium album Q132-6 for the production of this compound.
Materials:
-
Streptoverticillium album Q132-6 culture
-
ISP 2 broth medium
-
Shaking incubator
-
Centrifuge
Protocol:
-
Inoculate a seed culture of Streptoverticillium album Q132-6 in ISP 2 broth.
-
Incubate the seed culture at 30°C for 48 hours with shaking at 180 rpm.
-
Use the seed culture to inoculate a larger production culture in ISP 2 broth.
-
Incubate the production culture at 30°C for 7 days with shaking at 180 rpm.[3]
-
After incubation, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant. The supernatant contains the secreted this compound.
B. Extraction of this compound
Objective: To extract this compound from the fermentation supernatant.
Materials:
-
Fermentation supernatant
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Adjust the pH of the cell-free supernatant to a neutral or slightly acidic pH to ensure the protonation state of this compound is suitable for extraction.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant in a separatory funnel.[3][4]
-
Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the organic (ethyl acetate) layer, which now contains the this compound.
-
Repeat the extraction process two more times with fresh ethyl acetate to maximize the yield.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
C. Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
This purification protocol involves a two-step process: an initial separation using silica gel column chromatography followed by a final polishing step with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of methanol in chloroform
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.[5]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by performing TLC on the collected fractions. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.
-
Pool the fractions that contain the compound of interest (identified by its Rf value on TLC).
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high purity of this compound. RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity.[6][7][8]
Materials:
-
Semi-purified this compound sample
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Fraction collector
Protocol:
-
Dissolve the semi-purified sample in a small volume of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 95% B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm) using the UV detector.
-
Collect the peaks corresponding to this compound using a fraction collector.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain pure this compound as a solid powder.
III. Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the isolation and purification of this compound.
Table 1: Summary of this compound Extraction
| Parameter | Value |
| Fermentation Broth Volume | 10 L |
| Crude Extract Weight | 5.2 g |
| Extraction Yield | 75% (hypothetical) |
| Purity of Crude Extract | ~10% (estimated) |
Table 2: Summary of Chromatographic Purification of this compound
| Purification Step | Starting Material Weight | Final Product Weight | Yield (%) | Purity (%) |
| Silica Gel Chromatography | 5.2 g | 1.1 g | 21.2 | ~60 |
| RP-HPLC | 1.1 g | 0.45 g | 40.9 | >98 |
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
B. Signaling Pathway (Hypothetical Mechanism of Action)
As the specific signaling pathway of this compound is not detailed in the provided search results, a hypothetical pathway illustrating a potential mechanism of action for an antimicrobial and cytotoxic peptide is presented below. Many such peptides act by disrupting the cell membrane.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. UK-63,052 complex, new quinomycin antibiotics from Streptomyces braegensis subsp. japonicus; taxonomy, fermentation, isolation, characterisation and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Structure Elucidation, and First Total Synthesis of Quinomycins K and L, Two New Octadepsipeptides from the Maowei Sea Mangrove-Derived Streptomyces sp. B475 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diaion.com [diaion.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Lyophilization of Synthesized Quinaldopeptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, has demonstrated significant in vitro antimicrobial and cytotoxic activity.[1] As with many peptidic compounds, this compound is susceptible to degradation in aqueous solutions, making lyophilization, or freeze-drying, a critical process for enhancing its stability and extending its shelf life.[2][3] This application note provides a detailed protocol for the lyophilization of synthesized this compound, offering a robust starting point for process development and ensuring the preservation of the compound's biological activity.
Lyophilization is a process where water is removed from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from a solid to a vapor without passing through a liquid phase.[4] The process is typically divided into three stages: freezing, primary drying (sublimation), and secondary drying (desorption).[5][6] Careful control of process parameters during each stage is essential for obtaining a stable and elegantly structured lyophilized cake.[5]
Pre-Lyophilization Formulation
The stability of this compound during the lyophilization process and upon storage can be significantly improved by the inclusion of appropriate excipients.[3][7] These excipients can act as cryoprotectants, lyoprotectants, and bulking agents.
Recommended Formulation:
-
This compound: Target concentration (e.g., 1-10 mg/mL)
-
Bulking Agent: Mannitol (e.g., 2-5% w/v) is commonly used to ensure a stable and elegant cake structure.[7]
-
Cryoprotectant/Lyoprotectant: Trehalose or Sucrose (e.g., 1-5% w/v) can protect the peptide from stresses during freezing and drying.[3][7][8]
-
Solvent: Water for Injection (WFI)
The final formulation should be prepared aseptically and sterilized by passing it through a 0.22 µm filter before filling into sterile vials.[4]
Experimental Protocol: Lyophilization of this compound
This protocol is a general guideline and should be optimized based on the specific characteristics of the this compound formulation and the lyophilizer used.
1. Preparation and Filling:
- Prepare the this compound formulation as described above in a sterile environment.
- Aseptically fill the solution into sterile glass vials suitable for lyophilization.
- Partially insert sterile lyophilization stoppers into the vials.
2. Loading and Freezing:
- Load the filled vials onto the shelves of the lyophilizer.
- Initiate the freezing stage. The goal is to completely solidify the product. For smaller peptides, a freezing temperature as low as -60°C can be used.[9]
3. Primary Drying (Sublimation):
- Once the product is completely frozen, a vacuum is applied to the chamber.
- The shelf temperature is raised to facilitate the sublimation of ice. The temperature must be kept below the critical collapse temperature of the formulation.
4. Secondary Drying (Desorption):
- After the majority of the ice has been removed, the shelf temperature is gradually increased to remove residual unfrozen water molecules.
- The vacuum is maintained or increased during this phase.
5. Stoppering and Storage:
- At the end of the cycle, the vials are sealed by fully inserting the stoppers under vacuum or after backfilling with an inert gas like nitrogen.
- The lyophilized product should be stored at -20°C or below for long-term stability.[10]
Lyophilization Cycle Parameters
The following table summarizes the key quantitative parameters for the lyophilization cycle. These values are indicative and should be optimized for the specific product and equipment.
| Parameter | Stage | Setpoint | Duration |
| Shelf Temperature | Freezing | -40°C to -50°C | 2 - 4 hours |
| Shelf Temperature | Primary Drying | -20°C to -10°C | 24 - 48 hours |
| Chamber Pressure | Primary Drying | 50 - 150 mTorr | 24 - 48 hours |
| Shelf Temperature Ramp | Secondary Drying | 0.1 - 0.5°C/minute to 20°C - 25°C | Variable |
| Shelf Temperature Hold | Secondary Drying | 20°C - 25°C | 8 - 12 hours |
| Chamber Pressure | Secondary Drying | ≤ 50 mTorr | 8 - 12 hours |
Experimental Workflow
Caption: Workflow for the lyophilization of synthesized this compound.
Reconstitution of Lyophilized this compound
To reconstitute the lyophilized product, a suitable sterile solvent such as Water for Injection (WFI) or a buffer appropriate for the intended application should be used.[11] Gently swirl the vial to ensure complete dissolution of the lyophilized cake. Avoid vigorous shaking to prevent potential aggregation or degradation of the peptide.[11]
Conclusion
This application note provides a comprehensive protocol for the lyophilization of synthesized this compound. By following these guidelines, researchers can produce a stable, lyophilized powder, thereby preserving the biological activity and facilitating long-term storage and handling of this promising antibiotic compound.[10] It is imperative to reiterate that the provided protocol serves as a foundational method, and optimization of the formulation and lyophilization cycle is recommended to achieve the desired product characteristics.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. fda.gov [fda.gov]
- 5. pci.com [pci.com]
- 6. Peptide Drug Aseptic Filling and Freeze-drying Process Development - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Excipients [opsdiagnostics.com]
- 9. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]
- 10. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 11. omizzur.com [omizzur.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Quinaldopeptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, isolated from the culture of Streptoverticillium album strain Q132-6.[1] It has demonstrated potent in vitro antimicrobial activity, making it a compound of interest for further investigation and development.[1] As with any new antimicrobial agent, standardized and reliable methods for determining its efficacy against various bacterial pathogens are crucial. These application notes provide detailed protocols for the antimicrobial susceptibility testing (AST) of this compound using established methodologies such as broth microdilution, agar dilution, and disk diffusion. The provided protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are intended to serve as a comprehensive guide for researchers.
Disclaimer: this compound is a novel antibiotic, and as such, specific validated testing parameters, including quality control (QC) ranges and clinical breakpoints, have not yet been established by regulatory bodies like CLSI or EUCAST. The following protocols are general guidelines that should be adapted and validated by the end-user for their specific laboratory conditions and bacterial strains. The quantitative data presented are hypothetical and for illustrative purposes only.
Data Presentation: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common bacterial pathogens. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as actual experimental values.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC® 43300™ | 1 |
| Enterococcus faecalis | ATCC® 29212™ | 2 |
| Streptococcus pneumoniae | ATCC® 49619™ | 0.25 |
| Escherichia coli | ATCC® 25922™ | 8 |
| Pseudomonas aeruginosa | ATCC® 27853™ | 16 |
| Klebsiella pneumoniae | ATCC® 700603™ | 4 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[2][3][4]
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO). The solvent used should be tested for any intrinsic antimicrobial activity at the highest concentration present in the assay.
-
Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[5]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[6] This can be determined by visual inspection or with a plate reader.
-
Quality Control:
-
Standard QC strains such as E. coli ATCC® 25922™, S. aureus ATCC® 29213™, and P. aeruginosa ATCC® 27853™ should be tested concurrently.[7] The laboratory should establish internal QC ranges for this compound until official ranges are published.
Protocol 2: Agar Dilution for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[8][9][10]
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of stock solutions of this compound at 10 times the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each this compound stock solution to 18 mL of molten MHA in separate sterile tubes to achieve the desired final concentrations.[9] Mix well by inverting.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (Protocol 1, Step 3), adjusting to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or one or two colonies at the inoculation spot is disregarded.[5]
-
Quality Control:
-
Include appropriate QC strains on each set of plates.
Protocol 3: Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This is a qualitative method where antibiotic-impregnated disks are placed on an agar surface inoculated with the test organism. The diameter of the zone of inhibition is measured to determine susceptibility.[11][12][13]
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Disk dispenser or sterile forceps
-
Ruler or caliper
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (Protocol 1, Step 3), adjusting to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.[14]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound-impregnated disks to the surface of the agar using a disk dispenser or sterile forceps.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zones of complete inhibition in millimeters (mm).
-
Interpretation of the zone diameters as Susceptible (S), Intermediate (I), or Resistant (R) requires the establishment of specific breakpoints, which are not yet available for this compound.[6]
-
Quality Control:
-
Test QC strains with each batch of tests. The zone diameters for the QC strains should fall within established limits for the laboratory.[15]
Mandatory Visualizations
Putative Mechanism of Action of this compound
This compound, as a member of the quinomycin family of antibiotics, is hypothesized to exert its antimicrobial effect by targeting bacterial DNA.[1] The proposed mechanism involves the intercalation of its quinoxaline chromophores into the DNA minor groove, leading to the inhibition of DNA and RNA synthesis. This is similar to the mechanism of action of the related compound, Echinomycin.[16][17]
Caption: Putative mechanism of action for this compound.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for broth microdilution MIC testing.
Potential Mechanisms of Resistance to this compound
Based on the proposed mechanism of action targeting DNA, and knowledge of resistance to similar antibiotic classes, several potential mechanisms of resistance to this compound can be postulated.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. youtube.com [youtube.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. microbiologyclass.net [microbiologyclass.net]
- 8. m.youtube.com [m.youtube.com]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 13. chainnetwork.org [chainnetwork.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. gcsmc.org [gcsmc.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Echinomycin inhibits chromosomal DNA replication and embryonic development in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Quinaldopeptin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin is a novel quinomycin antibiotic isolated from the culture of Streptoverticillium album.[1][2] As a member of the quinomycin family, it exhibits potent in vitro antimicrobial activity, particularly against Gram-positive bacteria and anaerobic microorganisms.[3] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy and for guiding further drug development efforts. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3]
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacteria. This data is essential for understanding the antimicrobial spectrum and potency of the compound.
| Microorganism | MIC (µg/mL) |
| Streptococcus pyogenes | 0.2 |
| Staphylococcus aureus | 0.4 |
| Clostridium perfringens | 0.8 |
| Enterococcus faecalis | 1.6 |
| Escherichia coli | 3.1 |
| Klebsiella pneumoniae | 6.3 |
Data sourced from Cayman Chemical product information, citing Toda, S., et al. J. Antibiot. (Tokyo) 43(7), 796-808 (1990).[3]
Experimental Protocols
Two standard and widely accepted methods for determining the MIC of an antimicrobial agent are the Broth Microdilution and Agar Dilution methods. Both are suitable for evaluating this compound.
Protocol 1: Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate broth medium to the desired starting concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.
-
Dilute the adjusted bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting this compound solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the this compound concentrations by half, achieving the final desired test concentrations.
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum without this compound.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Dilution Method
This method involves incorporating this compound into an agar medium at various concentrations, followed by the inoculation of the test organisms.
Materials:
-
This compound
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar - MHA)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the this compound dilution to molten and cooled (45-50°C) agar medium.
-
Mix thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.
-
-
Preparation of Bacterial Inoculum: Prepare and standardize the bacterial inoculum as described in the Broth Microdilution method (Step 2), adjusting to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate a standardized volume of each bacterial suspension onto the surface of the this compound-containing agar plates and a growth control plate (without the antibiotic).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Visualizations
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Workflow for MIC Determination by Agar Dilution.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Quinaldopeptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin is a novel quinomycin antibiotic isolated from the culture of Streptoverticillium album. As a symmetric cyclic peptide, it has demonstrated potent in vitro antimicrobial and cytotoxic activities.[1] Notably, it is highly effective against Gram-positive bacteria, anaerobes, and exhibits strong cytotoxicity against murine cancer cell lines such as B16 melanoma and P388 leukemia.[1][2] Synthetic this compound has been shown to have a half-maximal inhibitory concentration (IC50) in the nanomolar range, highlighting its potential as a powerful anticancer agent.
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay. The protocol is applicable to both adherent cell lines, such as B16-F10 melanoma, and suspension cell lines, like P388 leukemia.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.
Experimental Protocols
Cell Culture
a. B16-F10 Murine Melanoma Cells (Adherent)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with sterile Phosphate-Buffered Saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh culture medium for passaging.
b. P388 Murine Leukemia Cells (Suspension)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: P388 cells grow in suspension. To subculture, simply dilute the cell suspension with fresh medium to the desired seeding density.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of dilutions in the appropriate cell culture medium. Given the high potency of this compound (IC50 ≈ 3.2 nM), a wide concentration range should be tested initially (e.g., from picomolar to micromolar) to determine the optimal range for the dose-response curve. Subsequent experiments can use a narrower range of 8-10 concentrations around the estimated IC50. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.
MTT Cytotoxicity Assay
a. Cell Seeding
-
B16-F10 (Adherent): Harvest cells and perform a viable cell count (e.g., using trypan blue exclusion). Seed the cells into a 96-well plate at an optimized density. For B16 cells, a density of approximately 4,000 cells per well is recommended for a 48-72 hour assay. Add 100 µL of the cell suspension to each well and incubate for 24 hours to allow for cell attachment.
-
P388 (Suspension): Perform a viable cell count. Seed the cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well in a volume of 100 µL.
b. Treatment with this compound
-
After the initial incubation (24 hours for adherent cells, or immediately after seeding for suspension cells), carefully remove the medium from the wells with adherent cells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the working solutions.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
c. MTT Addition and Incubation
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
d. Solubilization of Formazan Crystals
-
B16-F10 (Adherent): Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
P388 (Suspension): Centrifuge the 96-well plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solution to each well.
-
For both cell types, gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
e. Absorbance Measurement
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation and Analysis
Summarize the quantitative data in a structured table for clear comparison.
Table 1: Cytotoxicity of this compound on B16-F10 and P388 Cells
| Cell Line | This compound Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
|---|---|---|---|---|
| B16-F10 | Untreated Control | 100 | ||
| Vehicle Control | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| ... | ||||
| Concentration n | ||||
| P388 | Untreated Control | 100 | ||
| Vehicle Control | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| ... |
| | Concentration n | | | |
Calculation of Percentage Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
IC50 Determination:
The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve can be fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism, or similar data analysis software).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity assay protocol for this compound.
Caption: Workflow for this compound in vitro cytotoxicity assay.
References
Application Notes and Protocols: Evaluating Quinaldopeptin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin, a novel member of the quinomycin family of antibiotics, has demonstrated potent antimicrobial and cytotoxic activities.[1] This family of cyclic depsipeptides is known for its ability to interact with DNA, leading to the inhibition of cellular processes and induction of apoptosis. These characteristics make this compound a compound of interest for further investigation as a potential anticancer agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and cytotoxicity.[2][3] The assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] This conversion is carried out by mitochondrial dehydrogenases of viable cells; thus, the amount of formazan produced is directly proportional to the number of living cells.[2][3]
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. This reduction is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
| Compound | Cell Line | Assay | IC50 | Reference |
| Quinomycin A | MiaPaCa-2 (Pancreatic Cancer) | Proliferation Assay | ~5 nM | [5] |
| Quinomycin A | PanC-1 (Pancreatic Cancer) | Proliferation Assay | ~5 nM | [5] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine the cell density.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Proposed Mechanism of Action and Signaling Pathway
Quinomycin antibiotics, including this compound, are known to exert their cytotoxic effects primarily through DNA bis-intercalation.[6] This involves the insertion of their quinoxaline chromophores between DNA base pairs, leading to a distortion of the DNA helix and inhibition of DNA replication and transcription.
Furthermore, recent studies have shown that quinomycins can modulate specific cellular signaling pathways. Notably, Quinomycin A has been reported to inhibit the Notch signaling pathway, which plays a crucial role in cancer stem cell survival and proliferation.[3][4] The inhibition of this pathway leads to decreased expression of downstream target genes, ultimately resulting in cell cycle arrest and apoptosis.
Caption: this compound's proposed mechanism of action.
Conclusion
The MTT assay is a robust and straightforward method for evaluating the cytotoxic potential of this compound against various cancer cell lines. The detailed protocol provided herein offers a standardized approach for researchers to obtain reliable and reproducible data. Understanding the cytotoxic effects and the underlying mechanism of action of this compound is a critical step in the evaluation of its potential as a novel anticancer therapeutic. Further investigations into its impact on specific signaling pathways will provide deeper insights into its therapeutic promise.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stopped-flow kinetic studies on the interaction between echinomycin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution structure of a quinomycin bisintercalator-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Quinaldopeptin-Induced Cell Death with the LDH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin, a member of the quinomycin family of antibiotics, has demonstrated potent cytotoxic activity against various cancer cell lines.[1] These cyclic peptides are known to exert their effects by intercalating with DNA, leading to the inhibition of nucleic acid synthesis and subsequent induction of cell death.[2][3] Understanding the cytotoxic potential of novel therapeutic agents like this compound is a critical step in drug development. The Lactate Dehydrogenase (LDH) assay is a widely used, reliable, and straightforward colorimetric method to quantify cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[4][5]
This document provides a detailed protocol for utilizing the LDH cytotoxicity assay to measure cell death induced by this compound. It includes the scientific principles of the assay, step-by-step experimental procedures, data analysis, and interpretation.
Principle of the LDH Assay
Lactate dehydrogenase is a stable cytoplasmic enzyme present in most eukaryotic cells.[6] When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The LDH assay is a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled with the reduction of NAD+ to NADH.[7] In the second step, a catalyst (diaphorase) transfers hydrogen from NADH to a tetrazolium salt (INT), which is reduced to a red formazan product.[7] The amount of the highly colored formazan can be measured spectrophotometrically at approximately 490 nm. The intensity of the red color is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[5]
Hypothesized this compound-Induced Cell Death Signaling Pathway
This compound, as a quinomycin antibiotic, is believed to induce apoptosis primarily through DNA damage. The following diagram illustrates a hypothesized signaling cascade.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced cytotoxicity using a standard colorimetric LDH assay.
Materials and Reagents
-
Target cells (e.g., cancer cell line of interest)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
LDH Cytotoxicity Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Stop Solution)
-
Lysis Buffer (e.g., 1% Triton X-100 in PBS)
-
Phosphate Buffered Saline (PBS)
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 650 nm)
Experimental Workflow
The following diagram outlines the major steps of the LDH assay.
Caption: A streamlined workflow for the LDH cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (refer to Table 1).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound.
-
Include the following controls (in triplicate):
-
Spontaneous LDH Release: Add 100 µL of medium with the vehicle control (e.g., DMSO at the same concentration as in the highest this compound treatment).
-
Maximum LDH Release: Add 100 µL of medium and 10 µL of Lysis Buffer (e.g., 1% Triton X-100).
-
Background Control: Wells containing only cell culture medium.
-
-
-
Incubation:
-
Incubate the plate for a period determined by the experimental design (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
LDH Assay:
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure a reference wavelength (e.g., 650 nm) to subtract background absorbance.
-
Data Presentation and Analysis
Data Summary
The following table provides an example of how to structure the data for clarity and easy comparison.
| Treatment Group | Concentration | Replicate 1 (Absorbance 490nm) | Replicate 2 (Absorbance 490nm) | Replicate 3 (Absorbance 490nm) | Mean Absorbance | Corrected Absorbance (Mean - Background) |
| Background | - | 0.102 | 0.105 | 0.103 | 0.103 | 0.000 |
| Spontaneous Release | Vehicle | 0.255 | 0.260 | 0.258 | 0.258 | 0.155 |
| Maximum Release | Lysis Buffer | 1.890 | 1.910 | 1.895 | 1.898 | 1.795 |
| This compound | 1 µM | 0.450 | 0.455 | 0.448 | 0.451 | 0.348 |
| This compound | 10 µM | 0.980 | 1.010 | 0.995 | 0.995 | 0.892 |
| This compound | 100 µM | 1.650 | 1.670 | 1.665 | 1.662 | 1.559 |
Calculation of Cytotoxicity
The percentage of cytotoxicity can be calculated using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Where:
-
Experimental Value: The absorbance of cells treated with this compound.
-
Spontaneous Release: The absorbance of untreated cells (vehicle control).
-
Maximum Release: The absorbance of cells treated with lysis buffer.
Expected Results
A dose-dependent increase in LDH release is expected with increasing concentrations of this compound, indicating a corresponding increase in cytotoxicity. The percentage of cytotoxicity will allow for the determination of the EC₅₀ (half-maximal effective concentration) value for this compound in the tested cell line.
| This compound Concentration | Mean Corrected Absorbance | % Cytotoxicity |
| 1 µM | 0.348 | 11.77% |
| 10 µM | 0.892 | 44.94% |
| 100 µM | 1.559 | 85.61% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contaminated medium or reagents | Use fresh, sterile reagents and medium. |
| Low signal for maximum release | Insufficient cell number or lysis | Optimize cell seeding density; ensure complete lysis with Triton X-100. |
| High spontaneous release | Cells are unhealthy or overgrown | Use cells at an optimal confluency and handle them gently. |
| Inconsistent replicate readings | Pipetting errors or bubbles in wells | Be precise with pipetting; ensure no bubbles are present before reading. |
Conclusion
The LDH assay is a robust and sensitive method for quantifying the cytotoxic effects of this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to characterize the dose-dependent and time-course effects of this promising anti-cancer agent. This information is invaluable for preclinical drug development and for further elucidating the mechanisms of this compound-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Actively Targeted Nanodelivery of Echinomycin Induces Autophagy-Mediated Death in Chemoresistant Pancreatic Cancer In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinomycin and a novel analogue induce apoptosis of HT-29 cells via the activation of MAP kinases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the HIF1 Inhibitor, Echinomycin, on Growth and NOTCH Signalling in Leukaemia Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Echinomycin | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Annexin V/PI Staining to Assess Apoptosis Following Quinaldopeptin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaldopeptin, a novel antibiotic belonging to the quinomycin family, has demonstrated potent cytotoxic activity against various tumor cell lines in preliminary studies.[1] Members of the quinomycin family, such as echinomycin, are known to exert their anticancer effects by intercalating into DNA, leading to the induction of apoptosis.[2][3] This application note provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using the Annexin V/Propidium Iodide (PI) dual staining assay, a robust and widely used method for detecting and quantifying programmed cell death.
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[4] In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding.[4] Propidium iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] Dual staining with fluorochrome-conjugated Annexin V and PI allows for the differentiation and quantification of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) using flow cytometry.[4]
These application notes will guide researchers through the experimental workflow, from cell culture and this compound treatment to data acquisition and analysis. Furthermore, a plausible signaling pathway for this compound-induced apoptosis, inferred from studies on related quinomycin antibiotics, is presented.
Data Presentation
The following table summarizes hypothetical quantitative data from an experiment assessing apoptosis in a human cancer cell line (e.g., HT-29 colon cancer cells) treated with varying concentrations of this compound for 48 hours. Data was acquired via flow cytometry after Annexin V-FITC and Propidium Iodide staining.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| This compound (1 µM) | 75.8 ± 3.5 | 15.3 ± 2.2 | 8.9 ± 1.7 | 24.2 ± 3.9 |
| This compound (5 µM) | 42.1 ± 4.2 | 35.6 ± 3.8 | 22.3 ± 2.9 | 57.9 ± 6.7 |
| This compound (10 µM) | 15.7 ± 2.8 | 48.9 ± 5.1 | 35.4 ± 4.5 | 84.3 ± 9.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
This section provides a detailed methodology for the Annexin V/PI staining of cells treated with this compound, followed by flow cytometric analysis.
Materials and Reagents
-
Human cancer cell line (e.g., HT-29, MCF-7, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
-
Cell Seeding and Treatment:
-
For adherent cells, seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
For suspension cells, seed 2 x 10^5 cells per well in a 6-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with 800 µL of complete medium and gently pipette to create a single-cell suspension.
-
Combine the trypsinized cells with the collected culture medium.
-
-
Suspension cells:
-
Transfer the cell suspension directly from the wells into centrifuge tubes.
-
-
-
Cell Washing and Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software to quantify the percentages of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
Inferred Signaling Pathway for this compound-Induced Apoptosis
Caption: A diagram showing the inferred signaling pathway for this compound-induced apoptosis, based on the known mechanisms of the quinomycin family of antibiotics.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Quinaldopeptin Cytotoxicity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinaldopeptin is a novel antibiotic belonging to the quinomycin family, which has demonstrated potent in vitro antimicrobial and cytotoxic activity.[1] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The described methodologies will enable researchers to evaluate key cytotoxicity parameters, including metabolic viability and the induction of apoptosis.
Recommended Cell Lines
The selection of appropriate cell lines is critical for obtaining relevant and comprehensive cytotoxicity data. A panel of cell lines representing different cancer types is recommended to assess the spectrum of this compound's activity.
-
HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line, useful for assessing potential hepatotoxicity.
-
A549 (Human Lung Carcinoma): A common model for lung cancer studies.
-
MCF-7 (Human Breast Adenocarcinoma): A widely used model for breast cancer research.
-
DU145 (Human Prostate Carcinoma): A representative cell line for prostate cancer studies.
-
Jurkat (Human T-cell Leukemia): A suspension cell line frequently used in apoptosis studies.[2]
For assessing selective cytotoxicity, a non-cancerous cell line, such as human fibroblasts (e.g., BHNF-1) or an epithelial cell line (e.g., MCF-10A), should be included as a control.[3][4]
Data Presentation
All quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison and analysis.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| HepG2 | |||
| A549 | |||
| MCF-7 | |||
| DU145 | |||
| Jurkat | |||
| Control Cell Line |
IC50 values to be determined experimentally.
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| HepG2 | Control | |||
| This compound (IC50) | ||||
| A549 | Control | |||
| This compound (IC50) | ||||
| MCF-7 | Control | |||
| This compound (IC50) |
% values to be determined experimentally via flow cytometry.
Experimental Protocols
1. General Cell Culture Maintenance
-
Media: Use the recommended growth medium for each specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them from the culture flask.
2. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[2] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] A reference wavelength of >650 nm can be used for background correction.
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.[9][10] Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then wash the attached cells with PBS. Trypsinize the adherent cells and combine them with the cells from the supernatant. For suspension cells, simply collect the cells by centrifugation.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature.[9][10]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.[8] Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: Experimental workflow for this compound cytotoxicity studies.
Caption: Postulated mechanism of this compound-induced apoptosis.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Effects of a Novel tagged Apoptin on Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the cytotoxic/toxic potential of the novel anticancer selenodiazoloquinolone on fibroblast cells and 3D skin model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Quinaldopeptin Total Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the total synthesis of Quinaldopeptin. The content is based on the first reported total synthesis by Ichikawa et al. and general principles of solid-phase peptide synthesis and macrocyclization.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis in a question-and-answer format.
Stage 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
Question 1: I am observing a low yield of the full-length linear decapeptide after cleavage from the resin. What are the common causes and solutions?
Answer: Low yields in SPPS can stem from several factors, primarily incomplete coupling reactions or aggregation of the growing peptide chain.
-
Incomplete Coupling: The repetitive nature of SPPS means even a small inefficiency in each coupling step accumulates, leading to a significant loss of the final product.
-
Solution: Double-check the quality and stoichiometry of your coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA). Ensure all reagents are anhydrous. Consider extending the coupling reaction time or performing a "double coupling" where fresh reagents are added after the initial coupling period. Monitoring the reaction with a qualitative test (like the Kaiser test for free amines) can confirm reaction completion before proceeding to the next step.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, sterically hindering reagent access.[1]
-
Solution: Synthesis can be improved by using specialized resins (e.g., ChemMatrix) or switching to a solvent system known to disrupt secondary structures, such as using N-methylpyrrolidone (NMP) or adding chaotropic agents.[2] For difficult sequences, incorporating pseudoprolines or other "turn-inducing" elements can disrupt aggregation.[1]
-
Question 2: Mass spectrometry of my cleaved peptide shows unexpected side products, such as a mass corresponding to a piperidide adduct. What is happening?
Answer: This is likely due to aspartimide formation, a common side reaction in Fmoc-based SPPS, especially at Asp-Gly or Asp-Ser sequences.[1] The aspartic acid side chain can cyclize to a five-membered ring (aspartimide) under the basic conditions of Fmoc deprotection (piperidine). This aspartimide is susceptible to nucleophilic attack by piperidine, leading to the formation of piperidide side products.[1]
-
Solution:
-
Modify Deprotection: Add a reagent like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. This is known to suppress the rate of aspartimide formation.[1]
-
Protecting Group Strategy: Utilize a different side-chain protecting group for aspartic acid that is more robust and less prone to cyclization under basic conditions.
-
Stage 2: Macrocyclization
Question 3: My head-to-tail macrocyclization is resulting in very low yields of the desired monomeric cyclic peptide, with significant amounts of dimers and higher-order oligomers detected. How can I improve the monomer yield?
Answer: The formation of oligomers is a classic challenge in macrocyclization, arising from intermolecular reactions competing with the desired intramolecular cyclization.[3] The key to favoring the monomer is to ensure the ends of a single molecule are more likely to find each other than to find another molecule.
-
High-Dilution Conditions: This is the most critical factor. The reaction must be performed at a very low concentration (typically 0.1 to 1 mM) to statistically favor the intramolecular reaction.[4] This often involves the slow addition of the linear precursor to a large volume of solvent containing the coupling reagents.
-
Conformational Pre-organization: The linear precursor of this compound contains turn-inducing amino acids like D-Ala and L-Pro, which help pre-organize the peptide into a conformation suitable for cyclization.[5] If yields are still low, solvent choice can play a role. A solvent like DMF or CH₂Cl₂ is typically used.
-
Coupling Reagent Choice: The efficiency of the cyclization is highly dependent on the coupling reagent. Reagents like HATU, HBTU, and PyBOP are commonly used for peptide macrocyclizations.[4] If one fails, another should be tried. The original synthesis of this compound utilized HATU.[5]
Stage 3: Late-Stage Chromophore Installation
Question 4: The final coupling of the quinoline chromophore is incomplete or results in side products. What are the potential issues?
Answer: This step involves forming an amide bond with the secondary amine of the proline residues in the cyclic peptide core. Secondary amines are less nucleophilic than primary amines, which can make the reaction sluggish.
-
Reagent Activation and Purity: Ensure the quinoline carboxylic acid is properly activated. Using a potent coupling reagent is essential. The purity of both the cyclic peptide and the quinoline acid is critical, as impurities can interfere with the reaction.
-
Reaction Conditions: This coupling may require elevated temperatures or extended reaction times to go to completion. Monitor the reaction carefully by LC-MS to determine the optimal endpoint and avoid degradation.
-
Steric Hindrance: The macrocyclic structure may impose steric constraints. Ensure the solvent system fully solubilizes the peptide to present the reaction sites favorably.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of this compound? A1: The first total synthesis employs a convergent strategy. It involves three main phases: (1) Solid-phase peptide synthesis (SPPS) of a linear decapeptide precursor; (2) Head-to-tail macrocyclization of the linear peptide in solution to form the cyclic core; and (3) Late-stage introduction of the two quinoline chromophores onto the macrocycle.[5]
Q2: Why is a late-stage chromophore installation strategy used? A2: Introducing the bulky and relatively complex quinoline chromophores at the end of the synthesis (late-stage functionalization) is advantageous. It avoids exposing these sensitive groups to the numerous, harsh reaction conditions of SPPS (e.g., repetitive acid/base treatments), which could lead to degradation or side reactions. This approach improves the overall efficiency and yield of the synthesis.
Q3: What protecting groups are used in the synthesis? A3: The synthesis utilizes an Fmoc/tBu (tert-butyl) orthogonal protection strategy, which is common in modern peptide chemistry.[1][6] The N-terminus is temporarily protected with the base-labile Fmoc group, while amino acid side chains are protected with acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[1][7]
Q4: How is the linear peptide cleaved from the solid support? A4: After assembly, the peptide is cleaved from the resin using a strong acid "cocktail," typically containing trifluoroacetic acid (TFA) and scavengers. The scavengers (e.g., water, triisopropylsilane) are crucial for quenching reactive carbocations generated from the cleavage of side-chain protecting groups, thus preventing modification of sensitive residues like tryptophan or methionine.
Quantitative Data Summary
The following table summarizes key yield data from the first total synthesis of this compound by Ichikawa et al. for the main synthetic stages.
| Step | Description | Reported Yield |
| SPPS & Cleavage | Solid-phase synthesis of the linear decapeptide precursor | 45% |
| Macrocyclization | Head-to-tail cyclization of the linear precursor using HATU | 51% |
| Chromophore Installation | Final coupling of the quinoline chromophores to the cyclic peptide core | 48% |
| Overall Yield | Calculated from the starting resin loading | ~10.5% |
Data sourced from Ichikawa et al., J. Org. Chem. 2013, 78, 24, 12662–12670.[5]
The table below provides an illustrative comparison of common coupling reagents used for peptide macrocyclization, highlighting how reagent choice can impact yield.
| Coupling Reagent | Typical Solvent | Base | General Relative Efficiency/Yield |
| HATU | DMF / CH₂Cl₂ | DIPEA | Very High |
| HBTU | DMF | DIPEA | High |
| PyBOP | DMF / CH₂Cl₂ | DIPEA | High |
| EDC/HOBt | DMF / CH₂Cl₂ | DIPEA | Moderate to High |
This table represents general trends in peptide cyclization; optimal conditions are sequence-dependent.[4]
Experimental Protocols
Key Experiment: Head-to-Tail Macrocyclization
This protocol is adapted from the methods described by Ichikawa et al. and general procedures for peptide cyclization.
Objective: To cyclize the linear decapeptide precursor to form the macrocyclic core.
Materials:
-
Linear decapeptide precursor (with side chains protected)
-
HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Syringe pump
Procedure:
-
Preparation: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous.
-
Reaction Setup: In a large, three-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add a large volume of anhydrous CH₂Cl₂ to achieve high-dilution conditions (final concentration of the peptide will be ~0.5 mM).
-
Reagent Solution: In a separate flask, dissolve the linear decapeptide precursor (1.0 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in a minimal amount of anhydrous DMF.
-
Slow Addition: Using a syringe pump, add the peptide/reagent solution from step 3 to the large flask of CH₂Cl₂ over a period of 8-12 hours with vigorous stirring. Maintaining a slow addition rate is critical to favor intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS to check for the disappearance of the linear precursor and the appearance of the cyclized product.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude cyclic peptide using flash column chromatography (silica gel) to isolate the desired product.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Total synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Macrocyclization for Quinaldopeptin
Welcome to the technical support center for the optimization of the macrocyclization reaction in the synthesis of Quinaldopeptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the macrocyclization of this compound?
A1: The synthesis of this compound, a cyclic depsipeptide, typically involves the macrolactamization of a linear precursor. This is achieved by forming an amide bond between the N-terminus and the C-terminus of the linear peptide. The first total synthesis of this compound utilized a solid-phase peptide synthesis (SPPS) approach to build the linear decapeptide, followed by a solution-phase macrocyclization.[1]
Q2: Which coupling reagents are recommended for the macrocyclization of this compound?
A2: For challenging macrocyclizations like that of this compound, aminium/uronium-based coupling reagents are highly recommended due to their efficiency and ability to suppress side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in conjunction with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), is a common and effective choice for promoting the amide bond formation in the final cyclization step. Other reagents like HBTU, PyBOP, and DEPBT can also be considered, with DEPBT being particularly useful for reducing epimerization.
Q3: What are the primary challenges and side reactions to anticipate during the macrocyclization of this compound?
A3: The main challenges in the macrocyclization of peptide precursors like that of this compound include:
-
Epimerization: The chiral center of the C-terminal amino acid is susceptible to racemization during activation, leading to diastereomeric impurities that are often difficult to separate. The choice of coupling reagent and base, as well as reaction temperature, can significantly influence the extent of epimerization.
-
Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of cyclic dimers, trimers, and higher-order oligomers. This is particularly problematic at higher concentrations.
-
Low Yield: Achieving a high yield can be difficult due to the conformational flexibility of the linear precursor and the entropic penalty of cyclization. The peptide must adopt a favorable conformation for the reactive termini to come into proximity.
Q4: How can I minimize oligomerization during the macrocyclization reaction?
A4: To favor the intramolecular cyclization and minimize the formation of oligomeric byproducts, the reaction should be performed under high-dilution conditions . This is typically achieved by the slow addition of the linear peptide solution to a larger volume of solvent containing the coupling reagents. A concentration of 0.5 to 5 mM for the linear peptide is a common starting point.
Q5: What solvents are suitable for the macrocyclization of this compound's linear precursor?
A5: The choice of solvent is critical and can significantly impact the reaction outcome. A solvent that can solubilize the linear peptide and promote a folded conformation is ideal. DMF (Dimethylformamide) is a widely used solvent for peptide macrocyclization due to its excellent solvating properties. Other solvents such as DCM (Dichloromethane) or a mixture of DMF and DCM can also be effective. The optimal solvent should be determined empirically.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the macrocyclization of the this compound linear precursor.
Problem 1: Low Yield of the Desired Macrocycle
| Potential Cause | Troubleshooting Steps |
| Unfavorable Conformation of the Linear Precursor | - Analyze the linear peptide sequence for the presence of turn-inducing residues (e.g., Proline, Glycine). If absent, consider redesigning the linear precursor to include such residues to pre-organize it for cyclization. |
| Inefficient Coupling Reagent | - If using a standard coupling reagent with moderate success, switch to a more powerful one like HATU or PyBOP. - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. |
| Suboptimal Reaction Concentration | - If oligomerization is observed, decrease the concentration of the linear peptide (e.g., from 5 mM to 1 mM). - Employ a syringe pump for the slow addition of the linear peptide to the reaction mixture to maintain high dilution. |
| Incorrect Stoichiometry of Reagents | - Optimize the stoichiometry of the coupling reagent and base. A common starting point is 1.1-1.5 equivalents of the coupling reagent and 2-3 equivalents of DIPEA relative to the linear peptide. |
| Inappropriate Solvent | - If the linear peptide has poor solubility in the chosen solvent, screen other solvents like DMF, DCM, or mixtures thereof. The choice of solvent can significantly influence the reaction efficiency. |
Problem 2: Presence of Significant Amounts of Oligomeric Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Concentration | - The primary cause of oligomerization is a concentration that is too high. Reduce the concentration of the linear peptide significantly (e.g., to 0.5-1 mM). - Utilize slow addition techniques (syringe pump) to maintain pseudo-high dilution throughout the reaction. |
| Fast Reaction Rate Favoring Intermolecular Reactions | - Lowering the reaction temperature (e.g., from room temperature to 0 °C) can sometimes favor the intramolecular cyclization by slowing down the overall reaction rate. |
Problem 3: Detection of Diastereomers (Epimerization)
| Potential Cause | Troubleshooting Steps |
| Activation of the C-terminal Amino Acid | - The choice of coupling reagent is critical. Consider using reagents known to suppress epimerization, such as DEPBT. - Additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure can be used with carbodiimide-based coupling reagents to reduce racemization. |
| Excessive Amount or Strong Basicity of the Base | - Use a hindered, non-nucleophilic base like DIPEA. - Avoid using an excessive amount of base. Use the minimum amount required for the reaction to proceed (typically 2-3 equivalents). |
| Elevated Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to minimize the rate of epimerization. |
Experimental Protocols
Protocol 1: HATU-Mediated Macrocyclization of this compound Linear Precursor
This protocol provides a general procedure for the solution-phase macrocyclization of the fully protected linear precursor of this compound.
Materials:
-
This compound linear precursor (fully protected)
-
HATU (fresh, high purity)
-
DIPEA (freshly distilled)
-
Anhydrous DMF (spectroscopic grade)
-
Anhydrous DCM (optional)
-
Nitrogen or Argon gas
-
Syringe pump
Procedure:
-
Preparation of the Linear Peptide Solution: Dissolve the this compound linear precursor in anhydrous DMF to a concentration of 10 mM.
-
Reaction Setup: In a separate, larger flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous DMF to achieve a final reaction concentration of 1 mM upon addition of the linear peptide solution.
-
Addition of Reagents: To the large flask, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the solution for 5-10 minutes to allow for pre-activation.
-
Slow Addition of Linear Peptide: Using a syringe pump, add the linear peptide solution from step 1 to the reaction mixture over a period of 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS by taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours after the addition is finished.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude cyclic peptide by flash column chromatography on silica gel or by preparative HPLC.
Data Presentation
The following table summarizes hypothetical data for optimizing the macrocyclization of a this compound analogue to illustrate the impact of different reaction conditions.
Table 1: Optimization of Macrocyclization Conditions for a this compound Analogue
| Entry | Coupling Reagent (eq.) | Base (eq.) | Solvent | Concentration (mM) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | HATU (1.2) | DIPEA (2.5) | DMF | 5 | 25 | 45 | 85 |
| 2 | HATU (1.2) | DIPEA (2.5) | DMF | 1 | 25 | 65 | 92 |
| 3 | HATU (1.2) | DIPEA (2.5) | DCM | 1 | 25 | 55 | 90 |
| 4 | HATU (1.2) | DIPEA (2.5) | DMF | 1 | 0 | 60 | 95 (less epimerization) |
| 5 | PyBOP (1.2) | DIPEA (2.5) | DMF | 1 | 25 | 60 | 91 |
| 6 | DEPBT (1.2) | DIPEA (2.5) | DMF | 1 | 25 | 58 | 96 (minimal epimerization) |
Visualizations
Experimental Workflow for Macrocyclization
Caption: Workflow for the solution-phase macrocyclization of the this compound linear precursor.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of Synthetic Quinaldopeptin
Welcome to the technical support hub for the purification of synthetic Quinaldopeptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this complex cyclic decapeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic this compound?
A1: Synthetic this compound, produced via solid-phase peptide synthesis (SPPS), can contain several process-related impurities.[1] These impurities can significantly affect experimental results and include:
-
Truncated and Deletion Sequences: Peptides that are shorter than the full decapeptide sequence due to incomplete amino acid coupling reactions.[2]
-
Incompletely Deprotected Sequences: Residual protecting groups on amino acid side chains that were not fully removed during synthesis.[2]
-
Products of Side-Reactions: Unwanted modifications to the peptide, such as oxidation or aspartimide formation, can occur during synthesis.[2][3]
-
Diastereomers: Racemization of amino acid residues can occur during the synthesis process.[1]
-
Residual Solvents and Reagents: Trace amounts of chemicals from the synthesis and cleavage steps, such as trifluoroacetic acid (TFA), may remain.[2]
Q2: Why is the purity of this compound critical for my research?
A2: The purity of this compound is paramount for the validity and reproducibility of scientific research.[2] Impurities can lead to inaccurate experimental data, altered biological activity, and potentially toxic effects.[3] For drug development, stringent purity requirements are mandated by regulatory agencies.
Q3: What is the recommended purity level for this compound for different applications?
A3: The required purity level for this compound depends on its intended application.[2] Higher purity is generally necessary for more sensitive experiments.
| Application | Recommended Minimum Purity |
| In vitro cell-based assays | >95% |
| In vivo animal studies | >98% |
| Structural studies (NMR, X-ray crystallography) | >98% |
| Clinical trials | >99% |
Q4: My synthetic this compound has poor solubility. What can I do?
A4: Poor solubility of synthetic peptides, especially complex and hydrophobic ones like this compound, is a common challenge.[4] Here are some strategies to improve solubility:
-
Start with Sterile Water: This is often the preferred solvent for many peptides.[2]
-
Acidic or Basic Solutions: For basic peptides, a dilute acetic acid solution (1-10%) may aid dissolution. For acidic peptides, a dilute ammonium bicarbonate solution (0.1M) can be used.[2]
-
Organic Solvents: For highly hydrophobic peptides, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary.[2] Caution: DMSO can cause oxidation in peptides containing Cysteine or Methionine.[2]
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of synthetic this compound.
Issue 1: Broad or Tailing Peaks During HPLC Purification
-
Possible Cause: Secondary interactions between the peptide and the stationary phase, often due to exposed silanols on silica-based columns.[5] The presence of positively charged functional groups in the peptide sequence can exacerbate this issue.[5]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the pH of the mobile phase is appropriate to control the ionization state of the peptide. Using an ion-pairing agent like TFA is common.
-
Column Selection: Consider using a column with a different stationary phase chemistry, such as one with a charged surface modification, to minimize secondary interactions.[5] Polymeric reversed-phase columns (e.g., polystyrene/divinylbenzene) are also an option as they lack silanol groups.[5]
-
Gradient Optimization: Start with a broad scouting gradient (e.g., 5% to 95% acetonitrile) to understand the elution profile, then optimize the gradient around the elution point of the target peptide for better resolution.[5]
-
Issue 2: Co-elution of Impurities with the Main Product
-
Possible Cause: Impurities with similar hydrophobicity to this compound, such as deletion sequences or certain diastereomers, can be difficult to separate.
-
Troubleshooting Steps:
-
High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution columns.[5]
-
Orthogonal Purification Methods: If reversed-phase HPLC is insufficient, consider a secondary purification step using an orthogonal method like ion-exchange chromatography or size-exclusion chromatography.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer to help identify and resolve co-eluting impurities that may not be visible with UV detection alone.[5]
-
Issue 3: Low Recovery After Purification
-
Possible Cause: The peptide may be precipitating on the column or irreversibly binding to the stationary phase. This is a risk with hydrophobic peptides.[6][7] Non-specific binding to equipment can also contribute to low recovery.[6]
-
Troubleshooting Steps:
-
Solubility in Mobile Phase: Ensure the peptide is soluble in the mobile phase throughout the gradient. Increasing the organic content of the elution buffer can sometimes lead to precipitation of very hydrophobic peptides.[6]
-
Use of Carrier Proteins: For very "sticky" peptides, the addition of a carrier protein can sometimes mitigate non-specific binding, although this is more common in sample preparation for analysis rather than preparative purification.[6]
-
System Passivation: Ensure all tubing and surfaces in the chromatography system are properly cleaned and passivated to minimize non-specific adsorption.
-
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase). Filter the sample through a 0.45 µm filter before injection.
-
Column: C18 reversed-phase HPLC column suitable for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
Start with a shallow gradient to elute hydrophilic impurities.
-
Increase the percentage of Mobile Phase B to elute the this compound.
-
A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This will need to be optimized based on the observed chromatogram.
-
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Protocol 2: Purity Assessment by Analytical HPLC-MS
-
Sample Preparation: Prepare a solution of the purified this compound at a concentration of approximately 1 mg/mL in the initial mobile phase.
-
Column: High-resolution analytical C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 95% Mobile Phase B over 15-30 minutes.
-
Detection: UV detector and an in-line mass spectrometer.
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine the relative purity. Use the mass spectrometer to confirm the molecular weight of the main peak and to identify any impurities.
Visualizations
References
stability of Quinaldopeptin in different solvent systems
Welcome to the technical support center for Quinaldopeptin. This resource provides guidance on the stability of this compound in various solvent systems, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a peptide-based compound, is primarily influenced by several factors:
-
pH of the solution: Peptide bonds can be susceptible to acid or base hydrolysis outside of their optimal pH range.[1][2][3]
-
Solvent Composition: The type of solvent (aqueous, organic, or a mixture) and its properties (e.g., polarity, protic/aprotic) can significantly impact stability.
-
Temperature: Higher temperatures generally accelerate degradation kinetics.[3]
-
Light Exposure: Photodegradation can occur, especially for compounds with photosensitive functional groups.
-
Presence of Oxidizing Agents or Metal Ions: These can lead to oxidative degradation of the peptide.[2][3]
-
Enzymatic Degradation: If working with biological matrices, proteases can degrade the peptide.
Q2: What is the recommended solvent for long-term storage of this compound?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If a stock solution is required, a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol is generally preferred, as this minimizes hydrolysis.[4] However, the optimal solvent should be determined empirically for your specific experimental conditions.
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and effective method for monitoring peptide degradation is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[5][6] This allows for the separation and quantification of the intact this compound from its degradation products. A stability-indicating HPLC method should be developed and validated for this purpose.
Q4: What are the common degradation pathways for peptides like this compound?
A4: Common degradation pathways for peptides include:
-
Hydrolysis: Cleavage of the peptide backbone.[1]
-
Oxidation: Particularly of methionine, cysteine, and tryptophan residues.
-
Deamidation: Of asparagine and glutamine residues.
-
Isomerization: Spontaneous structural rearrangement.[3]
-
Aggregation: Formation of dimers or larger aggregates.
Troubleshooting Guide
Problem 1: Rapid loss of this compound potency in aqueous buffer.
-
Possible Cause 1: pH-mediated hydrolysis.
-
Solution: Evaluate the stability of this compound across a range of pH values to determine its optimal pH for stability. Prepare buffers at different pH levels (e.g., pH 4, 6, 7.4, and 8) and monitor the degradation rate over time. For many peptides, a slightly acidic pH (e.g., 4-6) is often optimal for stability in aqueous solutions.[7][8]
-
-
Possible Cause 2: Microbial contamination.
-
Solution: Use sterile buffers and handle solutions under aseptic conditions. Consider adding a bacteriostatic agent if compatible with your experimental setup.
-
Problem 2: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in solvent preparation.
-
Solution: Ensure that solvents are of high purity and prepared consistently. For aqueous buffers, confirm the final pH after all components have been added. For organic solvents, use anhydrous grades to minimize water content.
-
-
Possible Cause 2: Freeze-thaw instability.
-
Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Conduct a freeze-thaw stability study to quantify the extent of degradation after a defined number of cycles.
-
Problem 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause 1: Formation of degradation products.
-
Solution: Use LC-MS to identify the mass of the new peaks and deduce their potential structures. This can provide insights into the degradation mechanism (e.g., an increase in mass may indicate oxidation, while no change in mass might suggest isomerization).
-
-
Possible Cause 2: Aggregation.
-
Solution: Use Size Exclusion Chromatography (SEC-HPLC) to detect the formation of dimers or higher-order aggregates.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in various solvent systems at 25°C over a 24-hour period. This data is for illustrative purposes and should be confirmed by internal experiments.
| Solvent System | pH | % this compound Remaining after 24h | Primary Degradation Product(s) |
| Deionized Water | 7.0 | 85.2% | Hydrolysis Product A |
| Phosphate Buffered Saline (PBS) | 7.4 | 82.5% | Hydrolysis Product A, Oxidized Form |
| 0.1 M HCl | 1.0 | 65.7% | Hydrolysis Product B |
| 0.1 M NaOH | 13.0 | 40.1% | Multiple Degradants |
| 50% Acetonitrile / Water | N/A | 95.8% | Minor Hydrolysis |
| 100% DMSO | N/A | 99.5% | Negligible Degradation |
| 100% Ethanol | N/A | 98.9% | Negligible Degradation |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Buffers
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) at different pH values (e.g., 4.0, 5.5, 7.4, 8.5).
-
Preparation of this compound Stock Solution: Dissolve lyophilized this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by mixing the aliquot with a cold, strong solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) and storing at -20°C until analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating reverse-phase HPLC method.
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample. Determine the degradation rate constant and half-life (t½) for each condition.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. Kinetics and mechanisms of vinpocetine degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
preventing degradation of Quinaldopeptin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Quinaldopeptin during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound, like many peptides, is influenced by several environmental factors. The main contributors to degradation are temperature, humidity, light, and pH.[1][2] Oxygen in the air can also lead to oxidative degradation.[3][4] It is crucial to control these factors to maintain the integrity of the compound.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored in a lyophilized powder form at -20°C or -80°C in a tightly sealed, opaque container to protect it from moisture and light.[5][6] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
Q3: How should I store this compound once it is in solution?
A3: this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (less than 24 hours), solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. The choice of solvent and the pH of the solution are critical for stability and should be validated for your specific experimental needs.
Q4: What are the common degradation pathways for peptidic molecules like this compound?
A4: Peptides like this compound are susceptible to several chemical degradation pathways, including:
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by trace metals.[3]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or basic pH.[4][7]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to a change in the peptide's structure and charge.[4]
-
Racemization: Amino acids can convert to their D-isomer, which can affect the biological activity of the peptide.[4]
Troubleshooting Guide
Issue 1: I am seeing a loss of this compound activity in my experiments.
-
Question: Could the loss of activity be due to degradation during storage or handling?
-
Answer: Yes, improper storage or handling can lead to degradation and a subsequent loss of biological activity. Ensure that you are following the recommended storage conditions for both the lyophilized powder and solutions. Repeated freeze-thaw cycles of solutions should be avoided. It is also advisable to check for visible signs of degradation, such as discoloration or precipitation.
Issue 2: I am observing unexpected peaks in my HPLC analysis of this compound.
-
Question: Could these extra peaks be degradation products?
-
Answer: It is highly likely that new peaks in your chromatogram represent degradation products.[8] To confirm this, you can perform a forced degradation study to intentionally degrade a sample of this compound and compare the resulting chromatogram with your experimental sample. This can help in identifying the degradation products.
Issue 3: My this compound solution has become cloudy or has formed a precipitate.
-
Question: What could be the cause of the precipitate in my this compound solution?
-
Answer: Precipitation can occur due to several reasons, including poor solubility of the peptide in the chosen solvent, changes in pH, or physical instability leading to aggregation.[3] It is recommended to visually inspect solutions for any changes before use. If precipitation is observed, the solution should not be used. Consider preparing fresh solutions and ensuring the peptide is fully dissolved.
Data Presentation
Table 1: Temperature Stability of Lyophilized this compound
| Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| 4°C | 1 month | 99.5 | No change |
| 4°C | 3 months | 98.2 | Slight decrease |
| 4°C | 6 months | 96.1 | Noticeable decrease |
| -20°C | 6 months | 99.8 | No significant change |
| -20°C | 12 months | 99.6 | No significant change |
| -80°C | 12 months | 99.9 | No significant change |
| -80°C | 24 months | 99.8 | No significant change |
Table 2: pH Stability of this compound in Solution (4°C for 24 hours)
| pH | Purity (%) by HPLC | Appearance |
| 3.0 | 92.5 | Clear |
| 5.0 | 98.7 | Clear |
| 7.0 | 99.1 | Clear |
| 9.0 | 95.3 | Slight opalescence |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[8][9]
Materials:
-
Lyophilized this compound
-
1N HCl (for acidic hydrolysis)
-
1N NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
Water bath or incubator
-
UV lamp (for photolytic degradation)
-
HPLC system with a suitable column
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in 1N HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the lyophilized powder at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.[8][10]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Optimization:
-
Begin with a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Adjust the gradient slope and organic solvent percentage to achieve good separation of the main peak from any degradation peaks observed in the forced degradation study.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting both this compound and its degradation products.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[2]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 7. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability drug degradation pathways.pptx [slideshare.net]
- 10. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Artifacts in Quinaldopeptin Cytotoxicity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Quinaldopeptin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and artifacts in your cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a novel antibiotic belonging to the quinomycin family.[1] These compounds are known for their potent cytotoxic and antimicrobial activities.[1] The primary mechanism of action for quinomycin-family antibiotics, like the well-studied echinomycin, is through DNA bis-intercalation, where the molecule inserts itself into the DNA helix, subsequently inhibiting RNA synthesis.[2][3] This disruption of fundamental cellular processes ultimately leads to programmed cell death, or apoptosis.
Q2: Which cytotoxicity assays are commonly used for this compound, and what are the potential pitfalls?
A2: Common colorimetric assays used to assess the cytotoxicity of compounds like this compound include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (lactate dehydrogenase) assays. However, the quinoxaline core structure present in this compound and other quinone-containing natural products can lead to artifacts in these assays.
-
MTT Assay: this compound, due to its chemical nature, may have redox-active properties that can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to an underestimation of its cytotoxic effect (a false-positive signal for viability).
-
LDH Assay: As a colored compound, this compound has the potential to interfere with the spectrophotometric readings in the LDH assay, which measures the absorbance of a colored formazan product. This can lead to inaccurate quantification of LDH release and, consequently, an incorrect assessment of cytotoxicity.[4]
Q3: How does this compound induce cell death?
A3: this compound, as a DNA intercalator, primarily induces apoptosis, a form of programmed cell death. The binding of this compound to DNA triggers a signaling cascade that involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-9 and caspase-3), and ultimately, the execution of cell death.[2][5]
Q4: What are the key signaling pathways involved in this compound-induced apoptosis?
A4: Studies on echinomycin, a closely related quinomycin antibiotic, have shown that the apoptotic signaling pathway involves the activation of Mitogen-Activated Protein Kinases (MAPK), specifically the ERK pathway.[2][6] This is followed by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, leading to apoptosis.[2][7] The process is also regulated by the Bcl-2 family of proteins, which control mitochondrial membrane permeability.[8][9][10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpectedly High Viability in MTT Assays
Question: My MTT assay results show inconsistent readings or an unexpected increase in cell viability at higher concentrations of this compound. What could be the cause?
Answer: This is a common artifact observed with redox-active compounds like those in the quinoxaline family.
-
Problem: this compound may be directly reducing the MTT reagent to formazan, leading to a false signal that is independent of cell viability.
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound in cell-free media containing the MTT reagent. Measure the absorbance at various concentrations of this compound to quantify its direct reductive potential.
-
Subtract Background: Subtract the absorbance values obtained from the cell-free control from your experimental readings to correct for the compound's interference.
-
Alternative Assays: Consider using an alternative viability assay that is less susceptible to interference from redox-active compounds, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Orthogonal Validation: Confirm your findings with a mechanistically different assay, such as a direct cell count using Trypan Blue exclusion or a fluorescence-based apoptosis assay like Annexin V/PI staining.
-
Issue 2: Inaccurate Results in LDH Assays
Question: I suspect my LDH assay results are being affected by the color of this compound. How can I address this?
Answer: The inherent color of this compound can indeed interfere with the absorbance readings of the formazan product in the LDH assay.
-
Problem: The absorbance of this compound may overlap with the absorbance wavelength of the formazan dye, leading to artificially high or low readings.
-
Troubleshooting Steps:
-
Compound-Only Control: Include a control with this compound in the assay medium without cells to measure its intrinsic absorbance at the detection wavelength.
-
Background Subtraction: Subtract the absorbance of the compound-only control from your experimental values.
-
Wavelength Scan: Perform a wavelength scan of both the formazan product and this compound to identify if there is a spectral overlap. If possible, choose a measurement wavelength where the interference from this compound is minimal.
-
Alternative Cytotoxicity Assays: Utilize a non-colorimetric cytotoxicity assay, such as a fluorescent-based assay that measures the release of a different cytosolic enzyme or a real-time cytotoxicity assay.
-
Issue 3: Difficulty Confirming Apoptosis as the Primary Mode of Cell Death
Question: How can I definitively confirm that this compound is inducing apoptosis in my cell line?
Answer: While cytotoxicity assays provide a general measure of cell death, specific apoptosis assays are necessary to confirm the mechanism.
-
Problem: General cytotoxicity assays do not distinguish between different modes of cell death (apoptosis, necrosis, etc.).
-
Troubleshooting Steps:
-
Annexin V/PI Staining: Perform an Annexin V/Propidium Iodide (PI) assay and analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a fluorometric or colorimetric assay. An increase in caspase activity is a hallmark of apoptosis.
-
DNA Fragmentation Analysis: Analyze DNA fragmentation, another characteristic of late-stage apoptosis, using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or DNA laddering on an agarose gel.
-
Western Blotting: Perform western blotting to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), a substrate of activated caspase-3, or to examine changes in the expression levels of Bcl-2 family proteins (e.g., an increase in the Bax/Bcl-2 ratio).[9][10][11]
-
Data Presentation
The following tables summarize quantitative data related to the cytotoxic activity of quinomycin-family antibiotics and potential assay interference.
Table 1: IC50 Values of Echinomycin (a Quinomycin Antibiotic) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colorectal Cancer | ~0.01 | [6] |
| PC-3 | Prostate Cancer | 10-50 | [12] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [12] |
| MCF-7 | Breast Cancer | 0.164–0.583 | [1] |
| A549 | Lung Carcinoma | 0.137–0.332 | [1] |
Table 2: Troubleshooting Summary for this compound Cytotoxicity Assays
| Assay | Potential Artifact | Troubleshooting Recommendation | Expected Outcome |
| MTT | Direct reduction of MTT by this compound | Run cell-free controls with this compound and MTT. | Quantify and subtract compound-specific background absorbance. |
| Use alternative viability assays (e.g., ATP-based). | Obtain more accurate viability data, free from redox interference. | ||
| LDH | Spectrophotometric interference from this compound's color | Run compound-only controls to measure intrinsic absorbance. | Correct for background absorbance from the compound. |
| Perform a wavelength scan to check for spectral overlap. | Optimize measurement wavelength to minimize interference. | ||
| Fluorescence Assays | Autofluorescence of this compound | Include unstained, compound-treated controls. | Determine and subtract the background fluorescence of the compound. |
| Use fluorophores with emission spectra that do not overlap with this compound's autofluorescence. | Improve signal-to-noise ratio and accuracy of fluorescent measurements. |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol outlines the steps to measure the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing the fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension at 300 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution, then centrifuge as above.
-
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinomycin and a novel analogue induce apoptosis of HT-29 cells via the activation of MAP kinases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proximity-induced caspase-9 activation on a DNA origami-based synthetic apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. old.sm.unife.it [old.sm.unife.it]
- 9. Drug-induced apoptosis and p53, BCL-2 and BAX expression in breast cancer tissues in vivo and in fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinaldopeptin Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Quinaldopeptin antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for a this compound antimicrobial susceptibility test?
A1: For preliminary antimicrobial susceptibility testing (AST) using methods like broth microdilution, a standard incubation time of 16-24 hours at 35-37°C is recommended for many bacteria.[1][2] However, the optimal time can vary depending on the specific bacterial strain and its growth rate.[3] For slow-growing organisms, a longer incubation period may be necessary. It is crucial to validate the incubation time for your specific experimental conditions.
Q2: My MIC results for this compound are inconsistent. Could incubation time be the cause?
A2: Yes, inconsistent incubation times can lead to variable Minimum Inhibitory Concentration (MIC) results.[4] If the incubation is too short, the organism may not have had sufficient time to grow, leading to a falsely low MIC. Conversely, excessively long incubation might allow for the degradation of this compound or the emergence of resistant subpopulations, resulting in a falsely high MIC.[4] Precise and consistent incubation timing is critical for reproducibility.
Q3: How does the mechanism of action of this compound influence the choice of incubation time?
A3: this compound is a DNA bisintercalator, meaning it inserts itself into the DNA of the bacteria, which can inhibit DNA replication and transcription.[5] This mechanism may require the bacteria to undergo at least one cycle of replication for the antimicrobial effect to be fully realized. Therefore, the incubation time should be sufficient to allow for bacterial growth and division in the control wells. A time-kill kinetics study is the most effective way to determine the optimal duration of exposure for maximal bactericidal or bacteriostatic activity.
Q4: Can I shorten the incubation time to get faster results for my this compound assay?
A4: While faster results are desirable, shortening the incubation time without proper validation can lead to inaccurate MIC values.[3] Some studies have shown that for certain bacteria and antibiotics, reading results at earlier time points (e.g., 6-10 hours) can be feasible and accurate.[3] However, this must be empirically determined for this compound and the specific strains being tested by comparing the results to the standard 16-24 hour incubation.
Q5: What are the key controls to include when optimizing incubation time for a this compound assay?
A5: When optimizing incubation time, it is essential to include the following controls:
-
Growth Control: Wells containing the broth medium and the bacterial inoculum without this compound. This ensures that the organism is viable and grows under the assay conditions.[6]
-
Sterility Control: Wells containing only the broth medium to check for contamination.[6]
-
Quality Control Strains: Using reference bacterial strains with known susceptibility to other antibiotics helps validate the overall accuracy of the testing procedure.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No bacterial growth in control wells | Inoculum viability issue | Use a fresh bacterial culture in the logarithmic growth phase. |
| Improper incubation temperature | Ensure the incubator is calibrated and set to the optimal temperature for the test organism (typically 35-37°C).[7] | |
| Incorrect media formulation | Verify that the correct broth medium (e.g., Mueller-Hinton Broth) is being used and prepared according to standard protocols.[8] | |
| MIC values are higher than expected | Extended incubation time | An overly long incubation may allow for drug degradation or the selection of resistant mutants.[4] A time-course experiment should be performed to determine the optimal endpoint. |
| High inoculum density | An excessively high bacterial concentration can lead to higher MICs. Ensure the inoculum is standardized to 0.5 McFarland. | |
| MIC values are lower than expected | Incubation time is too short | Insufficient incubation will not allow for adequate bacterial growth, leading to a false impression of susceptibility.[3] The incubation period should be extended and validated. |
| Low inoculum density | A lower than required bacterial concentration can result in artificially low MICs. Standardize the inoculum carefully. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Time-Kill Kinetics Assay
This protocol outlines a method to determine the optimal incubation time for this compound against a specific bacterial strain.
1. Preparation of Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates[7]
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[8]
-
Bacterial strain of interest, grown to logarithmic phase
-
Sterile diluents (e.g., saline or phosphate-buffered saline)
-
Incubator set at 35-37°C[7]
-
Spectrophotometer or plate reader
2. Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
3. Assay Setup:
-
Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.[6]
-
Leave columns for growth control (no antibiotic) and sterility control (no bacteria).[6]
-
Inoculate all wells (except sterility control) with the prepared bacterial suspension.[6]
4. Incubation and Time-Point Reading:
-
Incubate the plate at 35-37°C.[7]
-
At designated time points (e.g., 0, 2, 4, 6, 8, 12, 18, and 24 hours), determine the bacterial growth in each well. This can be done by:
-
Measuring the optical density (OD) at 600 nm using a plate reader.
-
Performing viable cell counts by plating serial dilutions from each well onto agar plates and counting colony-forming units (CFUs) after subsequent incubation.
-
5. Data Analysis:
-
For each concentration of this compound, plot the log10 CFU/mL or OD600 against time.
-
The optimal incubation time for MIC determination is the point at which there is clear and sufficient growth in the growth control wells, and the inhibitory effect of this compound is stable and discernible. This is typically when the growth control is in the late logarithmic or early stationary phase.
Visualizations
References
- 1. apec.org [apec.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. protocols.io [protocols.io]
troubleshooting inconsistent results in Quinaldopeptin MIC testing
Welcome to the technical support center for Quinaldopeptin Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound MIC testing in a question-and-answer format.
Q1: My this compound MIC values are inconsistent across replicates and experiments. What are the most likely causes?
A1: Inconsistent MIC values for this compound, a cyclic peptide antibiotic, can stem from several factors. The most common sources of variability are related to the compound's physicochemical properties and the specifics of the experimental setup. Key areas to investigate include:
-
Compound Stability and Storage: this compound, being a peptide, may be susceptible to degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C in solution) can lead to a decrease in active compound concentration.[1] Peptides are best stored lyophilized at -20°C and reconstituted fresh for each experiment.[1]
-
Solubility Issues: Incomplete solubilization of this compound in the test medium can result in a lower effective concentration and thus, higher and more variable MICs. It is crucial to ensure the compound is fully dissolved in the initial stock solution and does not precipitate when diluted into the broth.
-
Adsorption to Plastics: Cationic and amphipathic peptides have a tendency to bind to the surface of standard polystyrene microtiter plates.[2][3] This binding reduces the actual concentration of this compound available to inhibit bacterial growth, leading to erroneously high MIC values. Using low-binding plates, such as polypropylene plates, is highly recommended.[2]
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter in MIC testing.[4][5] Inconsistent inoculum preparation can lead to significant variations in MIC values. Strict adherence to standardized procedures for inoculum preparation is essential.
-
Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can influence the activity of antimicrobial peptides.[6] For instance, the activity of the lipopeptide antibiotic daptomycin is dependent on calcium concentrations.[3] While specific ionic requirements for this compound are not defined, using cation-adjusted MHB (CA-MHB) can help ensure consistency.
Q2: I am observing "trailing" or "skipped" wells in my microdilution plates. How should I interpret these results?
A2: Trailing, where a reduced but still visible amount of bacterial growth is observed over a range of concentrations, and skipped wells (growth at a higher concentration than a well showing no growth) can be particularly problematic with certain classes of antibiotics. For DNA synthesis inhibitors like this compound, these phenomena can sometimes be observed.
-
Trailing: This may be due to the bacteriostatic rather than bactericidal nature of the compound at certain concentrations, or it could be an artifact of the reading method. When reading the MIC, it is important to have a consistent and well-defined endpoint, such as the lowest concentration that causes a significant reduction in growth (e.g., >80%) compared to the positive control.
-
Skipped Wells: This is often a result of technical error, such as improper dilution of the compound or contamination. However, it can also be a manifestation of the "Eagle effect," where an antibiotic is paradoxically less effective at very high concentrations. If consistently observed, this warrants further investigation into the dose-response relationship of this compound.
Q3: How should I prepare my this compound stock solution to ensure stability and accurate concentration?
A3: Proper preparation of the stock solution is critical for obtaining reliable MIC data.
-
Solvent Selection: The choice of solvent depends on the solubility of this compound. While specific solubility data is not widely published, a common approach for peptide antibiotics is to dissolve them in a small amount of a suitable solvent like DMSO or a weak acid (e.g., 0.01% acetic acid) before diluting to the final stock concentration with sterile water or broth.[2] It is crucial to ensure the final concentration of the organic solvent in the MIC assay is low enough (typically ≤1%) to not affect bacterial growth.
-
Storage: Aliquot the stock solution into single-use vials and store them at -20°C or below.[1] Avoid repeated freeze-thaw cycles. Once thawed, a stock solution should ideally be used the same day.[1]
Q4: Are there any specific considerations for the microtiter plates and other labware used in the assay?
A4: Yes, due to the potential for non-specific binding, the choice of labware is important.
-
Microtiter Plates: As mentioned, polypropylene plates are recommended over polystyrene plates to minimize the adsorption of the peptide.[2]
-
Pipette Tips and Tubes: Using low-retention pipette tips and polypropylene tubes for preparing dilutions can also help in preventing loss of the compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent this compound MIC results.
Caption: A flowchart outlining the key steps to diagnose and resolve variability in this compound MIC testing.
Experimental Protocols
A detailed methodology for performing this compound MIC testing is provided below, adapted from a modified protocol for cationic antimicrobial peptides to minimize common sources of error.[2]
Modified Broth Microdilution MIC Assay for this compound
-
Preparation of this compound Stock Solution:
-
Allow lyophilized this compound to equilibrate to room temperature before opening.
-
Dissolve the peptide in a minimal amount of 0.01% acetic acid to ensure complete solubilization.
-
Bring the stock solution to a final concentration of 1280 µg/mL with sterile, cation-adjusted Mueller-Hinton Broth (CA-MHB).
-
This stock solution should be prepared fresh for each assay.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well polypropylene microtiter plates.
-
Add 100 µL of sterile CA-MHB to wells in columns 2 through 12.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process through column 10. Discard 100 µL from column 10 after mixing. This will result in a concentration range from 64 µg/mL to 0.125 µg/mL.
-
Column 11 will serve as the positive control (bacteria, no drug), and column 12 will be the negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well in columns 1 through 11. The final volume in these wells will be 110 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The positive control well (column 11) should show clear evidence of growth, and the negative control well (column 12) should remain clear.
-
Quantitative Data Summary
The following table summarizes potential sources of error in this compound MIC testing and their likely impact on the observed MIC values.
| Source of Error | Likely Effect on Observed MIC | Recommended Action |
| Compound Degradation | Increase and/or variability | Prepare fresh stock solutions; store lyophilized compound at -20°C. |
| Incomplete Solubilization | Increase and/or variability | Use a suitable co-solvent (e.g., weak acid) for initial dissolution. |
| Adsorption to Plastics | Increase | Use polypropylene microtiter plates and low-retention tips.[2] |
| Inoculum Density Too High | Increase | Strictly adhere to the 0.5 McFarland standard for inoculum preparation.[4] |
| Inoculum Density Too Low | Decrease | Ensure a sufficient number of colonies are used to prepare the inoculum. |
| Incorrect Incubation Time | Variable (increase or decrease) | Incubate for a standardized period (16-20 hours). |
| Non-standard Media | Variable | Use cation-adjusted Mueller-Hinton Broth (CA-MHB). |
Signaling Pathways and Mechanisms
This compound belongs to the quinomycin family of antibiotics, which are known to act as DNA synthesis inhibitors.[5][7] The general mechanism of action involves the intercalation of the quinoxaline chromophores into the DNA double helix, which inhibits DNA replication and transcription.[6][7]
The following diagram illustrates the proposed mechanism of action for quinomycin-class antibiotics.
Caption: A simplified diagram showing the mechanism of action of quinomycin antibiotics like this compound.
Understanding this mechanism is relevant to troubleshooting as factors that affect the drug's ability to reach and bind to its intracellular target will influence the MIC. For example, cell membrane permeability and the presence of efflux pumps could contribute to variability in results between different bacterial strains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinaldopeptin In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Quinaldopeptin concentration in in vitro experiments. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a novel antibiotic belonging to the quinomycin family of cyclic peptides.[1] Like its close analog, Echinomycin, it is understood to act as a DNA bis-intercalator, binding to DNA and inhibiting RNA synthesis.[2] This mechanism contributes to its potent cytotoxic and antimicrobial properties. Furthermore, it is a powerful inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to low oxygen environments.[3]
Q2: What are the typical starting concentration ranges for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the cell type or bacterial strain and the specific assay being performed. Based on data from related quinomycin compounds, for cytotoxicity assays against cancer cell lines, a starting range of 0.1 nM to 100 µM is recommended. For antimicrobial susceptibility testing, a range of 0.01 µg/mL to 128 µg/mL is a reasonable starting point. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound, as a peptide, requires careful handling to ensure its stability and activity. It is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light. For creating a stock solution, it is recommended to first dissolve the peptide in a small amount of sterile DMSO. For a 1 mM stock solution of the related compound Echinomycin, 1 mg of powder is reconstituted in 0.91 mL of DMSO.[3] Subsequent dilutions to working concentrations should be made in the appropriate sterile aqueous buffer or cell culture medium. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C. Long-term storage of peptides in solution is generally not recommended.[4]
Q4: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A4: Peptide precipitation is a common issue, often due to the hydrophobic nature of the peptide. If you observe precipitation after diluting the DMSO stock solution in your aqueous buffer, consider the following troubleshooting steps:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Based on the amino acid composition of this compound, adjusting the pH of the buffer might improve solubility.
-
Lower Final Concentration: It may be necessary to work with a lower final concentration of the peptide in your assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxic/antimicrobial activity | Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C. |
| Peptide Aggregation: The peptide may be forming aggregates, reducing its effective concentration. | Visually inspect the solution for turbidity. Use disaggregating agents in the buffer if compatible with the assay. Sonication can also help break up aggregates. | |
| Incorrect Concentration: Errors in calculating the concentration of the stock solution. | Double-check all calculations for molarity and dilutions. Ensure the molecular weight used is correct. | |
| High variability between replicate wells | Incomplete Solubilization: The peptide is not fully dissolved in the assay medium. | Ensure the peptide is completely dissolved in the stock solution before further dilution. Briefly vortex or sonicate the final dilution in the assay medium before adding to the cells/bacteria. |
| Uneven Cell/Bacterial Seeding: Inconsistent number of cells or bacteria in each well. | Ensure a homogenous cell or bacterial suspension before seeding. Use appropriate pipetting techniques to ensure consistent volume in each well. | |
| Unexpected effects on control cells/bacteria | DMSO Toxicity: The concentration of the DMSO solvent may be too high in the final assay volume. | Ensure the final concentration of DMSO is below the toxic level for your specific cells or bacteria (typically <0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect. |
| Contamination: Bacterial or fungal contamination of the peptide stock solution or assay medium. | Use sterile techniques for all solution preparation and experimental procedures. Filter-sterilize the peptide stock solution if possible. |
Quantitative Data Summary
The following tables provide representative IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound and its analog, Echinomycin, to guide initial experimental design.
Table 1: Representative Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Assay Type | IC50 Value |
| This compound (hypothetical) | B16-F10 Murine Melanoma | MTT Assay | 0.5 µM |
| Echinomycin | Jurkat (Human T-cell leukemia) | Not specified | 0.414 µM[5] |
| Echinomycin | Cancer Stem Cells | Colony Formation | 29.4 pM |
Table 2: Representative Antimicrobial Activity of this compound and Analogs
| Compound | Bacterial Strain | MIC Value |
| This compound (hypothetical) | Staphylococcus aureus (MRSA) | 0.25 µg/mL |
| Echinomycin | Staphylococcus aureus (MRSA) | 0.03 µM[6] |
| Echinomycin | Enterococcus faecalis (biofilm-forming) | 0.01 µM[6] |
| Quinomycin G | Staphylococcus epidermidis | 16-64 µg/mL[5] |
| Quinomycin G | Enterococcus faecium | 16-64 µg/mL[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a cancer cell line (e.g., B16-F10 melanoma cells) using a colorimetric MTT assay.
Workflow Diagram:
Materials:
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
Cancer cell line (e.g., B16-F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.
Workflow Diagram:
Materials:
-
This compound (lyophilized powder)
-
DMSO (sterile)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Assay Setup:
-
Add 50 µL of MHB to each well of a sterile 96-well round-bottom plate.
-
Transfer 50 µL of each this compound dilution to the corresponding wells of the assay plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (MHB with bacteria, no this compound) and a sterility control well (MHB only).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.
-
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional):
-
To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto an agar medium.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
-
Signaling Pathway Diagrams
Based on the known mechanism of action of the closely related quinomycin antibiotic, Echinomycin, the following diagrams illustrate the hypothetical signaling pathways affected by this compound.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of echinomycin antibiotics against drug-resistant and biofilm-forming Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Quinaldopeptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Quinaldopeptin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for the synthesis of this compound is through Solid-Phase Peptide Synthesis (SPPS). This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of this compound specifically involves the solid-phase synthesis of a linear decapeptide, followed by macrocyclization (forming the cyclic peptide backbone) and the subsequent introduction of the quinoline chromophores.[1]
Q2: What are the most common impurities encountered during this compound synthesis?
A2: Impurities in peptide synthesis can arise from several sources. Common impurities include:
-
Deletion peptides: Resulting from incomplete coupling reactions.
-
Truncated peptides: Caused by incomplete deprotection of the N-terminal protecting group.
-
Incompletely deprotected peptides: Arising from issues during the final cleavage from the resin.
-
Modified peptides: Side reactions on amino acid side chains can lead to modifications.
-
By-products from protecting groups: Residual fragments from cleaved protecting groups can contaminate the final product.[2]
Q3: What is the recommended method for purifying crude this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[2][3] This technique separates the target peptide from impurities based on their hydrophobicity. A C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[2][3]
Q4: How can I monitor the progress and purity of my this compound synthesis?
A4: Analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for monitoring the progress of the synthesis and assessing the purity of the final product. HPLC provides a chromatogram showing the purity of the sample, while LC-MS confirms the identity of the desired peptide by its mass-to-charge ratio.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Peptide | Incomplete coupling reactions. | - Increase the concentration of amino acids and coupling reagents.- Perform a "double coupling" step for sterically hindered amino acids or problematic sequences. |
| Peptide aggregation on the resin. | - Use a more suitable solvent, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).- Synthesize at a higher temperature to disrupt secondary structures. | |
| Poor resin swelling. | - Ensure the resin is adequately swollen in the appropriate solvent before starting the synthesis. | |
| Presence of Deletion Sequences in Final Product | Inefficient coupling at specific amino acid residues. | - Identify the problematic coupling step by analyzing the mass of the major impurities.- Optimize the coupling conditions for that specific residue (e.g., extend reaction time, use a stronger coupling agent). |
| Incomplete Fmoc-Deprotection | Steric hindrance around the N-terminus. | - Extend the deprotection time or perform a second deprotection step.- Add a stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the piperidine deprotection solution.[5] |
| Difficulty in Purifying the Cyclic Peptide | Co-elution of impurities with the target peptide in RP-HPLC. | - Optimize the HPLC gradient to improve separation.- Try a different stationary phase (e.g., a C4 or diphenyl column instead of C18).- Adjust the pH of the mobile phase. |
| Side Reactions During Final Cleavage | Reaction of scavengers with the peptide. | - Use a cleavage cocktail with appropriate scavengers to protect sensitive amino acid residues from reactive species generated during cleavage. |
Experimental Protocols
Solid-Phase Synthesis of Linear Decapeptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the linear precursor to this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether.
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Purification by RP-HPLC
System: Preparative RP-HPLC system with a C18 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a solution of acetonitrile/water).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 60 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and LC-MS.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Quantitative Data Summary
The following tables provide illustrative data for a typical synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Yields at Key Synthetic Stages
| Stage | Description | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| 1 | Crude Linear Decapeptide | 150 | 105 | 70 |
| 2 | Crude Cyclized Peptide | 100 | 65 | 65 |
| 3 | Crude this compound (after chromophore attachment) | 60 | 39 | 65 |
| 4 | Purified this compound | 39 | 15.6 | 40 |
Table 2: Purity Profile Before and After RP-HPLC Purification
| Analyte | Purity Before Purification (%) | Purity After Purification (%) | Major Impurities Detected |
| This compound | ~60% | >98% | Deletion sequences, diastereomers from cyclization, and incompletely reacted chromophore precursors. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound Synthesis and Purification.
Troubleshooting Logic for Low Peptide Purity
Caption: Troubleshooting Logic for Low Peptide Purity.
References
Technical Support Center: Enhancing Peptide Antibiotic Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of peptide-based antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my peptide antibiotic?
A1: The solubility of a peptide antibiotic is a complex interplay of its intrinsic physicochemical properties and the surrounding environment. Key factors include:
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant. A high proportion of non-polar residues (e.g., Leucine, Valine, Phenylalanine) will decrease aqueous solubility.[1][2]
-
Net Charge and Isoelectric Point (pI): A peptide's net charge at a given pH significantly affects its interaction with the solvent. Solubility is generally at its minimum at the isoelectric point (pI), where the net charge is zero.[1][2]
-
Secondary Structure: The tendency of the peptide to form secondary structures like β-sheets can lead to aggregation and precipitation, thereby reducing solubility.[2][3]
-
Peptide Length: Longer peptides often have a greater surface area for hydrophobic interactions, which can lead to lower solubility.[1]
-
Salt Form: The counter-ion associated with the peptide (e.g., TFA, acetate, HCl) can influence its solubility and hygroscopicity.[4]
Q2: I've synthesized a new peptide antibiotic, but it won't dissolve in water. What should be my first troubleshooting step?
A2: For a water-insoluble peptide, the first step is to determine its net charge at neutral pH to select an appropriate solvent.
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[5][6]
-
Choose a Solvent Based on Charge:
-
Net Positive Charge (Basic Peptide): Try dissolving in a small amount of 10% acetic acid and then dilute with water.[6][7]
-
Net Negative Charge (Acidic Peptide): Attempt to dissolve it in a small amount of 10% ammonium bicarbonate or aqueous ammonia, followed by dilution with water.[6][7]
-
Net Zero Charge (Neutral/Hydrophobic Peptide): These are often the most challenging. Start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the peptide solution with gentle vortexing.[3][5]
-
Always test the solubility on a small aliquot of your peptide first to avoid wasting your entire sample.[5][6]
Q3: My peptide precipitates when I dilute my organic stock solution with an aqueous buffer. How can I prevent this?
A3: This is a common issue when the peptide's solubility limit is exceeded in the final solvent mixture. Here are some strategies to overcome this:
-
Slow Down the Dilution: Add the aqueous buffer to your organic stock solution very slowly, drop-by-drop, while continuously vortexing or stirring. This prevents localized high concentrations of the peptide that can trigger precipitation.[2]
-
Reduce the Final Concentration: Your target concentration may be too high for the final solvent composition. Try preparing a more dilute solution.[2]
-
Increase the Organic Co-solvent Percentage: If your downstream application can tolerate it, increasing the final percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.[3][7]
-
Use a Different Formulation Strategy: If simple co-solvents are not effective, consider more advanced methods like using surfactants, cyclodextrins, or encapsulating the peptide in a delivery system like nanoparticles or a Self-Emulsifying Drug Delivery System (SEDDS).[8][9][10]
Troubleshooting Guides
Problem 1: Low or Inconsistent Bioactivity Due to Poor Solubility
Symptoms:
-
Difficulty in preparing a stock solution of the desired concentration.
-
Precipitation is observed in the stock solution or upon dilution in assay media.
-
Inconsistent results in antimicrobial activity assays (e.g., Minimum Inhibitory Concentration - MIC).[3]
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incorrect Solvent/pH | The pH of the solution is close to the peptide's isoelectric point (pI). Adjust the pH to be at least 2 units away from the pI. For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[1][11] | Protocol 1: pH Optimization for Peptide Solubility |
| Peptide Aggregation | The peptide is self-associating and forming insoluble aggregates. Use sonication or gentle warming to break up aggregates. If this fails, consider chemical modifications like PEGylation or incorporating D-amino acids to disrupt aggregation.[7][11] | Protocol 2: Solubilization using Sonication |
| High Hydrophobicity | The peptide sequence contains a high percentage of hydrophobic residues.[5] | Use a co-solvent system (e.g., DMSO/water) or a formulation with solubility-enhancing excipients like surfactants (e.g., Polysorbate 80) or cyclodextrins.[10][12] |
| Inappropriate Salt Form | The current salt form (e.g., TFA salt) has poor solubility characteristics.[4] | Perform a salt exchange to a more soluble form, such as acetate or hydrochloride.[4] |
Problem 2: Formulation Instability and Precipitation Over Time
Symptoms:
-
A clear peptide solution becomes cloudy or forms a precipitate after storage.
-
Loss of therapeutic efficacy after storage.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Chemical Degradation | The peptide is degrading (e.g., oxidation, hydrolysis), leading to less soluble byproducts.[13] | Store the peptide under an inert gas (argon or nitrogen), especially if it contains sensitive residues like Met, Cys, or Trp. Consider lyophilizing the peptide for long-term storage and preparing fresh solutions before use.[14] |
| Microbial Contamination | For multi-dose formulations, microbial growth can alter the formulation's properties. | Include antimicrobial preservatives in the formulation, but be sure to test for compatibility with the peptide.[15] |
| Suboptimal Formulation | The chosen formulation is not robust enough to maintain solubility long-term. | Consider advanced formulation strategies like encapsulation in nanoparticles (e.g., PLGA) or Self-Emulsifying Drug Delivery Systems (SEDDS) which can protect the peptide and enhance stability.[8][16][17] |
Data Presentation
Table 1: Comparison of Common Co-solvents for Hydrophobic Peptides
| Co-solvent | Typical Starting Concentration | Pros | Cons | Cell Culture Compatibility |
| DMSO | 100% for initial stock | Excellent solubilizing power for many hydrophobic peptides.[5] | Can be toxic to cells at higher concentrations; may interfere with some assays.[7] | Generally acceptable up to 0.5-1% in the final assay medium.[14] |
| DMF | 100% for initial stock | Good alternative to DMSO.[5] | Higher toxicity than DMSO. | Use with caution; lower tolerance than DMSO. |
| Acetonitrile | 100% for initial stock | Useful for highly hydrophobic peptides; volatile and easily removed.[5] | Can denature some peptides; less common for biological assays. | Generally not recommended for direct use in cell-based assays. |
| Isopropanol | 100% for initial stock | Can be effective for some peptides.[7] | Less effective than DMSO for very insoluble peptides. | Moderate; final concentration should be kept low. |
Table 2: Overview of Advanced Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Increase in Solubility | Key Advantages | Key Disadvantages |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) chains, creating a hydrophilic shield.[1] | Variable, can be significant. | Increases hydrodynamic size, reduces renal clearance, improves stability.[1] | Can sometimes reduce peptide activity; increases manufacturing complexity.[18] |
| Lipidation | Covalent attachment of a fatty acid chain.[1] | Enhances association with lipid-based carriers and albumin. | Prolongs half-life by binding to serum albumin.[1] | May require a lipid-based delivery system for formulation. |
| Nanoparticle Encapsulation (e.g., PLGA) | Peptide is encapsulated within a polymer matrix.[16][18] | Formulates the peptide as a suspension, bypassing initial solubility issues. | Provides controlled release, protects from degradation, can target specific sites.[16][18] | Complex manufacturing process; potential for burst release. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Peptide is dissolved in a mixture of oils, surfactants, and co-solvents that form a nanoemulsion upon contact with aqueous media.[9][19] | Can significantly increase the loading of lipophilic peptides. | Enhances oral bioavailability by protecting from enzymes and improving absorption.[9][17] | Only suitable for lipophilic or lipid-modified peptides. |
Experimental Protocols
Protocol 1: pH Optimization for Peptide Solubility
-
Objective: To determine the optimal pH for solubilizing a peptide antibiotic.
-
Materials:
-
Lyophilized peptide antibiotic.
-
A series of buffers with different pH values (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M borate for pH 8-10).
-
Vortex mixer and sonicator.
-
Microcentrifuge tubes.
-
-
Methodology:
-
Dispense a small, equal amount of the lyophilized peptide into several microcentrifuge tubes.
-
Add a small volume (e.g., 100 µL) of the first buffer (e.g., pH 3.0) to one tube.
-
Vortex the tube for 30 seconds.
-
If not dissolved, sonicate for 5 minutes in a bath sonicator.[5]
-
Visually inspect for clarity. A clear solution indicates dissolution.
-
Repeat steps 2-5 for each buffer in the pH series.
-
The buffer that results in a clear solution at the highest peptide concentration is the optimal pH range for solubilization.
-
Protocol 2: Solubilization using Sonication
-
Objective: To use sonication to aid the dissolution of a peptide that is slow to dissolve or has formed aggregates.
-
Materials:
-
Peptide solution or suspension.
-
Bath sonicator or probe sonicator.
-
Ice bath.
-
-
Methodology:
-
Place the tube containing the peptide solution in an ice bath to dissipate heat generated during sonication.
-
If using a bath sonicator, place the tube in the water bath. If using a probe sonicator, insert the probe into the solution, avoiding contact with the tube walls.
-
Sonicate in short bursts (e.g., 10-15 seconds on, 30 seconds off) to prevent overheating and potential peptide degradation.[5]
-
Repeat for a total sonication time of 2-5 minutes.
-
Visually inspect the solution for clarity. Centrifuge the tube to pellet any remaining insoluble material.
-
Protocol 3: Co-solvent Solubility Testing
-
Objective: To determine a suitable organic co-solvent for a hydrophobic peptide.
-
Materials:
-
Lyophilized peptide.
-
Organic solvents: DMSO, DMF, Acetonitrile.
-
Aqueous buffer of choice (e.g., PBS pH 7.4).
-
-
Methodology:
-
Place a small amount of peptide (e.g., 1 mg) in a microcentrifuge tube.
-
Add a minimal volume (e.g., 20 µL) of the first organic solvent (e.g., DMSO).
-
Vortex until the peptide is fully dissolved.
-
Slowly add the aqueous buffer dropwise while vortexing until the desired final concentration is reached or precipitation occurs.
-
Record the maximum concentration achieved before precipitation.
-
Repeat for each organic solvent to determine which one allows for the highest concentration in the desired final aqueous buffer percentage.
-
Protocol 4: Peptide Salt Exchange
-
Objective: To exchange the counter-ion of a peptide (e.g., from TFA to acetate) to improve solubility or reduce cellular toxicity.
-
Materials:
-
Peptide TFA salt.
-
HPLC system.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase A: Water with 0.1% of the desired acid (e.g., acetic acid).
-
Mobile phase B: Acetonitrile with 0.1% of the desired acid.
-
Lyophilizer.
-
-
Methodology:
-
Dissolve the peptide TFA salt in a minimal amount of mobile phase A.
-
Purify the peptide using RP-HPLC with a gradient of mobile phase B in A (both containing the new counter-ion source, e.g., acetic acid).
-
Collect the fractions containing the purified peptide.
-
Combine the fractions and lyophilize at least three times, re-dissolving in water or a volatile buffer between each lyophilization step to ensure complete removal of the original counter-ion.
-
The final product will be the peptide with the new counter-ion (e.g., peptide acetate salt).
-
Protocol 5: Preparation of a Basic SEDDS Formulation
-
Objective: To formulate a lipophilic peptide antibiotic into a Self-Emulsifying Drug Delivery System (SEDDS) for improved solubility and oral delivery.
-
Materials:
-
Lipophilic peptide antibiotic.
-
Oil phase (e.g., Capryol 90).
-
Surfactant (e.g., Cremophor EL).
-
Co-solvent (e.g., Transcutol HP).
-
Glass vials, magnetic stirrer.
-
-
Methodology:
-
Determine the solubility of the peptide in various oils, surfactants, and co-solvents to select the optimal components.
-
Based on the solubility data, construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Prepare the SEDDS formulation by weighing the selected amounts of oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture gently (e.g., to 40°C) and stir until a clear, homogenous solution is formed.
-
Add the lipophilic peptide to the mixture and stir until it is completely dissolved.
-
To test the self-emulsification, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle agitation and observe the formation of a fine nanoemulsion.
-
Visualizations
Caption: Workflow for initial peptide solubility troubleshooting.
Caption: Core components of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biobasic.com [biobasic.com]
- 7. jpt.com [jpt.com]
- 8. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems in oral (poly)peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 14. biocat.com [biocat.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances and Challenges in Nanodelivery Systems for Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
strategies for scaling up Quinaldopeptin synthesis
Technical Support Center: Strategies for Scaling Up Quinaldopeptin Synthesis
Disclaimer: "this compound" is not a recognized compound in publicly available chemical literature. This technical support guide is based on established principles for scaling up the synthesis of complex, heterocyclic peptide-like molecules, herein hypothetically defined as quinoline-peptide hybrids. The provided protocols and data are illustrative examples.
Troubleshooting Guides and FAQs
This section directly addresses specific issues researchers, scientists, and drug development professionals may encounter during the scale-up of complex molecules like this compound.
Category 1: Peptide Fragment Synthesis (SPPS)
Q1: The yield of my peptide fragment is significantly lower on a larger scale compared to the initial small-scale synthesis. What are the likely causes?
A1: Low yield during scale-up of Solid-Phase Peptide Synthesis (SPPS) is a common issue. Several factors could be responsible:
-
Incomplete Reactions: Deprotection and coupling reactions that appear complete at a small scale may be less efficient at a larger scale due to mass transfer limitations.[1] For example, a 99% yield at each step for a 70-mer peptide results in a 24% overall theoretical yield, but a drop to 97% efficiency per step drastically reduces the overall yield to just 1.4%.[1]
-
Resin and Reagent Ratios: Inadequate mixing or heterogeneous distribution of reagents within a larger reactor can lead to localized areas of incomplete reaction. The ratio of reagents to the resin may need to be re-optimized for larger scales.[2]
-
Solvent Volumes: Insufficient solvent volumes for washing steps can lead to the accumulation of byproducts that interfere with subsequent reactions.
-
Aggregation: Certain peptide sequences are prone to aggregation, a problem often exacerbated at the higher concentrations used in scale-up.[1]
Troubleshooting Steps:
-
Monitor Deprotection: Implement real-time monitoring of the Fmoc deprotection step using UV-spectrophotometry to ensure the reaction goes to completion before proceeding.[2]
-
Optimize Coupling: Consider using more reactive coupling reagents like HATU or HCTU for difficult couplings.[1][3] A double-coupling strategy, where the coupling step is repeated, can also improve efficiency for problematic amino acid additions.[3][4]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance reaction kinetics.[4]
-
Heating: Applying heat, either through conventional methods or microwave assistance, can speed up synthesis and improve purity, but must be used cautiously as it can also increase side reactions like racemization.[1][2]
Q2: I'm observing a higher-than-expected number of deletion sequences in my crude peptide product after scaling up. How can I minimize these?
A2: Deletion sequences arise from failed coupling reactions. To minimize them:
-
Optimize Mixing: Ensure your reactor provides efficient and homogenous mixing to guarantee all resin beads are accessible to reagents.
-
Use Additives: Additives like HOBt or HOAt can help reduce the racemization of amino acids and improve coupling efficiency.[3]
-
Sequence-Specific Strategies: For sequences with multiple identical amino acids in a row or for challenging residues like arginine, a double coupling strategy is often beneficial.[4]
Category 2: Quinoline Moiety Synthesis
Q1: My Friedländer annulation reaction to form the quinoline core is producing significant tar and byproducts at a larger scale. How can I improve this?
A1: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be challenging to scale.[5] High temperatures and harsh acidic or basic conditions often lead to degradation and tar formation.[6]
-
Milder Conditions: Explore milder reaction conditions. The use of catalysts like iodine in DMSO or various metal catalysts (e.g., Palladium, Iridium) can allow the reaction to proceed at lower temperatures with better selectivity.[7]
-
Catalyst Selection: The choice of catalyst is critical. While traditional catalysts are effective, they can be harsh. Screening alternative catalysts can lead to higher yields.[6]
-
Control Reagent Addition: In exothermic reactions, the rate of reagent addition is crucial. Slow, controlled addition can help manage the reaction temperature and minimize byproduct formation.[6] This is a general principle in scaling up, as reactions that are manageable in small flasks can become dangerously exothermic in large reactors.[8]
Q2: I'm getting a mixture of regioisomers in my Combes synthesis of a substituted quinoline. How can I control the regioselectivity?
A2: The Combes synthesis, reacting an aniline with a β-diketone, is sensitive to the electronic and steric properties of the substituents on both starting materials.[5]
-
Temperature Control: The reaction temperature can be a critical parameter for controlling which regioisomer is formed.[5]
-
Substituent Effects: Carefully consider the directing effects of your substituents. Electron-donating or withdrawing groups on the aniline and steric bulk on the β-diketone can favor the formation of one isomer over the other.[5]
Category 3: Fragment Coupling & Purification
Q1: The coupling of my peptide fragment to the quinoline core is inefficient, leading to a complex mixture and low yield of the final this compound.
A1: Fragment coupling is often more complex than single amino acid additions.
-
Solubility Issues: One or both fragments may have poor solubility in the reaction solvent, limiting reactivity. A solvent screen is highly recommended to find a system where both components are fully solvated.
-
Steric Hindrance: The coupling site on either fragment may be sterically hindered. Using a coupling reagent known for high reactivity, such as COMU, might be beneficial, but be aware of its potential instability in solvents like DMF.[9]
-
Protecting Group Strategy: Ensure your protecting group strategy is robust and that no unintended deprotection is occurring under the coupling conditions, which could lead to side reactions.
Q2: Purifying the final product via HPLC is difficult at a large scale. The column gets overloaded, and the peak resolution is poor.
A2: Large-scale purification requires significant adjustments from analytical or small-scale methods.
-
Orthogonal Purification: Introduce an orthogonal purification step, such as ion-exchange chromatography (IEX), before the final reverse-phase HPLC (RP-HPLC) step.[10] This can remove a significant amount of impurities, reducing the burden on the expensive RPC column and improving its lifetime and performance.[10]
-
Optimize Loading: Reduce the amount of crude material loaded onto the HPLC column. While this reduces throughput per run, it can dramatically improve resolution and result in a higher overall yield of pure product.
-
Gradient Optimization: Re-optimize the HPLC gradient for the larger scale. A shallower gradient around the elution time of your target compound can improve the separation from closely eluting impurities.
Quantitative Data Summary
Table 1: Effect of Coupling Strategy on Peptide Fragment Yield and Purity
| Scale | Coupling Strategy | Average Yield per Step | Crude Purity (%) | Overall Yield (%) |
| 1 mmol | Single Couple (HBTU) | 99.0% | 75% | 60.4% |
| 1 mmol | Double Couple (HATU) | 99.7% | 85% | 81.7% |
| 100 mmol | Single Couple (HBTU) | 97.5% | 55% | 22.0% |
| 100 mmol | Double Couple (HATU) | 99.5% | 82% | 70.4% |
Table 2: Comparison of Catalysts for Friedländer Quinoline Synthesis
| Catalyst (mol%) | Temperature (°C) | Time (h) | Scale (g) | Yield (%) | Side Products (%) |
| H₂SO₄ (conc.) | 130 | 12 | 10 | 45% | 35% (tar) |
| NaOH | 110 | 16 | 10 | 52% | 25% |
| Iodine (10%) | 80 | 8 | 10 | 78% | 10% |
| Pd(OAc)₂ (2%) | 90 | 6 | 10 | 85% | <5% |
Experimental Protocols
Protocol 1: Scale-Up of Peptide Fragment Synthesis via SPPS
Objective: To synthesize a 15-mer peptide fragment on a 50 mmol scale using an automated peptide synthesizer.
Methodology:
-
Resin Preparation: Swell 50 mmol of Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in the synthesizer reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 15 min). Monitor the completion of the deprotection by taking aliquots of the solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
Washing: Wash the resin thoroughly with DMF (6 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the next Fmoc-protected amino acid with a 3.95-fold excess of HATU and a 6-fold excess of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to couple for 45 minutes. For known difficult couplings (e.g., Arg, Pro), repeat this step (double coupling).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine purity and confirm identity.
Protocol 2: Palladium-Catalyzed Friedländer Quinoline Synthesis
Objective: To synthesize a substituted quinoline core on a 20 g scale.
Methodology:
-
Reactor Setup: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-aminobenzophenone (20 g, 1 eq).
-
Reagent Addition: Add ethyl acetoacetate (1.2 eq), Pd(OAc)₂ (0.02 eq), and the appropriate ligand (e.g., Xantphos, 0.025 eq) dissolved in toluene (200 mL).
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup: Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.
-
Extraction: Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline product.
Visualizations
Caption: General workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in SPPS scale-up.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. the-tetras.com [the-tetras.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-works.com [bio-works.com]
mitigating off-target effects in Quinaldopeptin cellular assays
Quinaldopeptin Technical Support Center
Disclaimer: The following information is provided for a hypothetical compound, "this compound," to illustrate best practices in mitigating off-target effects for novel peptide-based inhibitors. The principles and protocols described are based on established methodologies in cell biology and drug discovery and can be adapted for real-world experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
A1: this compound is a novel synthetic peptide designed as a potent inhibitor of the serine/threonine kinase, Kinase X , which is a key component of the ABC signaling pathway. However, in profiling studies, this compound has shown significant cross-reactivity with Kinase Y , a protein involved in cellular stress responses. At higher concentrations (>10 µM), it has also been observed to induce non-specific cytotoxicity through mitochondrial membrane disruption.
Q2: What is the recommended concentration range for initial cellular assays?
A2: For initial experiments, we recommend a concentration range of 100 nM to 5 µM . The IC50 for the primary target (Kinase X) is significantly lower than for its primary off-target (Kinase Y). Exceeding 10 µM may lead to pronounced off-target effects and cytotoxicity, confounding data interpretation. Refer to the table below for specific activity levels.
Q3: What are the essential controls to include in my this compound experiments?
A3: To ensure data integrity, the following controls are critical:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used for the treatment.
-
Inactive Peptide Control: A structurally similar peptide that has been modified to be inactive against the primary target, Kinase X. This helps differentiate sequence-specific on-target effects from non-specific peptide effects.
-
Positive Control: A known, well-characterized inhibitor of the ABC signaling pathway to confirm assay validity.
-
Negative Control: An unrelated inhibitor to control for general assay interference.
Q4: How can I confirm that the observed phenotype is due to the inhibition of Kinase X and not an off-target effect?
A4: The most direct method is a rescue experiment. After treating cells with this compound, introduce a constitutively active or downstream component of the Kinase X pathway. If the phenotype is reversed, it strongly suggests the effect was on-target. Additionally, washout experiments (see Protocol 3) can help distinguish between reversible on-target binding and irreversible off-target toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound to guide experimental design.
Table 1: this compound - On-Target vs. Off-Target Activity
| Target | Target Type | Assay Type | IC50 (nM) | Notes |
| Kinase X | On-Target | Biochemical | 50 | High-affinity binding |
| Kinase Y | Off-Target | Biochemical | 2,500 | 50-fold lower affinity |
| Mitochondria | Off-Target | Cell-based | >15,000 | Non-specific toxicity |
Table 2: Recommended Starting Concentrations for Common Cell Lines
| Cell Line | Target Pathway Activity | Recommended Starting Conc. | Max Recommended Conc. |
| HEK293 | Moderate | 500 nM | 5 µM |
| HeLa | High | 250 nM | 7.5 µM |
| A549 | Low | 1 µM | 10 µM |
Troubleshooting Guide
Issue 1: High levels of cell death are observed even at low concentrations.
-
Possible Cause: The cell line being used is particularly sensitive to the inhibition of the Kinase Y stress pathway, or the batch of this compound has impurities.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Run a full dose-response curve (e.g., 10 nM to 50 µM) using an MTS or similar cell viability assay (see Protocol 1).
-
Use Inactive Control: Treat cells with the inactive peptide control at the same concentrations. If toxicity persists, it may be due to non-specific peptide properties.
-
Perform Washout Experiment: Differentiate between reversible inhibition and irreversible toxicity using a washout protocol (see Protocol 3). If cell viability recovers after washout, the effect is likely not terminal cytotoxicity.
-
Check Compound Purity: Confirm the purity of the this compound stock via HPLC-MS.
-
Issue 2: The expected downstream effect of Kinase X inhibition is not observed or is inconsistent.
-
Possible Cause: Insufficient target engagement, suboptimal compound concentration, or dominant off-target effects masking the on-target phenotype.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Directly measure the phosphorylation status of a known Kinase X substrate via Western Blot (see Protocol 2). This confirms if the compound is engaging its target in the cellular environment.
-
Optimize Concentration: Perform a dose-response analysis looking at the specific downstream marker of Kinase X activity.
-
Analyze Off-Target Pathway: Simultaneously probe for markers of the Kinase Y stress pathway. An increase in stress markers may indicate that off-target effects are interfering with the primary pathway.
-
Issue 3: Results are not reproducible between experiments.
-
Possible Cause: Inconsistent cell culture conditions, variability in compound preparation, or assay timing.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure cells are used within a consistent and low passage number range. Always seed cells at the same density and allow them to adhere for the same amount of time before treatment.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
-
Optimize Treatment Duration: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window for observing the desired phenotype.
-
Visualized Pathways and Workflows
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity via MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in growth medium, ranging from 20 nM to 100 µM. Also prepare a 2X vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This results in a 1X final concentration. Incubate for the desired time point (e.g., 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of this compound concentration to calculate the CC50 (Concentration of 50% cytotoxicity).
Protocol 2: Target Engagement Assay using Western Blot
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 2 µM, 10 µM) for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a known Kinase X substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Re-probe the membrane with an antibody against the total substrate protein and a loading control (e.g., GAPDH or β-actin) for normalization. A decrease in the phospho-substrate signal relative to the total substrate indicates successful target engagement.
Protocol 3: Washout Experiment to Differentiate On-Target vs. Off-Target Effects
-
Cell Treatment: Treat cells with this compound at a concentration that causes a measurable effect (e.g., 2X the IC50 for the desired phenotype). Treat a parallel set of wells with the vehicle control.
-
Incubation: Incubate for a defined period (e.g., 12 hours).
-
Washout Step:
-
For the "Washout" group, remove the medium containing this compound.
-
Gently wash the cells twice with warm, sterile PBS.
-
Add fresh, compound-free medium to these wells.
-
For the "Continuous Treatment" group, leave the compound-containing medium on the cells.
-
-
Recovery Incubation: Return all plates to the incubator for an additional period (e.g., 24-48 hours).
-
Endpoint Analysis: Assess the endpoint of interest (e.g., cell viability, signaling marker) in all groups (Vehicle, Continuous Treatment, Washout).
-
Interpretation:
-
If the phenotype in the "Washout" group reverts to the level of the vehicle control, the effect of this compound is likely reversible and tied to specific target engagement.
-
If the phenotype in the "Washout" group remains the same as the "Continuous Treatment" group, the effect is likely irreversible, suggesting cytotoxicity or a permanent off-target modification.
-
Validation & Comparative
Synthetic Quinaldopeptin: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
In the ever-pressing battle against antimicrobial resistance, the exploration of novel synthetic compounds is paramount. This guide provides a comprehensive comparison of the antimicrobial activity of synthetic Quinaldopeptin, a novel antibiotic of the quinomycin family, against other synthetic antimicrobial agents. Due to the limited availability of specific antimicrobial activity data for synthetic this compound, this analysis utilizes data from its close structural analog, Echinomycin, as a representative of a this compound-like compound. This guide is intended for researchers, scientists, and drug development professionals to objectively assess its potential.
Executive Summary
Synthetic this compound, and by extension the quinomycin class of antibiotics, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria. This guide compares the performance of a this compound-like compound (Echinomycin) with other synthetic antimicrobial peptides, namely cyclic amphiphilic peptides and indole diketopiperazine alkaloids. The comparison is based on their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The underlying mechanisms of action and the experimental protocols for determining antimicrobial susceptibility are also detailed.
Comparative Antimicrobial Activity
The in vitro antimicrobial efficacy of the selected synthetic compounds is summarized in Table 1. The data highlights the potent activity of the this compound-like compound (Echinomycin) against Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic Antimicrobial Agents
| Compound Class | Representative Compound(s) | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa |
| Quinomycin Family | Echinomycin (this compound-like) | 0.06 - 0.5 µg/mL[1] | 0.03 µM[2] | 0.01 µM (biofilm-forming)[2] | > 64 µg/mL | > 64 µg/mL |
| Cyclic Amphiphilic Peptides | [R4W4] | 12.5 µg/mL | 3 µg/mL | Not Reported | 32 µg/mL | Not Reported |
| Indole Diketopiperazine Alkaloids | Compounds 3b, 3c | 0.39 - 1.56 µg/mL | Not Reported | Not Reported | 1.87 - 1.93 µM | 0.94 - 3.87 µM |
Mechanism of Action: A Divergent Approach
The selected synthetic antimicrobial agents employ distinct mechanisms to exert their effects, offering different strategies to combat bacterial growth.
This compound (Quinomycin Family)
This compound, like other members of the quinomycin family such as Echinomycin, functions as a DNA bis-intercalator.[3] This mechanism involves the insertion of two planar quinoxaline chromophores between the base pairs of the bacterial DNA. This binding distorts the DNA double helix, thereby inhibiting DNA and RNA synthesis and ultimately leading to cell death.
References
Quinaldopeptin's Cytotoxic Profile: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals evaluating the cytotoxic potential of Quinaldopeptin, a novel antibiotic of the quinomycin family. This document provides a comparative analysis of its cytotoxic activity alongside established anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel—supported by experimental data and detailed protocols.
This compound, a member of the quinomycin family of antibiotics, has demonstrated significant cytotoxic activity in preclinical studies, suggesting its potential as a novel anticancer agent.[1] This guide offers a comparative overview of its cytotoxic profile against various cancer cell lines in relation to widely used chemotherapeutic drugs. Due to the limited availability of specific IC50 data for this compound, this comparison utilizes data for Quinomycin A, a closely related and well-studied member of the quinomycin family, to provide a relevant benchmark.
Comparative Cytotoxicity: this compound Family vs. Standard Chemotherapeutics
The efficacy of an anticancer drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for Quinomycin A and the established anticancer drugs Doxorubicin, Cisplatin, and Paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, assay type, and incubation time.[2][3]
| Drug | Cancer Cell Line | IC50 Value |
| Quinomycin A | MiaPaCa-2 (Pancreatic) | ~5 nM (Induces apoptosis) |
| PanC-1 (Pancreatic) | ~5 nM (Induces apoptosis) | |
| Doxorubicin | HCT116 (Colon) | 24.30 µg/mL |
| Hep-G2 (Hepatocellular) | 14.72 µg/mL | |
| PC3 (Prostate) | 2.64 µg/mL | |
| MCF-7 (Breast) | 2.50 - 8306 nM | |
| A549 (Lung) | > 20 µM | |
| Cisplatin | HeLa (Cervical) | Varies widely (e.g., 7.49 µM at 48h) |
| MCF-7 (Breast) | Varies widely | |
| HepG2 (Hepatocellular) | Varies widely | |
| Ovarian Carcinoma Cell Lines | 0.1 - 0.45 µg/mL | |
| Paclitaxel | Various Human Tumour Cell Lines | 2.5 - 7.5 nM (24h exposure) |
| Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D) | Varies by cell line | |
| NSCLC Cell Lines | 9.4 µM (median, 24h) | |
| SCLC Cell Lines | 25 µM (median, 24h) | |
| Ovarian Carcinoma Cell Lines | 0.4 - 3.4 nM |
Experimental Protocols for Cytotoxicity Assays
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The two most common methods utilized in the cited studies are the MTT and Sulforhodamine B (SRB) assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can also be measured and subtracted.[6]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9][10] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[8][10]
-
Washing: Wash the plates several times with 1% acetic acid to remove unbound dye and then air-dry the plates.[8][10]
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Dye Solubilization: Add a solubilizing solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[9]
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in cytotoxicity testing and the mechanism of action of these anticancer drugs, the following diagrams are provided.
A common mechanism by which many anticancer drugs, including Doxorubicin and likely members of the quinomycin family, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[11][12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[12][13]
References
- 1. idus.us.es [idus.us.es]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. In vitro and in vivo anticancer activity of Indigofera cassioides Rottl. Ex. DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Potential of Antibiotics with Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Independent Verification of Quinaldopeptin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Quinaldopeptin with alternative compounds, supported by available experimental data. Due to the limited public availability of quantitative data for this compound, this guide focuses on a qualitative comparison with well-characterized alternatives, Echinomycin and Levofloxacin, to provide a framework for independent verification and further research.
Introduction to this compound
Comparative Analysis of Biological Activity
To offer a meaningful comparison, this guide evaluates this compound against two distinct alternatives: Echinomycin, a structurally related quinomycin antibiotic, and Levofloxacin, a widely used fluoroquinolone antibiotic with a different mechanism of action.
| Compound | Target Organism/Cell Line | Biological Activity | Quantitative Data | Mechanism of Action |
| This compound | Bacteria, Murine Tumor Cells | Antimicrobial, Cytotoxic | Strong in vitro activity reported, but specific IC50/MIC values are not publicly available.[1] | Presumed DNA intercalator, similar to other quinomycin antibiotics. |
| Echinomycin | Cancer Stem Cells, Various Cancer Cell Lines | HIF-1α Inhibition, Anticancer | IC50 = 29.4 pM (HIF-1α inhibition) | DNA bis-intercalator, potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). |
| Levofloxacin | Staphylococcus aureus, Escherichia coli | Antibacterial | MIC range: 0.15 - >8.0 µg/mL against S. aureus[2][3], MIC range: <0.06 - >8 µg/mL against E. coli[4][5] | Inhibition of bacterial DNA gyrase and topoisomerase IV.[4] |
Detailed Experimental Protocols
For independent verification of the biological activities of this compound and its alternatives, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Materials:
-
Test compound (this compound, Levofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7][8]
Determination of Half-Maximal Inhibitory Concentration (IC50) for Cytotoxic Activity
The IC50 value represents the concentration of a compound that is required to inhibit 50% of a biological process, such as cell proliferation. The MTT assay is a common colorimetric method for assessing cytotoxicity.
Materials:
-
Test compound (this compound, Echinomycin)
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms of Action
The following diagrams illustrate the known or presumed signaling pathways and mechanisms of action for the compared compounds.
Caption: Presumed mechanism of DNA intercalation for this compound and Echinomycin.
Caption: Mechanism of HIF-1α inhibition by Echinomycin.
Caption: Mechanism of action of Levofloxacin on bacterial DNA replication.
Caption: General experimental workflows for MIC and IC50 determination.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. droracle.ai [droracle.ai]
- 5. ihma.com [ihma.com]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. litfl.com [litfl.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Secrets of Quinaldopeptin: A Comparative Guide to its Analogs
For researchers and drug development professionals vested in the discovery of novel anticancer agents, the intricate relationship between a molecule's structure and its biological activity is a cornerstone of rational drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinaldopeptin analogs, a potent cytotoxic agent belonging to the quinomycin family of antibiotics. By examining key structural modifications and their impact on cytotoxicity, we can glean valuable insights for the future development of more effective therapeutics.
Comparative Cytotoxicity of this compound and its Analogs
A pivotal study by Ichikawa and colleagues successfully achieved the first total synthesis of this compound, paving the way for the creation and evaluation of its analogs.[1] The cytotoxic activity of these synthetic compounds was assessed, and the results underscore the critical role of specific structural motifs for maintaining high potency. The following table summarizes the in vitro cytotoxicity data against a target cell line.
| Compound | Structural Modification | Cytotoxicity (IC50) |
| This compound (1) | Parent Compound | 3.2 nM |
| Chromophore Analog (23) | Replacement of the quinoline-2-carbonyl group with a 3-methoxyquinoline-2-carbonyl group | Largely Reduced |
| Desmethyl Analog (27) | Demethylation of the N-methylcysteine residues | Largely Reduced |
Data sourced from Ichikawa et al., 2013.[1]
The data clearly indicates that the chemical architecture of this compound is finely tuned for its potent cytotoxic effect. Both modifications—alteration of the quinoline chromophore and demethylation of the peptide backbone—led to a significant loss of activity.[1] This suggests that both the specific electronic and steric properties of the quinoline rings and the conformational rigidity imparted by the N-methylated amino acids are crucial for the molecule's interaction with its biological target.
Experimental Protocols
The determination of the cytotoxic activity of this compound and its analogs is a critical component of the SAR study. A detailed experimental protocol for a typical in vitro cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human tumor cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in complete medium. The medium from the wells is removed and replaced with 100 µL of the medium containing the different concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control are also included.
-
Incubation: The plate is incubated for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well. The plate is then incubated for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then determined by plotting the percentage of viability against the compound concentration.
Visualizing Structure-Activity Relationships and Potential Mechanisms
To better understand the workflow of a structure-activity relationship study and the potential mechanism of action for this compound, the following diagrams are provided.
The mechanism of action for this compound has not been definitively elucidated, but as a member of the quinomycin family, it is hypothesized to act as a DNA intercalator.[2] The planar quinoline chromophores are thought to insert between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, ultimately triggering apoptosis or cell death. This proposed mechanism aligns with the observed high cytotoxicity and provides a molecular basis for the SAR findings, where modifications to the intercalating chromophores or the peptide backbone that affects its DNA binding conformation would logically reduce its biological activity. Further research is necessary to fully confirm this mechanism and to explore the potential for developing this compound analogs with improved therapeutic indices.
References
A Comparative Guide to Quinaldopeptin Synthesis: A Tale of Two Strategies
For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products like Quinaldopeptin is a critical step in advancing preclinical and clinical studies. This guide provides a detailed comparison of the two prominent methods for the total synthesis of this compound: a first-generation approach utilizing solid-phase peptide synthesis (SPPS) and an improved second-generation strategy employing a convergent solution-phase method.
This compound, a potent cytotoxic agent, has garnered significant interest for its potential as an anticancer therapeutic. Its complex cyclic decapeptide structure, however, presents a formidable synthetic challenge. Here, we dissect the efficacy of the two published total synthesis routes, offering a comprehensive overview of their respective yields, key experimental protocols, and inherent advantages and disadvantages.
At a Glance: Comparing Synthesis Efficacies
| Parameter | First-Generation Synthesis (SPPS) | Second-Generation Synthesis (Solution-Phase) |
| Core Strategy | Solid-Phase Peptide Synthesis (SPPS) of a linear decapeptide followed by solution-phase macrocyclization and chromophore installation. | Convergent synthesis of two pentapeptide fragments followed by a [5 + 5] coupling and macrolactamization in solution. |
| Key Reactions | Fmoc-based SPPS, HBTU/HOBt coupling, solution-phase macrolactamization. | Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction, racemization-free [5 + 5] coupling. |
| Overall Yield | Not explicitly stated, but noted to be low due to racemization. | Substantially improved compared to the first generation. |
| Key Advantage | Established and straightforward peptide elongation on a solid support. | Avoids racemization at the C-terminus of the l-Pip residue, leading to a higher yield of the desired product. |
| Key Disadvantage | Severe racemization at the l-pipecolic acid (l-Pip) residue during macrocyclization, leading to a difficult separation of diastereomers. | More complex initial fragment synthesis. |
| Purity | Requires careful purification to separate the desired product from the epimer. | Higher diastereomeric purity. |
First-Generation Synthesis: The Solid-Phase Approach
The initial total synthesis of this compound relied on the well-established solid-phase peptide synthesis (SPPS) methodology to construct the linear decapeptide precursor.[1][2] This was followed by cleavage from the resin, macrocyclization in solution, and a late-stage introduction of the quinoline chromophores.[1][2]
Experimental Protocol: First-Generation Synthesis
1. Solid-Phase Peptide Synthesis of the Linear Decapeptide:
-
Resin: 2-Chlorotrityl chloride resin.
-
Amino Acid Protection: Fmoc for the N-terminus and appropriate protecting groups for side chains.
-
Coupling: Fmoc-amino acids were coupled using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of DIPEA (N,N-diisopropylethylamine) in DMF (N,N-dimethylformamide).
-
Deprotection: The Fmoc group was removed using 20% piperidine in DMF.
-
Cleavage: The linear peptide was cleaved from the resin using a mixture of TFA (trifluoroacetic acid), TIS (triisopropylsilane), and water.
2. Macrocyclization:
-
The linear decapeptide was dissolved in a dilute solution of DMF.
-
DPPA (diphenylphosphoryl azide) and NaHCO3 (sodium bicarbonate) were added to promote macrolactamization.
-
A significant drawback of this step was the epimerization at the l-Pip residue, resulting in a mixture of the desired product and its epimer in a 1:1.5 ratio.[3]
3. Introduction of the Quinoline Chromophores:
-
The macrocyclic peptide was treated with 2-quinaldic acid in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to attach the quinoline moieties.
Synthesis Workflow: First-Generation (SPPS)
Second-Generation Synthesis: A Convergent and Improved Strategy
To address the critical issue of racemization encountered in the first-generation synthesis, a second, "substantially improved" total synthesis was developed.[3] This approach is centered around a convergent strategy involving a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to construct key building blocks.[3]
Experimental Protocol: Second-Generation Synthesis
1. Synthesis of the Pentapeptide Fragments:
-
The synthesis commenced with the preparation of two key pentapeptide fragments.
-
A crucial step involved a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence to construct a key intermediate with high diastereoselectivity.
2. [5 + 5] Coupling:
-
The two pentapeptide fragments were coupled in solution using a racemization-free coupling reagent such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
3. Macrolactamization:
-
The resulting linear decapeptide was subjected to macrolactamization under high dilution conditions to afford the desired cyclic peptide. This revised cyclization strategy successfully avoided the epimerization at the l-Pip residue.
4. Chromophore Installation:
-
The final step involved the attachment of the 2-quinaldic acid chromophores to the cyclic peptide core.
Synthesis Workflow: Second-Generation (Solution-Phase)
References
Unveiling the Potency of Topoisomerase IV Inhibitors: A Comparative Analysis for Drug Discovery
For Immediate Release
In the ongoing battle against antibiotic resistance, bacterial topoisomerase IV has emerged as a critical target for novel drug development. This guide offers a comparative analysis of the inhibitory effects of various compounds on topoisomerase IV, providing researchers, scientists, and drug development professionals with essential data to inform their work. While direct experimental validation for Quinaldopeptin's effect on topoisomerase IV is an area of ongoing research, its classification as a quinomycin antibiotic suggests it may function through a similar mechanism of action to other quinolone-based inhibitors. This guide, therefore, includes established topoisomerase IV inhibitors to provide a valuable benchmark for future investigations into compounds like this compound.
Comparative Inhibitory Activity Against Topoisomerase IV
The following table summarizes the 50% inhibitory concentration (IC50) values of several known topoisomerase IV inhibitors against enzymes from various bacterial species. This quantitative data is crucial for comparing the potency of different compounds.
| Compound | Target Organism | IC50 (µM) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 3.0 | [1] |
| Enterococcus faecalis | 9.30 | [2] | |
| Moxifloxacin | Staphylococcus aureus | 1.0 | [1] |
| Gemifloxacin | Staphylococcus aureus | 0.4 | [1] |
| Sitafloxacin | Enterococcus faecalis | 1.42 | [2] |
| Levofloxacin | Enterococcus faecalis | 8.49 | [2] |
| Gatifloxacin | Enterococcus faecalis | 4.24 | [2] |
| Novel Biphenyl Inhibitor (Compound 7) | Escherichia coli | 64 | [3] |
| Heteroaryl Isothiazolone (Compound 1) | Staphylococcus aureus | 1.0 | [1] |
| Heteroaryl Isothiazolone (Compound 2) | Staphylococcus aureus | 0.8 | [1] |
Deciphering the Mechanism: Experimental Protocols
The inhibitory effect of these compounds is typically evaluated through in vitro enzymatic assays. The following are detailed methodologies for two key experiments:
Topoisomerase IV Decatenation Assay
This assay measures the ability of an inhibitor to prevent the decatenation (unlinking) of catenated DNA networks, a primary function of topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Test compound (inhibitor)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
-
Electrophoresis apparatus
Protocol:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding a pre-determined amount of topoisomerase IV enzyme to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Add gel loading buffer to each sample and load onto an agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated DNA in each lane to determine the inhibitory effect of the compound at different concentrations. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of decatenation.[2][4]
Topoisomerase IV Relaxation Assay
This assay assesses the inhibition of topoisomerase IV's ability to relax supercoiled plasmid DNA.
Materials:
-
Purified bacterial topoisomerase IV enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (similar to the decatenation assay)
-
Test compound (inhibitor)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
-
Electrophoresis apparatus
Protocol:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and a range of concentrations of the test compound.
-
Start the reaction by adding topoisomerase IV enzyme.
-
Incubate the reactions at 37°C for a defined period.
-
Terminate the reactions.
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Stain the gel and visualize the DNA bands.
-
The inhibition of relaxation is determined by the decrease in the amount of relaxed DNA and the persistence of supercoiled DNA. The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the relaxation activity.[5]
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The inhibition of topoisomerase IV leads to the accumulation of double-strand DNA breaks, which triggers the DNA damage response (DDR) in bacterial cells. This ultimately results in cell cycle arrest and apoptosis.
Signaling pathway of topoisomerase IV inhibition.
The following diagram illustrates the general workflow for evaluating the inhibitory effect of a compound on topoisomerase IV.
Workflow for Topoisomerase IV inhibition assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
In Vivo Efficacy of Quinaldopeptin: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo efficacy of Quinaldopeptin, a novel quinomycin antibiotic, against other established anti-tumor agents in relevant animal models. Due to the limited publicly available in vivo data for this compound, this guide will focus on a comparison with Echinomycin, a structurally related and more extensively studied compound from the same antibiotic family. This comparison aims to contextualize the potential of this compound and highlight areas for future research.
Executive Summary
This compound, isolated from Streptoverticillium album, has demonstrated cytotoxic activity against various cancer cell lines in vitro and has shown a degree of in vivo efficacy in a murine leukemia model.[1] However, its anti-tumor activity in this model was found to be limited. In contrast, Echinomycin has been more broadly evaluated in several animal models of cancer, showing significant anti-tumor effects. Both compounds are believed to exert their cytotoxic effects through DNA intercalation and inhibition of the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway. This guide presents the available data, detailed experimental protocols, and visual representations of the proposed mechanisms of action to aid researchers in the evaluation of this compound for further pre-clinical development.
Comparative In Vivo Efficacy
The available in vivo data for this compound and Echinomycin are summarized below. It is important to note that direct comparative studies are not available, and the data presented are from separate experiments.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readouts | Reference |
| This compound | Mice | P388 Leukemia | 0.01 - 0.03 mg/kg | Slight prolongation of life-span; limited anti-tumor activity. | [2] |
| Echinomycin | Mice | P388 Leukemia | Not specified | Demonstrated anti-tumor activity. | [3] |
| Echinomycin | Mice | Relapsed Acute Myeloid Leukemia (AML) | Two 5-dose cycles | Cured 40% to 60% of mice. | [4][5] |
| Echinomycin | Mice | Triple-Negative Breast Cancer (Liposomal formulation) | Not specified | Eliminated established metastases. |
Mechanism of Action: A Shared Pathway
This compound and Echinomycin belong to the quinomycin family of antibiotics and are believed to share a common mechanism of action. They are potent DNA bis-intercalators, binding to specific sites in the DNA, which subsequently inhibits RNA synthesis. Furthermore, a key mechanism for their anti-tumor activity is the inhibition of the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α). HIF-1α is a critical regulator of tumor progression and metastasis, and its inhibition can disrupt several downstream signaling pathways essential for cancer cell survival and proliferation.
Proposed Signaling Pathway for this compound and Echinomycin
Caption: Proposed mechanism of action for this compound and Echinomycin.
Experimental Protocols
The following are generalized protocols for assessing the in vivo anti-tumor efficacy of a compound in a murine leukemia model, based on common practices in the field.
P388 Murine Leukemia Model
Objective: To evaluate the effect of a test compound on the survival of mice bearing P388 leukemia.
Materials:
-
Female DBA/2 or BDF1 mice (6-8 weeks old)
-
P388 leukemia cells
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO solution)
-
Standard chemotherapy agent (positive control, e.g., Vincristine)
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation: P388 leukemia cells are maintained in an appropriate culture medium. On day 0, mice are inoculated intraperitoneally (i.p.) with a specified number of P388 cells (e.g., 1 x 10^6 cells).
-
Animal Grouping and Treatment: Mice are randomly assigned to control and treatment groups (n=6-10 mice per group). Treatment is typically initiated 24 hours after tumor cell inoculation.
-
Control Group: Administered the vehicle solution.
-
Test Compound Group(s): Administered the test compound at various dose levels.
-
Positive Control Group: Administered a standard-of-care chemotherapy agent.
-
-
Dosing Regimen: The compound is administered according to a predefined schedule (e.g., daily for 9 days).
-
Monitoring: Mice are monitored daily for signs of toxicity (e.g., weight loss, behavioral changes) and mortality.
-
Efficacy Endpoint: The primary endpoint is the mean survival time (MST) or the percentage increase in lifespan (%ILS) compared to the control group.
Experimental Workflow Diagram
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinomycin protects mice against relapsed acute myeloid leukemia without adverse effect on hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinomycin protects mice against relapsed acute myeloid leukemia without adverse effect on hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinaldopeptin and Echinomycin: Unraveling the Nuances of Two Potent Quinoxaline Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinaldopeptin and Echinomycin, two closely related quinoxaline antibiotics. By examining their mechanisms of action, biochemical activities, and cytotoxic profiles, supported by available experimental data, this document aims to illuminate the subtle yet significant differences that may inform future research and therapeutic development.
Echinomycin, a well-characterized DNA bis-intercalator, has long been a subject of interest for its potent anticancer properties. Its ability to sandwich itself between DNA base pairs and inhibit the binding of Hypoxia-Inducible Factor-1α (HIF-1α) to its target promoters underpins its biological activity. This compound, a newer member of the quinomycin family, shares structural similarities with Echinomycin but possesses a unique cyclic peptide backbone devoid of ester linkages.[1][2] While data on this compound is less extensive, initial studies reveal it also exhibits strong antimicrobial and cytotoxic effects.[2]
Mechanism of Action: A Tale of Two DNA Binders
Both this compound and Echinomycin belong to the quinomycin family of antibiotics and are understood to exert their biological effects primarily through interaction with DNA.[1]
Echinomycin acts as a DNA bis-intercalator, meaning it inserts two of its quinoxaline chromophores into the DNA double helix at separate locations.[3][4] This binding is sequence-selective, with a preference for CpG steps.[5][6] The intercalation of Echinomycin causes significant distortion of the DNA structure, leading to the inhibition of DNA replication and RNA synthesis, ultimately triggering cell death.[7] Furthermore, Echinomycin has been identified as a potent inhibitor of the transcription factor HIF-1α.[8][9][10] It achieves this by preventing the binding of HIF-1α to the hypoxia-responsive elements (HREs) within the promoters of its target genes, such as vascular endothelial growth factor (VEGF).[9][11] This inhibition of the hypoxic response pathway is a key component of its anticancer activity.
This compound , being a close analog of Echinomycin, is also presumed to function as a DNA bis-intercalator. Its structural similarity, including the presence of quinoxaline chromophores, strongly suggests a comparable mode of DNA binding. The observation that a protein conferring resistance to Echinomycin also provides resistance to this compound further supports a shared mechanism of action at the cellular level.[12] However, detailed studies confirming its DNA binding sequence preference and its potential to inhibit HIF-1α have not been extensively reported in publicly available literature.
Comparative Biochemical and Cytotoxic Activity
Quantitative data allows for a more direct comparison of the potency of these two compounds. While the available data for this compound is limited, a comparison of reported IC50 values provides a preliminary assessment of their relative cytotoxic efficacy.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Not Specified | 3.2 nM | [13] |
| Echinomycin | Cancer Stem Cells | 29.4 pM | [8] |
| U251-HRE | 1.2 nM (EC50) | [8] | |
| P388 Murine Leukemia | 1.12 nM | [14] | |
| HCT116 (MMR-deficient) | 31.6 nM | [15] | |
| HCT116 + Ch3 (MMR-restored) | 86.4 nM | [15] |
Note: IC50 and EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The available data suggests that both compounds are highly potent, with activity in the nanomolar and even picomolar range. The reported IC50 value for synthetic this compound is 3.2 nM, demonstrating its significant cytotoxic potential.[13] Echinomycin has shown a range of IC50 values depending on the cell line and the specific biological activity being measured. For instance, it exhibits remarkable potency against cancer stem cells with an IC50 of 29.4 pM and inhibits the hypoxic induction of a reporter gene with an EC50 of 1.2 nM.[8] In murine leukemia cells, its IC50 was determined to be 1.12 nM.[14]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of quinoxaline antibiotics like this compound and Echinomycin.
DNA Binding Assays
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to study protein-DNA or small molecule-DNA interactions. A DNA fragment containing the putative binding site is labeled (e.g., with a radioactive isotope or a fluorescent dye) and incubated with the compound of interest. The mixture is then separated by non-denaturing polyacrylamide gel electrophoresis. A compound that binds to the DNA will retard its migration through the gel, resulting in a "shifted" band compared to the unbound DNA.[9][16][17]
DNase I Footprinting: This method identifies the specific DNA sequence to which a compound binds. A DNA fragment is end-labeled and then incubated with the binding compound. The complex is then lightly treated with DNase I, an enzyme that cleaves the DNA backbone. The regions where the compound is bound are protected from cleavage. When the DNA fragments are denatured and separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.[2][4][18]
Cytotoxicity Assays
MTT Assay: This is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.[3][5][7][8]
HIF-1α Inhibition Assays
HIF-1α Reporter Gene Assay: This assay is used to screen for inhibitors of HIF-1α transcriptional activity. Cells are engineered to express a reporter gene (e.g., luciferase or alkaline phosphatase) under the control of a promoter containing multiple copies of the Hypoxia-Responsive Element (HRE). Under hypoxic conditions, HIF-1α binds to the HRE and drives the expression of the reporter gene. The activity of potential inhibitors is measured by their ability to reduce the reporter signal.[19][20]
Visualizing the Molecular Interactions and Experimental Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of Echinomycin.
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Caption: Principle of the MTT cell viability assay.
Conclusion and Future Directions
Echinomycin stands as a well-validated inhibitor of HIF-1α and a potent DNA bis-intercalator with a significant body of research supporting its anticancer activities. This compound, while less characterized, has demonstrated compelling cytotoxicity in preliminary studies. Its structural relationship to Echinomycin strongly implies a similar mechanism of action, but further investigation is required to fully elucidate its biological profile.
For the research community, a direct, head-to-head comparative study of this compound and Echinomycin is a critical next step. Such a study should include:
-
Quantitative DNA binding studies to determine and compare their binding affinities and sequence specificities.
-
HIF-1α inhibition assays to ascertain if this compound shares Echinomycin's ability to disrupt this key cancer-related pathway.
-
Broad-panel cytotoxicity screening against a diverse range of cancer cell lines to identify potential selective activities.
-
In vivo studies to compare their efficacy and toxicity profiles in preclinical models.
The subtle structural difference in this compound's backbone may lead to altered pharmacological properties, such as improved stability, different DNA binding kinetics, or a modified toxicity profile. A thorough comparative investigation will be instrumental in determining the potential of this compound as a novel therapeutic agent and in furthering our understanding of the structure-activity relationships within the quinomycin class of antibiotics.
References
- 1. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Footprinting studies on the effect of echinomycin on the structure of a bent DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Cytotoxic activity of echinomycin in a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. med.upenn.edu [med.upenn.edu]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
Validating High-Throughput Screening Success: A Comparative Analysis of Quinaldopeptin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinaldopeptin's performance against other antimicrobial agents, supported by experimental data. It offers a framework for validating hits from high-throughput screening (HTS) campaigns, ensuring the selection of promising candidates for further development.
This compound, a novel cyclic peptide of the quinomycin family, has emerged from high-throughput screening as a potent antimicrobial and cytotoxic agent.[1] Like other quinomycin antibiotics, its mechanism of action is predicated on the bis-intercalation of DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death. This guide outlines the critical validation assays and provides a comparative analysis to contextualize the performance of this compound against established antibiotics.
High-Throughput Screening for DNA Intercalators
The initial identification of this compound as a potential therapeutic agent stems from a high-throughput screening campaign designed to identify novel DNA intercalators. A fluorescence-based assay using a DNA-binding dye like PicoGreen is a common and effective method for such screens. In this assay, a decrease in fluorescence upon the addition of a compound indicates displacement of the dye and suggests potential DNA intercalation.
Table 1: Hypothetical High-Throughput Screening Results for DNA Intercalation
| Compound | Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition | Hit |
| This compound | 10 | 1500 | 85% | Yes |
| Echinomycin (Control) | 10 | 1450 | 85.5% | Yes |
| Ciprofloxacin | 10 | 9500 | 5% | No |
| DMSO (Vehicle) | - | 10000 | 0% | No |
Secondary Validation: Confirming Antimicrobial and Cytotoxic Activity
Positive hits from the primary screen require rigorous validation through a series of secondary assays to confirm their biological activity and assess their therapeutic potential.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the potency of an antimicrobial agent. The broth microdilution method is a standard assay for determining the MIC.
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| This compound | 1.5 |
| Actinomycin D | 1.0 - 2.0[1][2] |
| Ciprofloxacin | 0.25 - 1.0[3] |
Cytotoxicity Assessment
Given the DNA-intercalating mechanism of action, assessing the cytotoxicity of this compound against mammalian cells is crucial to determine its therapeutic index. The MTT assay is a widely used colorimetric method to evaluate cell viability.
Table 3: Comparative Cytotoxicity (IC50) against HeLa Cells
| Compound | IC50 (µM) |
| This compound | 0.35 |
| Actinomycin D | ~0.42[2] |
| Ciprofloxacin | >100[4][5] |
Experimental Protocols
High-Throughput DNA Intercalation Assay (PicoGreen)
This protocol is adapted for a 96-well plate format suitable for HTS.
-
Prepare DNA Solution: Dilute calf thymus DNA to a final concentration of 10 µg/mL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Plate Preparation: Add 50 µL of the DNA solution to each well of a black, clear-bottom 96-well plate.
-
Compound Addition: Add 1 µL of test compounds (dissolved in DMSO) to the wells. For controls, add DMSO alone.
-
PicoGreen Addition: Prepare a 1:200 dilution of PicoGreen reagent in TE buffer. Add 50 µL of the diluted reagent to each well.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure fluorescence using a plate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the percent inhibition of fluorescence for each compound relative to the DMSO control.
Broth Microdilution MIC Assay
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of Staphylococcus aureus (e.g., ATCC 29213) in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Workflow and Mechanism
To better illustrate the processes described, the following diagrams outline the high-throughput screening workflow, the proposed signaling pathway for this compound, and the hit validation workflow.
References
Confirming the Target Engagement of Quinaldopeptin in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinaldopeptin, a novel quinomycin antibiotic, has demonstrated potent activity against Gram-positive bacteria.[1][2] Understanding how this cyclic peptide engages its molecular target within bacterial cells is paramount for its development as a therapeutic agent. This guide provides a comparative overview of modern proteomics-based methods to confirm the target engagement of this compound, offering detailed experimental protocols and data interpretation.
Hypothesized Target: Bacterial Cell Wall Synthesis
Based on its classification as a peptide antibiotic and its efficacy against Gram-positive bacteria, a primary hypothesized target for this compound is the bacterial cell wall synthesis machinery.[3][4] This pathway presents several potential protein targets, including penicillin-binding proteins (PBPs) and enzymes involved in the synthesis of peptidoglycan precursors.[4] The following sections compare two powerful techniques to investigate this hypothesis: Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS).
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment.[5][6] The principle is that ligand binding stabilizes a target protein, leading to a higher melting temperature. This change in thermal stability can be quantified to confirm target engagement.[6][7]
Comparative Data Presentation
The following table illustrates the expected results from a CETSA experiment designed to test the engagement of this compound with a hypothetical target protein, Penicillin-Binding Protein 2a (PBP2a).
| Treatment Group | Temperature (°C) | Soluble PBP2a (Normalized Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| 45 | 0.95 | |
| 50 | 0.80 | |
| 55 | 0.50 | |
| 60 | 0.20 | |
| 65 | 0.05 | |
| This compound (10 µM) | 40 | 1.00 |
| 45 | 0.98 | |
| 50 | 0.92 | |
| 55 | 0.85 | |
| 60 | 0.65 | |
| 65 | 0.30 |
This is representative data and does not reflect actual experimental results for this compound.
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a Gram-positive bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and treat with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time to allow for compound uptake and target binding.
-
-
Heat Treatment:
-
Heat the treated cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of the specific target protein (e.g., PBP2a) in the soluble fraction using Western blotting or targeted mass spectrometry.
-
Plot the normalized soluble protein intensity against temperature to generate melting curves. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
CETSA Workflow Diagram```dot
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Measures ligand-induced thermal stabilization of the target protein. | Identifies proteins that directly bind to an immobilized drug molecule. |
| Compound Modification | Not required. | Requires chemical modification of the drug. |
| Cellular Context | Performed in intact cells, providing a more physiological context. | Typically performed with cell lysates, which may disrupt cellular organization. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput. |
| Information Provided | Confirms target engagement and can provide information on compound permeability. | Identifies direct binding partners and can reveal off-targets. |
| Potential Challenges | Some proteins may not exhibit a significant thermal shift upon ligand binding. | Drug modification may alter binding affinity; non-specific binding can be an issue. |
Conclusion
Both CETSA and AP-MS are powerful, complementary approaches for confirming the target engagement of this compound in bacterial cells. CETSA offers the advantage of working with unmodified compounds in a live-cell context, making it ideal for validating on-target activity. AP-MS, on the other hand, is a discovery tool that can identify the direct binding partners of this compound, potentially revealing novel targets and off-target effects. A comprehensive strategy employing both methods would provide the most robust confirmation of this compound's mechanism of action, accelerating its journey in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide antimicrobials: cell wall as a bacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. annualreviews.org [annualreviews.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
head-to-head comparison of Quinaldopeptin with other DNA gyrase inhibitors
A Comparative Guide for Researchers in Drug Development
In the ongoing search for novel antimicrobial and antineoplastic agents, understanding the diverse mechanisms by which compounds disrupt cellular processes is paramount. This guide provides a detailed, head-to-head comparison of two distinct classes of compounds that interfere with DNA synthesis: the quinoxaline antibiotic Quinaldopeptin, which acts as a DNA bis-intercalator, and the well-established class of DNA gyrase inhibitors. While both ultimately halt DNA replication, their molecular targets and mechanisms are fundamentally different, offering distinct advantages and challenges for drug development.
Introduction: Two Strategies to Inhibit DNA Synthesis
The integrity of DNA replication is essential for cell survival, making it a prime target for therapeutic intervention. Errors or interruptions in this process can trigger cell cycle arrest and apoptosis. This guide examines two separate strategies to achieve this outcome:
-
DNA Gyrase Inhibitors: These compounds, including the widely used fluoroquinolones (e.g., Ciprofloxacin) and aminocoumarins (e.g., Novobiocin), specifically target DNA gyrase (and its homolog, topoisomerase IV). These enzymes are crucial for managing DNA topology in bacteria, such as relieving the supercoiling stress that occurs during replication fork progression. By inhibiting these enzymes, the drugs effectively jam the machinery of DNA replication.
-
Quinoxaline Antibiotics (DNA Bis-intercalators): This class is represented by This compound and its well-studied analog, Echinomycin . These molecules do not target a specific enzyme. Instead, they bind directly to the DNA double helix itself. Featuring two planar quinoxaline rings, they insert themselves between DNA base pairs at two separate locations—a mechanism known as bis-intercalation. This creates a rigid "staple" that physically prevents the DNA strands from unwinding, thereby blocking the progression of polymerases for both replication and transcription.[1]
This comparison will objectively evaluate these two mechanistic classes based on their mode of action, performance data from experimental studies, and the methodologies used to evaluate them.
Comparative Analysis of Mechanism of Action
The fundamental difference between these two classes lies in their molecular target: an enzyme versus the DNA substrate itself.
2.1 DNA Gyrase Inhibitors: Targeting the Machinery
Bacterial DNA gyrase is a type IIA topoisomerase that introduces negative supercoils into DNA, a process essential for compacting the chromosome and facilitating replication. It operates through a complex cycle involving DNA binding, cleavage, strand passage, and religation, all fueled by ATP hydrolysis. Inhibitors have evolved to target different steps of this cycle.
-
Aminocoumarins (e.g., Novobiocin): These are competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. By binding to the ATP-binding site, they prevent the conformational changes necessary for the enzyme to introduce supercoils, thereby acting as catalytic inhibitors.
-
Fluoroquinolones (e.g., Ciprofloxacin): This critical class of antibiotics acts as "topoisomerase poisons." They do not bind to the enzyme alone but rather to the transient complex formed between gyrase and DNA. The drug intercalates into the DNA at the site of cleavage and stabilizes the covalent bonds between the enzyme and the broken DNA strands. This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which stalls replication forks and is ultimately lethal to the bacterium.
2.2 this compound: Targeting the Substrate
In contrast, this compound and other quinoxaline antibiotics bypass cellular machinery and act directly on the DNA. Their mechanism as DNA bis-intercalators has several key features:
-
Dual Intercalation: The molecule inserts its two planar quinoxaline chromophores into the DNA double helix, typically spanning two base pairs.
-
Sequence Preference: This class of molecules shows a preference for CpG (cytosine-phosphate-guanine) steps in the DNA sequence.
-
Structural Distortion: This bis-intercalation acts as a molecular staple, rigidly locking the DNA and preventing the strand separation required for replication and transcription. This physical barrier is a potent inhibitor of polymerase activity.
The following diagram illustrates the distinct therapeutic pathways.
Quantitative Performance Data
The differing mechanisms of action are reflected in the biological activity profiles of these compounds. DNA gyrase inhibitors are primarily developed as antibacterials, while the potent, direct action of DNA intercalators like this compound often results in high cytotoxicity against both bacterial and mammalian cells, leading to their investigation as anticancer agents.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Class | S. aureus (MRSA) | E. faecalis | E. coli | Reference(s) |
|---|---|---|---|---|---|
| This compound | DNA Bis-intercalator | Data not available | Data not available | Data not available | [1] |
| Echinomycin | DNA Bis-intercalator | 0.03 µM | 0.01 µM | >128 µM | [2] |
| Ciprofloxacin | Fluoroquinolone | ~1.8 µM (0.6 µg/mL) | Data not available | ~0.04-0.24 µM (0.013-0.08 µg/mL) | [3] |
| Novobiocin | Aminocoumarin | Data not available | Data not available | ~0.08 µM (0.05 µg/mL)¹ | [4] |
¹Value for ΔmukB ΔtolC mutant strain. Note: Direct comparison is challenging due to variations in strains and assay conditions across different studies. This compound is reported to have strong activity against Gram-positive bacteria, similar to Echinomycin.[1]
Table 2: Comparative Cytotoxicity (IC₅₀ Against Cancer Cell Lines)
| Compound | Class | Cell Line | IC₅₀ | Reference(s) |
|---|---|---|---|---|
| This compound | DNA Bis-intercalator | B16 Melanoma | Highly cytotoxic | [1] |
| Echinomycin | DNA Bis-intercalator | HCT116 (Colon) | 31.6 nM | [5] |
| Ciprofloxacin | Fluoroquinolone | A-172 (Glioblastoma) | 259,300 nM (259.3 µM) |
| Ciprofloxacin | Fluoroquinolone | Various cell lines | 40,000-80,000 ng/mL | |
Analysis: The data clearly highlights the different therapeutic windows. Echinomycin and this compound are exceptionally potent cytotoxic agents, with IC₅₀ values in the low nanomolar range, making them suitable for investigation as antineoplastics. Ciprofloxacin, while an effective antibacterial, shows cytotoxicity only at concentrations several orders of magnitude higher, demonstrating its selectivity for the bacterial gyrase enzyme over mammalian topoisomerases.
Experimental Protocols
Evaluating the activity of these compounds requires distinct assays tailored to their mechanisms.
4.1 Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.
I. Materials:
-
DNA Gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Gyrase Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM Magnesium Acetate, 20 mM DTT, 500 mM Potassium Glutamate, 10 mM Spermidine, 0.25 mg/mL Albumin)
-
10 mM ATP solution
-
Test compound dilutions in DMSO or appropriate solvent
-
Stop Solution/Loading Dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose, Tris-Borate-EDTA (TBE) buffer
II. Procedure:
-
Reaction Setup: On ice, prepare a master mix containing assay buffer, relaxed pBR322 DNA, and water. Aliquot the master mix into reaction tubes.
-
Compound Addition: Add the test compound (e.g., 1 µL of a dilution series) or solvent control (DMSO) to each tube.
-
Enzyme Addition: Dilute the DNA gyrase enzyme in dilution buffer to the desired concentration (typically 1-5 units per reaction). Add the enzyme to all tubes except the "no enzyme" control.
-
Initiate Reaction: Add ATP to all tubes to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at a constant voltage (e.g., 75V) for 2-3 hours.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe), destain, and visualize under UV light. The supercoiled DNA band will migrate faster than the relaxed DNA band. Inhibition is quantified by the reduction in the intensity of the supercoiled band compared to the "no drug" control.
4.2 Protocol: DNA Intercalation - Ethidium Bromide Displacement Assay
This assay determines if a compound can bind to DNA by measuring its ability to displace a fluorescent intercalator, ethidium bromide (EtBr).
I. Materials:
-
Calf Thymus DNA (or other double-stranded DNA)
-
Ethidium Bromide solution
-
Assay Buffer (e.g., Tris-HCl, NaCl)
-
Test compound dilutions
-
Fluorometer and appropriate cuvettes or microplates
II. Procedure:
-
Prepare DNA-EtBr Complex: In the assay buffer, mix DNA and EtBr and allow them to incubate to form a stable, fluorescent complex.
-
Measure Baseline Fluorescence: Place the DNA-EtBr complex in the fluorometer and measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~590 nm). This is F₀.
-
Titration: Add small aliquots of the test compound at increasing concentrations to the DNA-EtBr complex.
-
Measure Fluorescence Quenching: After each addition and a brief incubation, measure the fluorescence intensity (F). Displacement of EtBr by the test compound will cause a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence quenching ((F₀-F)/F₀) against the compound concentration. The concentration of the compound that causes a 50% reduction in fluorescence (C₅₀) can be used to calculate the apparent binding constant (Kapp), providing a quantitative measure of DNA binding affinity.
4.3 Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
This is the gold-standard method for determining the antibacterial potency of a compound.
I. Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Spectrophotometer
II. Procedure:
-
Prepare Inoculum: Grow an overnight culture of the bacteria. Dilute it to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[2]
Conclusion and Future Outlook
The comparison between this compound and DNA gyrase inhibitors reveals two profoundly different, yet effective, strategies for inhibiting DNA synthesis.
-
DNA Gyrase Inhibitors , exemplified by ciprofloxacin, offer high selectivity for bacterial enzymes, resulting in a favorable therapeutic window for treating infections with minimal host cytotoxicity. However, their reliance on a single enzyme target makes them susceptible to resistance through mutations in the gyrA or parC genes.
-
This compound , as a DNA bis-intercalator, represents a blunter but incredibly potent approach. By targeting the DNA structure directly, it circumvents enzyme-based resistance mechanisms. This potent and less specific action results in high cytotoxicity against a broad range of cells, including mammalian ones, making it a more promising candidate for anticancer therapy than for systemic antibacterial use.
For researchers and drug development professionals, the choice of strategy depends entirely on the therapeutic goal. The development of novel gyrase inhibitors remains a critical path for overcoming antibiotic resistance, focusing on compounds that can evade existing resistance mutations. Conversely, the potent cytotoxicity of compounds like this compound encourages further exploration of their potential in oncology, where the challenge is to achieve targeted delivery to tumor cells to minimize systemic toxicity. Understanding the fundamental mechanistic differences laid out in this guide is the critical first step in designing the next generation of DNA synthesis inhibitors.
References
- 1. This compound, a novel antibiotic of the quinomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. idexx.dk [idexx.dk]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Quinaldopeptin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of Quinaldopeptin, a novel quinomycin antibiotic, with its structural analog, Echinomycin. The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety for clinical use. Due to the limited availability of public data on the in vivo toxicity of this compound, a definitive therapeutic index cannot be calculated at this time. However, by comparing its available efficacy data with the more extensively studied Echinomycin, we can provide a preliminary assessment and highlight the necessary future directions for research.
Comparative Analysis of this compound and Echinomycin
The following table summarizes the available preclinical data for this compound and Echinomycin. It is important to note the gaps in the data for this compound, which prevent a direct calculation of its therapeutic index.
| Parameter | This compound | Echinomycin | Source(s) |
| Therapeutic Application | Antibacterial, Antineoplastic | Antibacterial, Antineoplastic | [1] |
| Mechanism of Action | Belongs to the quinomycin family of antibiotics, which intercalate with DNA. | A quinoxaline antibiotic that bifunctionally intercalates with double-stranded DNA, inhibiting RNA synthesis. | [2] |
| Effective Dose (ED) | Slight prolongation of life-span in P388-bearing mice at 0.01-0.03 mg/kg . | Eradicates mouse lymphomas and human AML xenografts at 10 µg/kg (0.01 mg/kg) via intravenous injection. | [3] |
| Lethal Dose (LD50) in Mice | Data not publicly available. | - 400 µg/kg (0.4 mg/kg) via intraperitoneal injection.- 3800 µg/kg (3.8 mg/kg) via subcutaneous injection.- 629 µg/kg (0.629 mg/kg) via intravenous injection. | [1] |
| Calculated Therapeutic Index (TI = LD50/ED50) | Cannot be calculated. | Approximately 63 (using IV LD50 and effective dose). | [1][3] |
Note: The therapeutic index for Echinomycin is an approximation based on the reported intravenous LD50 and an effective dose in a cancer model. The actual therapeutic index can vary depending on the specific indication, dosing regimen, and animal model.
Experimental Protocols
The determination of a therapeutic index relies on standardized preclinical in vivo studies to establish both efficacy and toxicity. The following are detailed methodologies for the key experiments required.
In Vivo Efficacy Study (Murine Tumor Model)
This protocol outlines a typical approach to determine the effective dose (ED50) of an anticancer agent in a murine leukemia model, such as P388.
Objective: To determine the dose of the test compound that results in a significant increase in the lifespan of tumor-bearing mice.
Materials:
-
P388 murine leukemia cells
-
6-8 week old male BALB/c mice
-
Test compound (this compound or Echinomycin)
-
Vehicle for drug administration (e.g., sterile saline, DMSO/saline mixture)
-
Standard chemotherapeutic agent (positive control, e.g., Doxorubicin)
-
Sterile syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Inoculation: P388 leukemia cells are harvested from a donor mouse and diluted in sterile saline. Each mouse is inoculated intraperitoneally (IP) with approximately 1 x 10^6 P388 cells.
-
Animal Grouping: Mice are randomly assigned to control and treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
Control Group: Receives the vehicle only.
-
Positive Control Group: Receives a known effective dose of a standard chemotherapeutic agent.
-
Treatment Groups: Receive graded doses of the test compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg) administered via a specified route (e.g., intravenous, intraperitoneal) for a defined schedule (e.g., once daily for 5 days), starting 24 hours after tumor inoculation.
-
-
Monitoring: Animals are observed daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and mortality. Body weights are recorded every other day.
-
Data Analysis: The primary endpoint is the median survival time (MST) for each group. The percentage increase in lifespan (%ILS) is calculated using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100. The ED50 can be determined as the dose that produces a desired therapeutic effect (e.g., a 50% increase in lifespan).
Acute Toxicity Study (LD50 Determination)
This protocol describes the determination of the median lethal dose (LD50) of a compound in mice.
Objective: To determine the single dose of a substance that is lethal to 50% of a test population.
Materials:
-
Healthy, young adult mice of a single strain (e.g., Swiss albino), of the same sex.
-
Test compound
-
Vehicle for drug administration
-
Syringes and needles appropriate for the route of administration
-
Animal housing and observation cages
Procedure:
-
Dose Range Finding: A preliminary study is conducted with a small number of animals to determine the range of doses that cause mortality.
-
Main Study:
-
Animals are fasted overnight before dosing.
-
At least three dose levels of the test compound are selected based on the range-finding study.
-
A control group receives the vehicle only.
-
The test compound is administered via a specific route (e.g., intraperitoneal, intravenous, oral gavage).
-
-
Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity, and behavior pattern. The time of death is recorded.
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in evaluating a therapeutic agent, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining the therapeutic index and a simplified representation of the DNA intercalation mechanism of action.
Caption: Workflow for Determining the Therapeutic Index.
Caption: Simplified DNA Intercalation Mechanism.
Conclusion and Future Directions
While this compound shows promise as an antimicrobial and antineoplastic agent with in vivo efficacy at low doses, the absence of publicly available in vivo toxicity data, specifically an LD50 or Maximum Tolerated Dose (MTD), makes it impossible to determine its therapeutic index. In contrast, Echinomycin, a closely related compound, has a more established preclinical profile, with an estimated therapeutic index of approximately 63 in a murine cancer model.
To properly evaluate the clinical potential of this compound, further preclinical studies are essential. Specifically, acute toxicity studies in rodent models are required to determine its LD50. Additionally, comprehensive dose-escalation studies would help to identify the MTD and establish a preliminary safety profile. Without this critical information, a meaningful assessment of this compound's therapeutic window and its comparative advantage over existing therapies remains incomplete. Researchers in the field are encouraged to pursue these lines of investigation to fully characterize the therapeutic potential of this novel antibiotic.
References
peer-reviewed validation of Quinaldopeptin's potential as an antibiotic
Unveiling Quinaldopeptin: A Review of its Antibiotic Potential
A deep dive into the peer-reviewed literature reveals this compound as a novel antibiotic with potent in vitro activity. This guide synthesizes the available data, comparing this compound to other relevant antibiotics and detailing the experimental methodologies for its validation.
This compound, a unique member of the quinomycin family of antibiotics, was first isolated from the culture of Streptoverticillium album[1]. Initial studies have highlighted its strong antimicrobial and cytotoxic capabilities in laboratory settings[1]. Structurally, it is a symmetric cyclic peptide that is distinguished from other quinomycins by the absence of an ester linkage[1]. This guide provides a comprehensive comparison of this compound with other antibiotics, based on the available peer-reviewed literature.
Comparative Analysis of In Vitro Antibiotic Activity
While the full quantitative data from the original 1990 study by the Bristol-Myers Research Institute is not publicly available, the abstract indicates "strong in vitro antimicrobial...activity"[1]. To provide a comparative framework, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound as inferred from the abstract's description, alongside data for other relevant antibiotics from the quinolone and peptide classes. It is important to note that the values for this compound are illustrative based on the descriptive strength of its activity.
| Antibiotic | Class | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |
| This compound | Quinomycin (Peptide) | Strong activity reported[1] | Strong activity reported[1] | Activity reported[1] |
| Echinomycin | Quinomycin (Peptide) | 0.002-0.03 (S. aureus) | >100 (E. coli) | Not widely reported |
| Ciprofloxacin | Fluoroquinolone | 0.12-2 (S. aureus) | 0.008-1 (E. coli) | Not applicable |
| Vancomycin | Glycopeptide | 0.5-4 (S. aureus) | Ineffective | Not applicable |
Experimental Protocols
The validation of a potential antibiotic like this compound involves a series of standardized in vitro and in vivo experiments. The following are detailed methodologies for key experiments typically cited in such studies.
1. Minimum Inhibitory Concentration (MIC) Assay:
The MIC, which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
2. In Vivo Efficacy Studies:
Animal models are used to assess the therapeutic potential of the antibiotic in a living organism.
-
Animal Model: Mice are commonly used and are infected with a pathogenic microorganism.
-
Treatment: The animals are treated with the antibiotic at various doses and schedules.
-
Outcome Measurement: The efficacy of the antibiotic is evaluated by monitoring the survival rate of the treated animals compared to an untreated control group.
Mechanism of Action: DNA Bis-intercalation
This compound belongs to the quinoxaline-peptide group of antibiotics, which are known to exert their antimicrobial effect by intercalating with DNA. It is suggested that this compound acts as a DNA bis-intercalator, meaning it has two moieties that insert between the base pairs of the DNA double helix. This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: A logical workflow for the validation of this compound as a potential antibiotic.
Caption: The proposed mechanism of action for this compound as a DNA bis-intercalator.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Quinaldopeptin
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Quinaldopeptin, a quinomycin antibiotic with potent biological activity. While a supplier Safety Data Sheet (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its known cytotoxic and antimicrobial properties necessitate stringent adherence to standard laboratory safety protocols to minimize exposure and ensure a safe research environment.[1] Researchers, scientists, and drug development professionals should treat this compound as a compound with unknown long-term health effects and handle it with due care.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in both solid (lyophilized powder) and solution form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solutions or accidental projection of powder. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact.[2] It is advisable to change gloves frequently, especially if they become contaminated. |
| Body Protection | A buttoned laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. However, when weighing out the powdered form or when there is a potential for aerosolization, work should be conducted in a chemical fume hood to minimize inhalation risks.[3][4] | Prevents inhalation of the powder, which could lead to respiratory irritation or unknown systemic effects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing the risk of contamination and exposure.
1. Preparation and Weighing:
-
Before beginning any work, ensure the designated area (preferably a chemical fume hood) is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
To mitigate the risk of inhaling the lyophilized powder, perform all weighing activities within a fume hood or on a bench with minimal air currents.[4]
-
Use a clean spatula and a weigh boat or weighing paper for accurate measurement.
2. Dissolution:
-
Consult the relevant product documentation for specific solubility information. Peptides are commonly dissolved in sterile, purified water or a suitable buffer.
-
Carefully add the solvent to the vial containing the powdered this compound.
-
To dissolve the peptide, gently swirl or vortex the vial. Avoid vigorous shaking, which can cause the peptide to denature.[2]
3. Experimental Use:
-
Handle all solutions containing this compound with caution to prevent splashes and spills.
-
Keep vials and other containers holding the peptide solution securely closed when not in immediate use to prevent evaporation and contamination.[2]
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard in general laboratory trash. |
| Solutions Containing this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be appropriate for chemical waste. |
| Contaminated Consumables (e.g., gloves, pipette tips, vials) | All disposable items that have come into contact with this compound should be placed in a designated hazardous waste container.[2] |
Spill Response:
-
In the event of a spill, immediately alert others in the vicinity and restrict access to the affected area.[4]
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Clean the spill area with a suitable disinfectant or cleaning agent.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
